molecular formula C9H8BrFO2 B1610914 Methyl bromo(4-fluorophenyl)acetate CAS No. 71783-54-5

Methyl bromo(4-fluorophenyl)acetate

Cat. No.: B1610914
CAS No.: 71783-54-5
M. Wt: 247.06 g/mol
InChI Key: ZDQQNZRQRARBNB-UHFFFAOYSA-N
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Description

Methyl bromo(4-fluorophenyl)acetate is a useful research compound. Its molecular formula is C9H8BrFO2 and its molecular weight is 247.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-2-(4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQQNZRQRARBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507900
Record name Methyl bromo(4-fluorophenyl)acetate
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Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71783-54-5
Record name Methyl bromo(4-fluorophenyl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-bromo-2-(4-fluorophenyl)acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Bromo(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl bromo(4-fluorophenyl)acetate is a key building block in medicinal chemistry and drug development, valued for its utility in introducing the 4-fluorophenylacetyl moiety into more complex molecules. This guide provides a comprehensive overview of the synthetic strategies for preparing this important intermediate. We will delve into the mechanistic underpinnings of the primary synthetic routes, offer detailed, field-tested experimental protocols, and provide essential characterization data. The focus is on providing a practical and scientifically rigorous resource for researchers in the pharmaceutical and chemical sciences.

Introduction: The Significance of this compound

The incorporation of a fluorine atom into pharmacologically active molecules is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The 4-fluorophenylacetic acid scaffold, and its derivatives, are therefore of significant interest. This compound, with its reactive bromine atom at the alpha position, serves as a versatile electrophile for the alkylation of a wide range of nucleophiles, including amines, phenols, and thiols. This reactivity makes it an invaluable intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), anticoagulants, and other therapeutic agents. A robust and well-characterized synthetic route to this compound is therefore of paramount importance for the drug development pipeline.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached from two primary strategic directions, both starting from the readily available 4-fluorophenylacetic acid. The choice between these pathways often depends on the scale of the synthesis, available reagents, and desired purity profile.

  • Route A: Esterification followed by α-Bromination. This is a two-step sequence involving the initial protection of the carboxylic acid as a methyl ester, followed by the bromination of the activated α-position.

  • Route B: α-Bromination followed by Esterification. This pathway involves the initial bromination of the carboxylic acid, followed by esterification to yield the final product. The classic Hell-Volhard-Zelinsky reaction offers a potential one-pot variation of this route.

Below, we will explore the mechanistic details and provide experimental protocols for the most effective implementations of these strategies.

Synthetic Methodologies and Experimental Protocols

Preferred Synthetic Route: The Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic synthesis for the α-halogenation of carboxylic acids.[1][2] Its distinct advantage in this context is the ability to perform a one-pot synthesis of the target α-bromo ester by quenching the reaction with methanol.[1]

Mechanism: The reaction is initiated by the conversion of the carboxylic acid to an acyl bromide by a phosphorus halide, typically formed in situ from red phosphorus and bromine.[2][3] The acyl bromide then tautomerizes to its enol form. This enol is sufficiently nucleophilic to attack a molecule of bromine, resulting in the formation of the α-bromo acyl bromide. The genius of the HVZ reaction lies in the subsequent exchange between the α-bromo acyl bromide and the starting carboxylic acid, which regenerates the acyl bromide intermediate, making the phosphorus halide catalytic.[2] By introducing methanol at the end of the reaction, the highly reactive α-bromo acyl bromide is trapped to form the desired methyl ester.

HVZ_Mechanism cluster_0 Acyl Bromide Formation cluster_1 Enolization & Bromination cluster_2 Esterification 4-FPAA 4-Fluorophenylacetic Acid Acyl_Bromide 4-Fluorophenylacetyl Bromide 4-FPAA->Acyl_Bromide  + PBr₃ Enol Enol Tautomer Acyl_Bromide->Enol Tautomerization alpha_Bromo_Acyl_Bromide α-Bromo-4-fluorophenylacetyl Bromide Enol->alpha_Bromo_Acyl_Bromide  + Br₂ Final_Product This compound alpha_Bromo_Acyl_Bromide->Final_Product  + CH₃OH

Diagram 1: Mechanism of the Hell-Volhard-Zelinsky reaction for the synthesis of this compound.

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 4-fluorophenylacetic acid (1.0 eq) and a catalytic amount of red phosphorus (0.1 eq).

  • Heat the mixture to 60°C with stirring.

  • Slowly add bromine (1.1 eq) via the dropping funnel over 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to heat the mixture at 80-90°C for an additional 4-6 hours, or until the red-brown color of bromine has dissipated.

  • Cool the reaction mixture to room temperature.

  • Slowly add anhydrous methanol (3.0 eq) to the flask. An exothermic reaction will occur.

  • Gently reflux the mixture for 2 hours to ensure complete esterification.

  • After cooling, dilute the reaction mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Alternative Synthetic Route: Two-Step Esterification and Bromination

This route separates the synthesis into two distinct steps: Fischer esterification and subsequent α-bromination using a radical initiator.

The conversion of a carboxylic acid to its methyl ester is a fundamental and high-yielding reaction.[4]

Mechanism: Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, which activates the carbonyl carbon towards nucleophilic attack by methanol. The resulting tetrahedral intermediate then eliminates a molecule of water to form the ester.

Fischer_Esterification 4-FPAA 4-Fluorophenylacetic Acid Protonated_Acid Protonated Carboxylic Acid 4-FPAA->Protonated_Acid + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Methanol Methanol Methanol->Tetrahedral_Intermediate Ester Methyl 4-fluorophenylacetate Tetrahedral_Intermediate->Ester - H₂O, - H⁺

Diagram 2: Workflow for the Fischer Esterification of 4-fluorophenylacetic acid.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-fluorophenylacetic acid (1.0 eq) in an excess of methanol (10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 4-fluorophenylacetate, which is often of sufficient purity for the next step.

The α-position of the newly formed ester can be brominated using N-bromosuccinimide (NBS) under radical conditions, a reaction known as the Wohl-Ziegler reaction.

Mechanism: The reaction is initiated by the homolytic cleavage of a radical initiator, such as AIBN or benzoyl peroxide, to form radicals. These radicals abstract the α-hydrogen from the methyl 4-fluorophenylacetate, which is benzylic and thus stabilized by the adjacent phenyl ring. The resulting carbon-centered radical then reacts with NBS to form the α-bromo product and a succinimidyl radical, which continues the chain reaction.

Experimental Protocol:

  • In a round-bottom flask, dissolve methyl 4-fluorophenylacetate (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (0.02 eq).

  • Heat the mixture to reflux under a nitrogen atmosphere. The reaction can be initiated and accelerated by irradiation with a UV lamp.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting oil by vacuum distillation or column chromatography to obtain this compound.

Data Summary and Characterization

ParameterHell-Volhard-Zelinsky RouteEsterification-Bromination Route
Starting Material 4-Fluorophenylacetic Acid4-Fluorophenylacetic Acid
Key Reagents Red Phosphorus, Bromine, MethanolH₂SO₄, Methanol, NBS, AIBN
Number of Steps 1 (One-pot)2
Typical Yield 70-85%80-90% (overall)
Key Advantages Atom economy, fewer workupsMilder bromination conditions
Key Disadvantages Harsh reagents (Bromine)Longer overall reaction time

Characterization of this compound:

  • Molecular Formula: C₉H₈BrFO₂

  • Molecular Weight: 247.06 g/mol

  • CAS Number: 71783-54-5[5]

  • Appearance: Colorless to pale yellow liquid

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.40-7.30 (m, 2H, Ar-H), ~7.10-7.00 (m, 2H, Ar-H), ~5.20 (s, 1H, CH-Br), ~3.75 (s, 3H, OCH₃). Note: Predicted values based on similar structures. Actual experimental data should be acquired for confirmation.

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~168.0 (C=O), ~162.5 (d, J=247 Hz, C-F), ~135.0 (d, J=3 Hz, C-Ar), ~131.0 (d, J=8 Hz, CH-Ar), ~115.5 (d, J=22 Hz, CH-Ar), ~53.0 (OCH₃), ~45.0 (CH-Br). Note: Predicted values based on similar structures. Actual experimental data should be acquired for confirmation.

Conclusion and Future Perspectives

Both the one-pot Hell-Volhard-Zelinsky reaction and the two-step esterification/bromination sequence provide reliable and high-yielding pathways to this compound. The choice of method will depend on the specific requirements of the laboratory and the scale of the synthesis. The HVZ reaction is often favored for its efficiency, while the two-step method offers more control and avoids the use of elemental bromine in the final step. The continued importance of fluorinated building blocks in drug discovery ensures that robust synthetic methods for compounds like this compound will remain a topic of interest, with potential future developments focusing on greener and more catalytic approaches.

References

  • He, W., Zhang, R., & Cai, M. (2017). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 7(57), 35975-35979.
  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Aaron Chemicals LLC. (n.d.). Methyl 2-bromo-2-(4-fluorophenyl)acetate. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7535.
  • Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl bromo(4-fluorophenyl)acetate: Properties, Reactivity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl bromo(4-fluorophenyl)acetate is a halogenated aromatic ester that has emerged as a pivotal building block in modern organic synthesis. Its unique structural features—a reactive α-bromo ester moiety and a fluorine-substituted phenyl ring—make it a versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, reactivity, and practical applications, with a focus on methodologies relevant to researchers in the pharmaceutical and fine chemical industries. The presence of the 4-fluorophenyl group is particularly significant in drug discovery, where fluorine substitution is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic profile.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective use in synthesis. These properties dictate storage conditions, solvent choices, and the analytical methods required for reaction monitoring and product characterization.

Physical and Chemical Identity

The essential identification and physical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 71783-54-5[1][2][3]
Molecular Formula C₉H₈BrFO₂[2]
Molecular Weight 247.06 g/mol [2][4]
Appearance Typically a yellow liquid[4]
Purity Commercially available with ≥98% purity[4]
Storage Store in a cool, dry, and well-ventilated place[5][6]
Spectroscopic Signature

Spectroscopic analysis is crucial for confirming the identity and purity of this compound and for tracking its conversion in chemical reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons will appear as complex multiplets in the range of δ 7.0-7.5 ppm, with splitting patterns influenced by both fluorine and adjacent protons. The methoxy group (-OCH₃) will present as a sharp singlet around δ 3.7 ppm. The benzylic proton (α-proton) adjacent to the bromine will be a singlet at approximately δ 5.3 ppm.

    • ¹³C NMR: The carbon spectrum will feature a carbonyl signal for the ester at ~168 ppm. Aromatic carbons will resonate between ~115 and 165 ppm, with the carbon directly bonded to fluorine showing a large coupling constant (¹JCF). The methoxy carbon appears around 53 ppm, and the α-carbon bonded to bromine is found further downfield at ~40 ppm.

  • Mass Spectrometry (MS): The mass spectrum provides definitive evidence of the molecule's mass and elemental composition. A key feature is the isotopic pattern of bromine. The molecular ion will appear as two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A strong absorption band around 1740-1760 cm⁻¹ is characteristic of the C=O stretch of the ester. The C-F bond will exhibit a strong absorption in the 1200-1250 cm⁻¹ region, while C-Br stretching vibrations are typically found in the fingerprint region between 500-600 cm⁻¹ .

Reactivity and Mechanistic Principles

The synthetic utility of this compound stems from the reactivity of the carbon-bromine bond, which is activated by the adjacent ester group. This allows it to participate in a variety of synthetically valuable transformations.

Nucleophilic Substitution Reactions

The primary mode of reactivity for α-halo esters is nucleophilic substitution, where the bromine atom acts as an excellent leaving group.[7] The reaction typically proceeds via an Sₙ2 mechanism, particularly with primary and secondary substrates.[8][9] This pathway involves a backside attack by the nucleophile on the electrophilic α-carbon, leading to an inversion of stereochemistry if the carbon is a chiral center.[9]

Causality of Reactivity: The electron-withdrawing nature of the adjacent ester carbonyl group polarizes the C-Br bond, making the α-carbon highly electrophilic and susceptible to attack by nucleophiles. The stability of the resulting bromide anion (Br⁻) makes it a proficient leaving group, thermodynamically favoring the substitution process.

Caption: Generalized Sₙ2 mechanism for this compound.

The Reformatsky Reaction

A cornerstone reaction for α-bromo esters is the Reformatsky reaction, which provides a powerful method for forming carbon-carbon bonds.[10][11] This reaction involves the formation of an organozinc reagent, often called a Reformatsky enolate, which is less reactive and more tolerant of other functional groups than corresponding Grignard or organolithium reagents.[10][12]

Mechanistic Insights: The reaction is initiated by the oxidative insertion of metallic zinc into the C-Br bond.[11] This forms a zinc enolate, which then adds to the carbonyl group of an aldehyde or ketone. The less reactive nature of the zinc enolate prevents it from adding to the ester functionality of another molecule, a common side reaction with more reactive organometallics.[10] The reaction proceeds through a six-membered chair-like transition state to yield a β-hydroxy ester after acidic workup.[11]

reformatsky_mechanism start This compound + Zn enolate Formation of Zinc Enolate (Reformatsky Reagent) start->enolate Oxidative Addition addition Nucleophilic Addition to Carbonyl enolate->addition carbonyl Aldehyde or Ketone (R₂C=O) carbonyl->addition intermediate Zinc Alkoxide Intermediate addition->intermediate workup Aqueous Acidic Workup (e.g., H₃O⁺) intermediate->workup product Final Product: β-Hydroxy Ester workup->product

Caption: Key stages of the Reformatsky reaction mechanism.

Experimental Protocols & Workflows

The following protocols are designed to be self-validating, with clear endpoints and purification strategies. They serve as a reliable starting point for researchers.

Protocol: General Nucleophilic Substitution

This protocol describes a general procedure for displacing the bromide with an oxygen or nitrogen nucleophile.

Objective: To synthesize α-substituted (4-fluorophenyl)acetates.

Methodology:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the nucleophile (e.g., a phenol or amine, 1.1 equivalents) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 equivalents) in a polar aprotic solvent (e.g., DMF or acetonitrile, 0.5 M).

  • Substrate Addition: To the stirred suspension, add this compound (1.0 equivalent) dropwise at room temperature. The causality here is to maintain control over any initial exotherm.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (typically 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). The purpose of the aqueous wash is to remove the inorganic base and polar solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired product.

Protocol: The Reformatsky Reaction with Acetone

This protocol details the synthesis of a β-hydroxy ester using acetone as the electrophile.

Objective: To synthesize methyl 3-hydroxy-3-methyl-2-(4-fluorophenyl)butanoate.

reformatsky_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a 1. Add activated Zinc dust and a crystal of Iodine to a flame-dried flask with THF. b 2. Add a solution of the α-bromo ester and acetone dropwise to the Zinc suspension. a->b c 3. Heat the mixture to reflux (or stir at 90°C). b->c d 4. Monitor by TLC until starting material is consumed. c->d e 5. Cool to 0°C and quench with saturated aq. NH₄Cl or dilute HCl. d->e f 6. Extract with ethyl acetate. e->f g 7. Wash with brine, dry (Na₂SO₄), and concentrate. f->g h 8. Purify by column chromatography. g->h

Caption: Experimental workflow for the Reformatsky reaction.

Methodology:

  • Zinc Activation: Place zinc dust (2.0 equivalents) in a three-neck flask equipped with a reflux condenser and dropping funnel. Add a small crystal of iodine and gently heat under vacuum to sublime the iodine, activating the zinc surface.[13] Allow to cool and fill the flask with an inert atmosphere. Add anhydrous THF.

  • Reagent Addition: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and acetone (1.2 equivalents) in anhydrous THF.

  • Reaction Execution: Add a small portion of the solution to the zinc suspension and warm gently to initiate the reaction (indicated by a color change or gentle reflux). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue heating for an additional 30-60 minutes.[11]

  • Work-up: Cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of NH₄Cl or 1M HCl.

  • Purification: Filter the suspension to remove any remaining zinc.[11] Extract the filtrate with ethyl acetate. The combined organic layers should be washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. Purify the crude residue via silica gel chromatography.

Safety, Handling, and Storage

Due to its reactivity, proper handling of this compound is essential for laboratory safety.

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood.[5] Wear appropriate PPE, including safety glasses with side-shields, nitrile gloves, and a lab coat.[5]

  • Hazards: This compound is a lachrymator (causes tears) and should be treated as corrosive and toxic.[14][15] Avoid contact with skin and eyes, and avoid inhalation of vapors.[5][16]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][6]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[5]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[5]

    • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its well-defined reactivity, centered on nucleophilic substitution and Reformatsky reactions, allows for the efficient construction of molecules bearing the synthetically desirable 4-fluorophenyl motif. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to leverage this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. A firm grasp of its properties and safe handling procedures is paramount to unlocking its full synthetic potential.

References

  • This compound Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved from [Link]

  • Methyl (4-bromo-2-fluorophenyl)acetate. (n.d.). PubChem. Retrieved from [Link]

  • methyl 2-(4-bromo-2-fluorophenyl)acetate | CAS#:193290-19-6. (n.d.). Chemsrc. Retrieved from [Link]

  • This compound, CasNo.71783-54-5. (n.d.). LookChem. Retrieved from [Link]

  • Reformatsky reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Reformatsky Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • This compound Factory_Manufacture_Supplier. (n.d.). Shandong Liteng Biotechnology Co., Ltd.. Retrieved from [Link]

  • Reformatsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 7.1 Nucleophilic Substitution Reactions Overview. (n.d.). KPU Pressbooks - Organic Chemistry I. Retrieved from [Link]

  • Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and. (n.d.). Student Solutions Manual for Organic Chemistry - NC State University Libraries. Retrieved from [Link]

  • 11.1: The Discovery of Nucleophilic Substitution Reactions. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023, August 15). MDPI. Retrieved from [Link]

Sources

Introduction to the Analyte: Structure and Context

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-N-(1-(bis(4-fluorophenyl)methyl)azetidin-3-yl)-N-methyl-2-nitrobenzenesulfonamide

This guide provides a comprehensive technical overview of the spectroscopic data for the compound with CAS number 71783-54-5. We will delve into the core spectroscopic techniques used for its characterization, offering not just the data itself, but the underlying principles and experimental considerations essential for its robust analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this molecule's analytical profile.

The compound in focus is (S)-N-(1-(bis(4-fluorophenyl)methyl)azetidin-3-yl)-N-methyl-2-nitrobenzenesulfonamide. A foundational step in any analytical endeavor is to understand the molecule's structure, as this dictates its spectroscopic behavior.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the covalent structure of organic molecules.[1] For a molecule of this complexity, a suite of NMR experiments is required.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms. The chemical shift (δ) is influenced by the local electronic environment, and spin-spin coupling (J) provides connectivity information.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrument Parameters (500 MHz Spectrometer):

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 3-4 seconds for good resolution.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Spectral Width: 0-10 ppm is a suitable range for most organic molecules.

Predicted ¹H NMR Data Summary:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0-7.5m4HAromatic protons (nitrobenzenesulfonamide)The electron-withdrawing nitro and sulfonyl groups deshield these protons, shifting them downfield.
~7.4-7.0m8HAromatic protons (bis(4-fluorophenyl) groups)Protons on the fluorophenyl rings will appear as complex multiplets due to proton-proton and proton-fluorine coupling.
~4.5-5.0t or m1HMethine proton (-CH(Ph)₂)This proton is adjacent to two phenyl rings and the azetidine nitrogen, leading to a downfield shift.
~3.5-4.0m1HAzetidine CH protonThe proton at the chiral center will be a multiplet due to coupling with the adjacent CH₂ protons.
~3.0-3.5m4HAzetidine CH₂ protonsThese protons are diastereotopic and will likely appear as complex multiplets.
~2.8s3HN-methyl protons (-NCH₃)The methyl group attached to the sulfonamide nitrogen will appear as a singlet.
¹³C NMR Spectroscopy

Principle: ¹³C NMR provides information about the carbon framework of the molecule.

Experimental Protocol:

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Instrument Parameters (125 MHz Spectrometer):

    • Pulse Program: Proton-decoupled pulse program.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

Predicted ¹³C NMR Data Summary:

Predicted Chemical Shift (δ, ppm)Assignment
~160-165 (d)Aromatic C-F
~148Aromatic C-NO₂
~130-140Aromatic quaternary carbons
~115-135Aromatic CH carbons
~70-75Methine carbon (-CH(Ph)₂)
~50-60Azetidine carbons
~35-40N-methyl carbon (-NCH₃)
2D NMR Spectroscopy

For unambiguous assignment of the complex ¹H and ¹³C spectra, 2D NMR experiments are essential.[2][3][4][5]

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, helping to trace the connectivity within the azetidine ring and the aromatic systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting the different fragments of the molecule.

NMR Analysis Workflow:

NMR_Workflow cluster_nmr NMR Structural Elucidation H1 1H NMR (Proton Signals) COSY 2D COSY (H-H Connectivity) H1->COSY HSQC 2D HSQC (Direct C-H Bonds) H1->HSQC HMBC 2D HMBC (Long-Range C-H Bonds) H1->HMBC C13 13C NMR (Carbon Framework) C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: A typical workflow for structural elucidation using a suite of NMR experiments.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle: MS measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and structural information through fragmentation. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) in a solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Ionization Mode: Positive ion mode is expected to be optimal due to the presence of basic nitrogen atoms.

  • Data Acquisition: Acquire a full scan spectrum to identify the molecular ion. Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation.

Predicted Mass Spectrometry Data:

  • Molecular Ion: The protonated molecule [M+H]⁺ is expected.

  • Fragmentation: Aromatic sulfonamides are known to undergo characteristic fragmentation, including the loss of SO₂ (64 Da).[6][7] Other likely fragmentations include cleavage of the azetidine ring and the loss of a fluorophenyl group.

Conceptual Fragmentation Pathway:

Fragmentation_Pathway M_H [M+H]+ Frag1 Loss of SO2 M_H->Frag1 Frag2 Loss of NO2 M_H->Frag2 Frag3 Cleavage of azetidine ring M_H->Frag3 Frag4 Loss of a fluorophenyl group M_H->Frag4

Caption: Conceptual diagram of potential fragmentation pathways in ESI-MS/MS.

Infrared (IR) Spectroscopy: Functional Group Identification

Principle: IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations, which is characteristic of specific functional groups. Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.[8][9][10][11]

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).[10]

Predicted IR Data Summary:

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1530 and ~1350Asymmetric and symmetric N-O stretchingNitro group (NO₂)[12]
~1340 and ~1160Asymmetric and symmetric S=O stretchingSulfonamide (SO₂N)[1][13]
~1220C-F stretchingFluorophenyl groups
~3100-3000C-H aromatic stretchingAromatic rings
~3000-2800C-H aliphatic stretchingAzetidine and methyl groups

UV-Visible Spectroscopy: Electronic Transitions

Principle: UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve the compound in a UV-transparent solvent like ethanol or acetonitrile to a known concentration.

  • Data Acquisition: Scan the UV-Vis spectrum, typically from 200 to 800 nm.

Predicted UV-Vis Data:

The UV-Vis spectrum is expected to be dominated by the electronic transitions of the nitrobenzenesulfonamide chromophore. Aromatic nitro compounds typically exhibit strong absorption bands in the UV region.[14] An absorption maximum (λₘₐₓ) is predicted in the 250-300 nm range.

Conclusion

The comprehensive spectroscopic analysis of (S)-N-(1-(bis(4-fluorophenyl)methyl)azetidin-3-yl)-N-methyl-2-nitrobenzenesulfonamide relies on a combination of modern analytical techniques. While specific experimental data for this molecule is not widely published, a detailed and reliable spectroscopic profile can be constructed by applying fundamental principles and drawing comparisons with structurally related compounds. NMR spectroscopy provides the detailed structural map, mass spectrometry confirms the molecular weight and key structural motifs through fragmentation, and IR and UV-Vis spectroscopy confirm the presence of key functional groups and chromophores. Together, these techniques offer a powerful and synergistic approach to the complete characterization of this complex molecule.

References

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  • Karabacak, M., Postalcilar, E., & Cinar, M. (2012). Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 261-270. Available at: [Link]

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mechanism of alpha-bromination of methyl (4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Alpha-Bromination of Methyl (4-fluorophenyl)acetate

Foreword: The Strategic Importance of α-Halo Esters

In the landscape of modern drug discovery and fine chemical synthesis, α-halo carbonyl compounds represent a cornerstone class of reactive intermediates. Their dual electrophilic sites—at the carbonyl carbon and the halogen-bearing α-carbon—render them exceptionally versatile building blocks. Specifically, methyl 2-bromo-2-(4-fluorophenyl)acetate is a precursor for a range of pharmacologically active molecules and functional materials. A profound understanding of its formation mechanism is not merely an academic exercise; it is a prerequisite for process optimization, yield maximization, and impurity control in both laboratory and industrial settings. This guide delineates the core mechanistic principles governing the α-bromination of methyl (4-fluorophenyl)acetate, offering field-proven insights for the practicing scientist.

The Underlying Principle: Carbonyl α-Substitution Reactions

The reactivity of the α-carbon (the carbon atom adjacent to a carbonyl group) is a central theme in organic chemistry. The hydrogen atoms attached to this carbon, known as α-hydrogens, are unusually acidic compared to typical C-H bonds.[1] This acidity stems from the ability of the carbonyl group to stabilize the conjugate base (an enolate) through resonance. The α-substitution reaction involves the replacement of one of these acidic α-hydrogens with an electrophile.[1][2][3][4]

The reaction universally proceeds through one of two key nucleophilic intermediates: an enol or an enolate .[1][2][3][5][6][7]

  • Enol Formation (Acid-Catalyzed): In the presence of an acid catalyst, a carbonyl compound exists in equilibrium with its tautomer, an enol.[8][9] Although the equilibrium typically favors the keto form, the enol is a potent nucleophile due to its electron-rich double bond and is crucial for reactions under acidic conditions.[1][3]

  • Enolate Formation (Base-Catalyzed): In the presence of a base, the α-hydrogen is abstracted to form an enolate ion.[1][7][8] The enolate is an even stronger nucleophile than the enol.

For the α-bromination of an ester like methyl (4-fluorophenyl)acetate, the choice between an acid- or base-catalyzed pathway has profound implications for selectivity and product outcome.

The Primary Mechanism: Acid-Catalyzed α-Bromination

For achieving controlled mono-bromination of esters, the acid-catalyzed pathway is overwhelmingly preferred.[7][8] The reaction proceeds through an enol intermediate and is often autocatalytic, as hydrogen bromide (HBr) is generated as a byproduct.[6]

The mechanism unfolds in three distinct steps:

  • Acid-Catalyzed Tautomerization (Enol Formation): The reaction is initiated by the protonation of the ester's carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon and significantly weakens the adjacent C-H bond, facilitating its removal to form the enol tautomer. This enolization is the rate-determining step of the overall reaction.[6][10]

  • Nucleophilic Attack on Bromine: The enol, behaving as a carbon-centered nucleophile, attacks an electrophilic bromine source (e.g., Br₂ or NBS).[1][8][10] The electron-rich π-bond of the enol attacks one bromine atom, displacing the other as a bromide ion.

  • Deprotonation to Yield Product: The resulting protonated α-bromo ester intermediate is then deprotonated, typically by the bromide ion generated in the previous step, to yield the final product, methyl 2-bromo-2-(4-fluorophenyl)acetate, and regenerate the acid catalyst (HBr).[1][10]

A critical advantage of the acid-catalyzed method is its inherent control against polyhalogenation. The introduction of the first electron-withdrawing bromine atom on the α-carbon decreases the electron density of the enol intermediate, making it less nucleophilic and thus less reactive towards further bromination.[8]

Acid_Catalyzed_Bromination Acid-Catalyzed α-Bromination Mechanism cluster_start Starting Material cluster_enol Enol Formation (Rate-Limiting) cluster_bromination Bromination cluster_product Product Formation start Methyl (4-fluorophenyl)acetate protonated Protonated Ester start->protonated + H⁺ enol Enol Intermediate protonated->enol - H⁺ (Tautomerization) bromo_intermediate Protonated α-Bromo Ester enol->bromo_intermediate + Br₂ product Methyl 2-bromo-2- (4-fluorophenyl)acetate bromo_intermediate->product - H⁺

Caption: Acid-catalyzed α-bromination via an enol intermediate.

Alternative Pathways and Reagent Considerations

Base-Promoted Halogenation: A Cautionary Note

While effective for some substrates, base-promoted α-halogenation is generally unsuitable for preparing mono-brominated esters. The mechanism proceeds via an enolate, but the introduction of the first bromine atom, being strongly electron-withdrawing, significantly increases the acidity of any remaining α-hydrogens.[8][9] This makes the mono-brominated product more susceptible to deprotonation and subsequent bromination than the original starting material, often leading to a mixture of poly-brominated products that are difficult to separate.[7][8]

Brominating Agents
  • Molecular Bromine (Br₂): The classic reagent, typically used in a solvent like acetic acid.[1] It is effective but can be hazardous to handle.

  • N-Bromosuccinimide (NBS): A crystalline solid that is a safer and more convenient source of electrophilic bromine.[11][12][13] It is highly effective for the α-bromination of carbonyl derivatives, often in the presence of an acid catalyst.[11][13]

The Hell-Volhard-Zelinsky (HVZ) Reaction

Though technically a method for the α-bromination of carboxylic acids, the Hell-Volhard-Zelinsky (HVZ) reaction provides a powerful strategic insight. Carboxylic acids themselves do not enolize readily.[14][15] The HVZ reaction circumvents this by first converting the acid into a more reactive acyl bromide using PBr₃.[14][16][17] This acyl bromide enolizes much more easily, allowing for efficient α-bromination.[14][17][18]

Crucially for ester synthesis, if the reaction is quenched with an alcohol (e.g., methanol) instead of water, the intermediate α-bromo acyl bromide is directly converted into the corresponding α-bromo ester.[16][17][19][20] This provides a direct, one-pot route from the parent carboxylic acid, (4-fluorophenyl)acetic acid, to the desired methyl ester product.

Field-Validated Experimental Protocol

This protocol describes a common method for the α-bromination of an arylacetate ester using N-bromosuccinimide. The use of a radical initiator suggests the reaction can also proceed via a free-radical pathway, analogous to benzylic bromination, which is plausible given the stability of the benzylic radical intermediate.

Title: Synthesis of Methyl 2-bromo-2-(4-fluorophenyl)acetate

Objective: To synthesize the title compound via bromination of the α-carbon of methyl (4-fluorophenyl)acetate using N-bromosuccinimide.

ParameterValue/ReagentRationale
Starting Material Methyl (4-fluorophenyl)acetateThe ester substrate with an activatable α-hydrogen.
Brominating Agent N-Bromosuccinimide (NBS)Provides a controlled and solid source of bromine.[13]
Initiator/Catalyst Benzoyl Peroxide or AIBNInitiates a free-radical chain reaction.[21] Alternatively, a catalytic amount of HBr can be used for an acid-catalyzed pathway.
Solvent Carbon Tetrachloride (CCl₄)An inert solvent suitable for radical reactions. Dichloromethane could also be used.[21]
Temperature RefluxProvides the thermal energy required to initiate the reaction and maintain the reaction rate.
Work-up Reagents NaHCO₃ (sat. aq.), BrineTo neutralize any acidic byproducts and wash the organic phase.[22]
Drying Agent Anhydrous MgSO₄ or Na₂SO₄To remove residual water from the organic phase before solvent evaporation.[22][23]
Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl (4-fluorophenyl)acetate (1.0 eq.) and carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (1.05-1.1 eq.) and a catalytic amount of benzoyl peroxide or AIBN (~0.02 eq.).

  • Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-12 hours. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide byproduct, which will float. TLC or GC analysis can be used for definitive monitoring.

  • Work-up - Filtration: Cool the reaction mixture to room temperature, then chill in an ice bath to precipitate the succinimide byproduct. Filter the mixture to remove the solid succinimide.

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[22]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.[23] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting crude oil, methyl 2-bromo-2-(4-fluorophenyl)acetate, can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Experimental_Workflow Experimental Workflow A 1. Setup Combine ester and CCl₄ in a flask. B 2. Reagent Addition Add NBS and initiator (AIBN). A->B C 3. Reaction Heat to reflux for 4-12 hours. B->C D 4. Cooling & Filtration Cool to RT, then chill in ice bath. Filter to remove succinimide. C->D E 5. Extraction Wash organic filtrate with NaHCO₃(aq) and Brine. D->E F 6. Drying & Concentration Dry with Na₂SO₄. Concentrate via rotary evaporation. E->F G 7. Purification Vacuum distillation or chromatography to yield pure product. F->G

Caption: A typical experimental workflow for α-bromination.

Conclusion

The α-bromination of methyl (4-fluorophenyl)acetate is a nuanced transformation governed by the fundamental principles of carbonyl chemistry. While both acid- and base-catalyzed pathways exist, the acid-catalyzed route proceeding through an enol intermediate offers superior control for achieving the desired mono-brominated product. The use of N-bromosuccinimide provides a practical and efficient means of introducing the bromine atom. For process development professionals, understanding these mechanistic details is paramount for troubleshooting, optimizing reaction conditions, and ensuring the synthesis of high-purity intermediates essential for the advancement of pharmaceutical and materials science.

References

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solubility of methyl bromo(4-fluorophenyl)acetate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Methyl Bromo(4-fluorophenyl)acetate in Organic Solvents

Abstract

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, designing efficient purification protocols such as recrystallization, and developing stable formulations. This guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical, field-proven methodologies. It is designed to empower researchers with the knowledge to make informed decisions in solvent selection and to accurately determine solubility parameters through robust experimental techniques.

Introduction: The Significance of Solubility in Process Chemistry

The solubility of a compound is a critical physical property that dictates its behavior in a liquid phase. For a synthetic intermediate like this compound, solubility data directly impacts:

  • Reaction Kinetics: Ensuring reactants are in the same phase is fundamental for achieving optimal reaction rates and yields.

  • Purification Strategy: The choice between crystallization, column chromatography, or extraction hinges on differential solubility of the target compound and its impurities in various solvent systems.

  • Process Safety and Scalability: Proper solvent selection is crucial for managing reaction exotherms, ensuring material transfer, and minimizing environmental impact.

This document serves as a technical resource, moving beyond simple data points to explain the underlying principles and provide actionable protocols for laboratory application.

Physicochemical Profile and Solubility Predictions

To understand the solubility of this compound, we must first analyze its molecular structure.

Molecular Structure: C₉H₈BrFO₂ Molecular Weight: 247.06 g/mol

The molecule possesses several key features that influence its interaction with solvents:

  • A Polar Ester Group (-C(=O)O-): This group can act as a hydrogen bond acceptor and contributes significantly to the molecule's dipole moment.

  • A Halogenated Aromatic Ring (4-fluorophenyl): The phenyl ring provides a nonpolar, hydrophobic surface, while the fluorine and bromine atoms add to the molecular weight and introduce polarity. The electronegative fluorine atom can participate in dipole-dipole interactions.

  • An Alpha-Bromo Group: The bromine atom at the alpha position is a good leaving group in nucleophilic substitution reactions and contributes to the overall molecular polarity.

Based on these features, the principle of "like dissolves like" provides a foundational predictive framework.[1] We can anticipate that this compound will exhibit favorable solubility in solvents that share its mixed polarity characteristics.

Predicted Solubility Table
Solvent ClassRepresentative SolventsPredicted Qualitative SolubilityRationale for Prediction
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)High These solvents effectively solvate the polar ester group and aromatic ring through dipole-dipole interactions. DCM is a common solvent for workup procedures involving similar compounds.[2]
Polar Protic Methanol, Ethanol, IsopropanolModerate to High The alcohol's ability to hydrogen bond is less critical for this ester (which is only a hydrogen bond acceptor). Solubility is driven by polarity matching. Methanol is often used in related syntheses.[2]
Nonpolar Hexanes, Heptane, TolueneLow to Moderate The nonpolar hydrocarbon backbone of these solvents interacts favorably with the phenyl ring, but poorly with the polar ester group. Toluene may show moderate solubility due to its aromatic nature.
Ethers Diethyl EtherModerate Diethyl ether is a common solvent for Grignard reactions which often precede the formation of such intermediates, indicating sufficient solubility of related precursors.[3]
Aqueous WaterVery Low The large, hydrophobic bromofluorophenyl group significantly outweighs the polarity of the ester group, leading to poor miscibility with water.

Theoretical Framework: A Deeper Dive into Solute-Solvent Interactions

While "like dissolves like" is a useful heuristic, a more quantitative approach is offered by Hansen Solubility Parameters (HSP) . HSP theory deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that substances with smaller "distances" between their HSP coordinates are more likely to be miscible.[4] For this compound, we would predict its HSP coordinates to reflect a significant polar component (δP) and a moderate dispersion component (δD), with a low hydrogen bonding component (δH). Solvents with a similar profile, such as acetone or ethyl acetate, are therefore predicted to be excellent solvents.

The following diagram illustrates the logical relationship between molecular properties and the selection of an appropriate solvent based on these principles.

cluster_solute Solute Properties cluster_solvent Solvent Selection substance This compound (Solute) prop1 Polar Ester Group substance->prop1 prop2 Aromatic Ring substance->prop2 prop3 Halogens (F, Br) substance->prop3 principle Solubility Principle: 'Like Dissolves Like' prop1->principle dictates polarity prop3->principle dictates polarity solvent1 Polar Aprotic (e.g., Acetone, DCM) principle->solvent1 Good Match solvent2 Nonpolar (e.g., Hexane) principle->solvent2 Poor Match outcome1 High Solubility solvent1->outcome1 outcome2 Low Solubility solvent2->outcome2

Caption: Relationship between solute properties and solvent selection.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

Predictive models provide a valuable guide, but for critical process development, empirical determination of solubility is essential. The isothermal shake-flask method is a reliable and widely accepted technique for measuring the equilibrium solubility of a compound.[5]

Self-Validating Protocol Rationale

This protocol is designed to be self-validating. By measuring the concentration at multiple time points (e.g., 24 and 48 hours), one can confirm that the system has reached a true equilibrium—a state where the rate of dissolution equals the rate of precipitation.[5] The use of a certified analytical standard for calibration ensures the accuracy of the final measurement.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of vials (e.g., 20 mL glass scintillation vials), ensuring a visible amount of undissolved solid will remain. The excess solid is critical to ensure saturation is achieved. b. To each vial, add a precise volume (e.g., 5.0 mL) of the chosen organic solvent. c. Seal the vials tightly to prevent solvent evaporation.

  • Equilibration: a. Place the vials in an orbital shaker or on a stir plate equipped with a magnetic stir bar in each vial. b. Maintain a constant temperature (e.g., 25 °C) using a temperature-controlled bath or incubator. Temperature control is crucial as solubility is highly temperature-dependent. c. Agitate the samples for a predetermined period. A minimum of 24 hours is recommended, with a second time point at 48 hours to confirm equilibrium.

  • Sample Preparation and Analysis: a. After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. b. Carefully withdraw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove all undissolved microparticulates. d. Precisely dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: a. Prepare a calibration curve using certified standards of this compound. b. Analyze the diluted samples using a validated HPLC-UV method. c. Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor. The result is typically reported in mg/mL or g/100 mL.

The following workflow diagram visually outlines this experimental process.

start Start prep 1. Prepare Slurry (Excess Solute + Solvent) start->prep equilibrate 2. Equilibrate (Constant T°, Agitation for 24-48h) prep->equilibrate settle 3. Settle (Allow solids to sediment) equilibrate->settle sample 4. Sample Supernatant (Use syringe) settle->sample filter 5. Filter (0.45 µm PTFE Syringe Filter) sample->filter dilute 6. Dilute Sample (Prepare for analysis) filter->dilute analyze 7. Analyze via HPLC-UV (Quantify against standards) dilute->analyze end End (Solubility Data in mg/mL) analyze->end

Sources

literature review on the synthesis of fluorinated phenylacetate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Fluorinated Phenylacetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Phenylacetate Scaffolds

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[1][3] Judicious fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[4][5]

Among the vast landscape of fluorinated compounds, fluorinated phenylacetate derivatives have emerged as particularly valuable scaffolds. They serve as crucial building blocks for a wide range of pharmaceuticals, including anti-inflammatory drugs, analgesics, and kinase inhibitors.[4][5][6] This guide provides a comprehensive overview of the primary synthetic strategies for accessing these important molecules, with a focus on the underlying chemical principles, practical experimental protocols, and the rationale behind methodological choices.

Chapter 1: Direct α-Fluorination of Phenylacetic Acid Derivatives

The most direct approach to synthesizing α-fluorophenylacetates involves the introduction of a fluorine atom at the benzylic position of a pre-existing phenylacetic acid or ester core. This can be broadly categorized into electrophilic, nucleophilic, and radical-mediated strategies.

Electrophilic Fluorination: Taming the N-F Reagents

Electrophilic fluorination is a widely employed strategy that utilizes reagents with a polarized N-F bond, rendering the fluorine atom electrophilic. Among these, Selectfluor (F-TEDA-BF₄) is the most prominent due to its stability, commercial availability, and relatively safe handling.[7]

Causality Behind the Mechanism: A Tale of Two Pathways

Recent investigations have revealed that the fluorination of phenylacetic acid derivatives with Selectfluor is not a simple electrophilic attack on an enolate. Instead, it often proceeds through radical intermediates, with the reaction pathway being highly dependent on the solvent system.[8][9][10][11] A charge-transfer complex formed between Selectfluor and a base, such as 4-(dimethylamino)pyridine (DMAP), is believed to initiate the process.[10][11]

  • Hydrogen Atom Transfer (HAT) Pathway: In non-aqueous, aprotic solvents like acetonitrile, the reaction proceeds cleanly via a HAT mechanism. The base facilitates the formation of a benzylic radical from the phenylacetic acid, which is then trapped by a fluorine atom from the N-F reagent. This pathway preserves the carboxylic acid moiety, yielding the desired α-fluoro-α-arylcarboxylic acids.[8][9][10]

  • Single Electron Transfer (SET) Pathway: In the presence of water, the mechanism shifts to a SET-dominated pathway. This leads to an oxidative decarboxylation, where the carboxylic acid group is lost, and a fluorinated alkane is formed instead of the desired phenylacetate derivative.[8][9][10]

This solvent-dependent selectivity switch is a critical insight for any researcher in this field, as controlling the reaction media is paramount to achieving the desired product.

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_pathways Mechanistic Pathways cluster_products Products Start Phenylacetic Acid + Selectfluor + DMAP NonAqueous Non-Aqueous (MeCN) Start->NonAqueous Aqueous Aqueous Conditions Start->Aqueous HAT Hydrogen Atom Transfer (HAT) NonAqueous->HAT Favors SET Single Electron Transfer (SET) Aqueous->SET Favors AlphaFluoro α-Fluoro-α-arylcarboxylic Acid HAT->AlphaFluoro Leads to Decarboxylated Decarboxylative Fluorination Product SET->Decarboxylated Leads to

Caption: Solvent-dependent pathways in Selectfluor-mediated fluorination.

Field-Proven Insights & Troubleshooting:

  • Substrate Scope: This method is effective for phenylacetic acids with both electron-rich and electron-deficient substituents on the aromatic ring.[9]

  • Side Reactions: For substrates with strongly activating groups, competing electrophilic aromatic substitution (ring fluorination) can occur. Using milder conditions or protecting the activating group can mitigate this issue.[12]

  • Purification Challenges: Small amounts of unreacted starting material can be difficult to separate from the α-fluorinated product by column chromatography, which may result in modest isolated yields.[8][9]

Experimental Protocol: α-Fluorination of Phenylacetic Acid [10]

  • Setup: Charge an oven-dried vessel equipped with a magnetic stir bar with the phenylacetic acid substrate (1.0 equiv.), 4-dimethylaminopyridine (DMAP, 2.0 equiv.), and Selectfluor (1.2 equiv.).

  • Reaction: Add anhydrous acetonitrile (to achieve a substrate concentration of 0.2 M). Seal the vessel and stir the mixture vigorously at room temperature for one hour. Note: The reaction is often complete in less than five minutes.[8]

  • Workup: Quench the reaction by adding 1 M HCl. Extract the aqueous mixture with diethyl ether (3x).

  • Isolation: Combine the organic phases, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the α-fluoro-α-phenylacetic acid.

Nucleophilic Fluorination: The SN2 Approach

Nucleophilic fluorination involves the displacement of a leaving group at the α-position with a fluoride ion. This is a classic SN2 or SNAr type reaction.[13] The primary challenge lies in the nature of the fluoride ion, which is often poorly soluble and highly basic in its common salt forms (e.g., KF, CsF), leading to competing elimination reactions.[14]

Key Considerations:

  • Substrate Synthesis: The reaction requires an α-substituted phenylacetate, typically an α-bromo or α-tosyl derivative. These precursors can be synthesized from the corresponding phenylacetic acid via standard methods, such as Hell-Volhard-Zelinsky bromination or esterification followed by α-bromination.

  • Fluoride Source: Anhydrous tetra-n-butylammonium fluoride (TBAF) is a more soluble and reactive fluoride source in aprotic solvents compared to alkali metal fluorides.[13] Phase-transfer catalysts are often employed in conjunction with KF or CsF to enhance their solubility and nucleophilicity.[13]

  • Solvent Choice: Polar aprotic solvents like acetonitrile, DMF, or DMSO are required to solubilize the fluoride salt and promote the SN2 reaction.

Chapter 2: The Pursuit of Chirality: Asymmetric Synthesis

For pharmaceutical applications, controlling the stereochemistry at the newly formed C-F bond is often critical. Catalytic asymmetric fluorination has emerged as a powerful tool to generate enantiomerically enriched fluorinated compounds.[15]

Organocatalytic Asymmetric Fluorination

This strategy pairs a prochiral nucleophile (like a silyl ketene acetal derived from a phenylacetate ester) with an electrophilic fluorinating agent in the presence of a chiral catalyst.

Causality of Enantioselection:

Chiral organocatalysts, such as cinchona alkaloids or amino acids like proline, create a chiral environment around the reaction center.[7][15] They interact non-covalently with the substrate and the fluorinating agent, directing the fluorine atom to attack one face of the nucleophile preferentially, thus inducing enantioselectivity. The development of these methods has been a significant breakthrough, allowing for the synthesis of complex fluorinated targets with high stereocontrol.[15]

G cluster_inputs Inputs cluster_process Process cluster_output Output Prochiral Prochiral Substrate (e.g., Silyl Ketene Acetal) Reaction Formation of Chiral Environment Prochiral->Reaction NF_Reagent Electrophilic N-F Reagent (e.g., NFSI) NF_Reagent->Reaction Catalyst Chiral Organocatalyst Catalyst->Reaction TransitionState Diastereomeric Transition States Reaction->TransitionState Creates Product Enantioenriched α-Fluoro Ester TransitionState->Product Preferentially forms one enantiomer

Caption: Workflow for organocatalytic asymmetric fluorination.

Biocatalysis: The Enzymatic Approach

Enzymatic synthesis represents a frontier in selective fluorination.[16][17] Enzymes like fluorinases, dehalogenases, and engineered cytochrome P450s can catalyze C-F bond formation with exceptional regio- and stereoselectivity under mild, aqueous conditions.[18]

  • Fluorinases: These enzymes naturally catalyze a nucleophilic fluorination reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion.[18]

  • Fluoroacetate Dehalogenases (FAcDs): While their natural function is to cleave C-F bonds, they can be used in the kinetic resolution of racemic α-fluoro-2-phenylacetic acid derivatives to obtain enantiopure R-isomers.[18]

While the industrial application of these methods is still developing, they offer a promising green and highly selective alternative to traditional chemical synthesis.[17]

Chapter 3: Data Summary of Synthetic Methodologies

MethodFluorine SourceTypical SubstrateKey Features & RationaleCommon Side Reactions
Electrophilic (HAT) Selectfluor, NFSIPhenylacetic AcidDirect C-H fluorination; radical mechanism favored in non-aqueous media preserves the carboxyl group.[8][9]Ring fluorination, incomplete conversion.[9][12]
Electrophilic (SET) Selectfluor, NFSIPhenylacetic AcidOccurs in aqueous media; proceeds via single electron transfer leading to loss of the carboxyl group.[8][10]Not suitable for α-fluorophenylacetate synthesis.
Nucleophilic (SN2) KF, CsF, TBAFα-Bromo or α-Tosyl PhenylacetateClassic nucleophilic substitution; requires activated substrate. Reactivity depends on fluoride solubility.[13][14]Elimination (E2) reactions, especially with hindered substrates or basic fluoride sources.
Asymmetric Organocatalysis Selectfluor, NFSIPhenylacetate-derived Silyl Ketene AcetalsProvides access to enantiomerically enriched products through a chiral catalyst-controlled environment.[7][15]Requires multi-step substrate preparation.
Enzymatic F⁻ ion, Racemic fluoro-compoundsVariousUnparalleled selectivity under mild, aqueous conditions. Green chemistry approach.[16][18]Limited substrate scope and enzyme availability.

Chapter 4: Conclusion and Future Outlook

The synthesis of fluorinated phenylacetate derivatives is a dynamic and evolving field. While direct electrophilic fluorination with reagents like Selectfluor offers a rapid and versatile entry point, the critical influence of reaction conditions on the mechanistic pathway must be carefully managed.[8][9] Nucleophilic methods provide a classic alternative, though challenges with fluoride reactivity persist.

The future of this field undoubtedly lies in the continued development of catalytic asymmetric methods. Both organocatalysis and biocatalysis are paving the way for the efficient, selective, and sustainable synthesis of chiral fluorinated building blocks.[7][16] These advancements will continue to empower researchers and drug development professionals, enabling the creation of next-generation pharmaceuticals and advanced materials with precisely tailored properties.

References

  • Madani, A., Anghileri, L., Pieber, B. Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. MPG.PuRe.
  • Benchchem.
  • Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters, 24(29), 5376–5380.
  • Ningbo Inno Pharmchem Co., Ltd. The Significance of Phenylacetic Acid Derivatives in Medicinal Chemistry Research. Ningbo Inno Pharmchem Co., Ltd..
  • Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Chemistry Portal.
  • Ningbo Inno Pharmchem Co., Ltd. The Versatile Applications of 3-Fluorophenylacetic Acid in Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd..
  • Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch.
  • Bobbio, C., & Gouverneur, V. (2006). Catalytic asymmetric fluorinations. Organic & Biomolecular Chemistry, 4(11), 2065–2075.
  • Al-Sayah, M. A., & Boulton, A. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1079–1104.
  • Mu, J., Li, J., Jiang, X., et al. (2025). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
  • Zhang, W., Ni, Y., & Li, Z. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8695–8711.
  • Fakhim, F., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.
  • Mu, J., Li, J., Jiang, X., et al. (2025). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
  • Zhao, G., & Ye, Z. (2012). Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA International Journal for Chemistry, 66(4), 218–222.
  • Dooley, C., et al.
  • Al-Sayah, M. A., & Boulton, A. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1079-1104.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864.
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Sources

An In-depth Technical Guide to the Physical Appearance and Stability of Methyl Bromo(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methyl bromo(4-fluorophenyl)acetate is a key pharmaceutical intermediate whose purity and stability are critical for the synthesis of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a detailed focus on its stability profile. We will explore its physical appearance, fundamental chemical characteristics, and potential degradation pathways under various stress conditions. Furthermore, this guide outlines robust methodologies for stability testing, including a validated analytical protocol, to ensure the quality and integrity of this crucial building block in the drug development pipeline.

Introduction: The Critical Role of Intermediates in Pharmaceutical Manufacturing

In the intricate process of drug development and manufacturing, the quality of each component is paramount. Pharmaceutical intermediates, such as this compound, are the foundational building blocks upon which the final API is constructed. The stability of these intermediates directly impacts the purity, efficacy, and safety of the final drug product. An unstable intermediate can lead to the formation of impurities, which may be difficult and costly to remove, and could potentially introduce toxicological risks. Therefore, a thorough understanding of the physical appearance and stability of this compound is not merely an academic exercise but a critical component of quality control and risk management in pharmaceutical synthesis. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary insights and protocols to handle, store, and assess the stability of this vital intermediate.

Physicochemical Properties of this compound

A clear understanding of the fundamental physicochemical properties of a compound is the first step in ensuring its proper handling and storage.

Physical Appearance

This compound is typically a liquid at room temperature. Its appearance can range from a colorless to a light brown oil. The color may be an initial indicator of purity, with darker shades potentially suggesting the presence of impurities or degradation products.

Core Chemical Data

A summary of the key chemical and physical data for this compound is presented in Table 1. This data is essential for designing appropriate storage conditions and for the development of analytical methods.

PropertyValueSource
CAS Number 71783-54-5[1]
Molecular Formula C₉H₈BrFO₂[1]
Molecular Weight 247.06 g/mol [1]
Boiling Point 88-92 °C (at 0.15 Torr)[1]
265.4 ± 25.0 °C (at 760 mmHg)[2]
Density 1.540 ± 0.06 g/cm³ (Predicted)[1]
Storage Temperature Room Temperature, Sealed in dry conditions[1]

Stability Profile and Potential Degradation Pathways

This compound, being an α-halo ester, possesses inherent reactivity that makes it susceptible to degradation under certain conditions. Understanding these degradation pathways is crucial for establishing appropriate storage and handling procedures. The primary degradation pathways of concern are hydrolysis, thermal decomposition, and photolysis.

Hydrolytic Degradation

The ester and the α-bromo functionalities are both susceptible to hydrolysis. The presence of water can lead to the cleavage of the ester bond to form 2-bromo-2-(4-fluorophenyl)acetic acid and methanol. Additionally, the bromine atom can be displaced by a hydroxyl group through nucleophilic substitution to yield methyl 2-(4-fluorophenyl)-2-hydroxyacetate.

G MBFA This compound Acid 2-Bromo-2-(4-fluorophenyl)acetic Acid MBFA->Acid Ester Hydrolysis Methanol Methanol MBFA->Methanol Ester Hydrolysis Hydroxy_ester Methyl 2-(4-fluorophenyl)-2-hydroxyacetate MBFA->Hydroxy_ester Nucleophilic Substitution H2O H₂O H2O->MBFA

Thermal Degradation

Elevated temperatures can promote the decomposition of esters. For α-halo esters, thermal stress can lead to the elimination of hydrogen bromide (HBr), forming an unsaturated ester, or decomposition into smaller molecules such as carboxylic acids and ketones.[3] The specific degradation products will depend on the temperature and the presence of other reactive species.

Photolytic Degradation

Compounds containing a phenyl ring, such as this compound, can be susceptible to photolytic degradation upon exposure to light, particularly UV radiation.[4] This can involve cleavage of the carbon-bromine bond to form radical species, which can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

Recommended Storage and Handling

Based on the stability profile, the following storage and handling procedures are recommended to maintain the quality and purity of this compound:

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[5] The container should be tightly sealed to prevent exposure to moisture and air. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term storage to minimize oxidative degradation.

  • Light Protection: To prevent photolytic degradation, the compound should be stored in amber glass vials or other light-resistant containers.

  • Personal Protective Equipment (PPE): Due to its potential as an alkylating agent and irritant, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[5]

Stability Testing Protocol: A Self-Validating System

A robust stability testing program is essential to determine the retest period or shelf life of the intermediate.[2] The following protocol outlines a comprehensive approach to assessing the stability of this compound.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.[6]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following stress conditions:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at room temperature for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method described below.

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis Prep Prepare solution of This compound Acid Acidic Hydrolysis Prep->Acid Base Basic Hydrolysis Prep->Base Oxidation Oxidative Degradation Prep->Oxidation Thermal Thermal Degradation Prep->Thermal Photo Photolytic Degradation Prep->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC

Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is crucial for separating the intact intermediate from its potential degradation products.

Proposed HPLC Method:

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile and Water
Detector UV at 230 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[7]

Long-Term and Accelerated Stability Studies

Once the stability-indicating method is established, long-term and accelerated stability studies should be initiated.[2][4]

  • Long-Term Stability: Samples stored at recommended storage conditions (e.g., 25°C/60% RH) are tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).[8]

  • Accelerated Stability: Samples stored at elevated temperature and humidity (e.g., 40°C/75% RH) are tested at shorter intervals (e.g., 0, 1, 2, 3, 6 months) to predict the long-term stability.[4]

Conclusion: Ensuring Quality from the Start

The physical appearance and stability of this compound are not minor details but are fundamental to the quality and safety of the final pharmaceutical product. This guide has provided a comprehensive overview of the key physicochemical properties, potential degradation pathways, and robust protocols for stability testing. By implementing these principles and methodologies, researchers, scientists, and drug development professionals can ensure the integrity of this critical intermediate, thereby building quality into the drug manufacturing process from the very beginning.

References

  • This compound Safety Data Sheets(SDS) lookchem. (2017). Retrieved from [Link]

  • Chemsrc. (n.d.). methyl 2-(4-bromo-2-fluorophenyl)acetate | CAS#:193290-19-6. Retrieved from [Link]

  • Meiggs, T. O., & Miller, S. I. (1972). Photolysis of phenylacetic acid and methyl phenylacetate in methanol. Journal of the American Chemical Society, 94(19), 6833–6838. [Link]

  • Vici Health Sciences. (n.d.). Stability Testing for Pharmaceutical Drug Products. Retrieved from [Link]

  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

  • PharmaTalks. (2024, September 28). Stability Testing for Pharmaceutical Products | Complete Guide by PharmaTalks [Video]. YouTube. [Link]

  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from [Link]

  • Acero, L. L., Benítez, F. J., Real, F. J., & Leal, A. I. (2001). Degradation of p-hydroxyphenylacetic acid by photoassisted Fenton reaction. Water Science and Technology, 44(5), 31–38.
  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]

  • Tejo, B. A., et al. (2011). Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point. The Journal of biological chemistry, 286(22), 19564–19572. [Link]

  • Isidorov, V. A., et al. (2012). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. Proceedings of the National Academy of Sciences of the United States of America, 109(24), 9473–9478. [Link]

  • Naincy Gupta. (2021, July 28). Photolytic degradation and its prevention [Video]. YouTube. [Link]

  • Shi, Z., Hsieh, Y. H., Weinberg, N., & Wolfe, S. (2009). The neutral hydrolysis of methyl acetate. Part 2. Is there a tetrahedral intermediate?. Canadian Journal of Chemistry, 87(4), 544-554. [Link]

  • Chemistry Stack Exchange. (2019, April 15). Thermal decomposition of ester. Retrieved from [Link]

  • ResearchGate. (2021, February 2). Thermal decomposition of esters. Retrieved from [Link]

  • Ermolaev, S. A., et al. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Food chemistry, 150, 247–253. [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Wikipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl (4-bromo-2-fluorophenyl)acetate. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. Journal of pharmaceutical and biomedical analysis, 96, 202–212. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl Bromo(4-fluorophenyl)acetate: A Focus on Key Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to methyl bromo(4-fluorophenyl)acetate, a valuable building block in the pharmaceutical and agrochemical industries. We will delve into the critical intermediates, offering detailed analyses of their synthesis, purification, and characterization. This document is intended for researchers, scientists, and professionals in drug development, providing both theoretical understanding and practical, field-tested insights into the production of this important chemical entity.

Introduction

This compound is a key synthon whose utility is primarily derived from the presence of a reactive bromine atom at the alpha-position to the ester carbonyl and a fluorine atom on the phenyl ring. This combination of functionalities allows for a diverse range of subsequent chemical transformations, making it an attractive starting material for the synthesis of more complex molecules with potential biological activity. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. This guide will explore the primary routes to this compound, with a focus on the synthesis and handling of its key precursors.

Part 1: The Cornerstone Intermediate: 4-Fluorophenylacetic Acid

The synthesis of this compound invariably proceeds through the pivotal intermediate, 4-fluorophenylacetic acid. The purity and yield of this precursor directly impact the efficiency of the subsequent steps. Several viable synthetic routes to 4-fluorophenylacetic acid exist, each with its own set of advantages and challenges.

Synthesis of 4-Fluorophenylacetic Acid

Three primary methods for the synthesis of 4-fluorophenylacetic acid are discussed below, each starting from a different commercially available 4-fluorinated benzene derivative.

This is a classical and widely used method that involves two main steps: the cyanation of 4-fluorobenzyl chloride and the subsequent hydrolysis of the resulting 4-fluorobenzyl cyanide.

  • Causality: The strong nucleophilicity of the cyanide ion allows for an efficient SN2 displacement of the chloride from 4-fluorobenzyl chloride. The resulting nitrile is then hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup.[1][2]

Experimental Protocol: Hydrolysis of 4-Fluorobenzyl Cyanide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorobenzyl cyanide (1 equivalent) with a mixture of water, concentrated sulfuric acid, and glacial acetic acid. A common ratio is approximately 1:1:1 by volume.

  • Reaction Conditions: Heat the mixture to reflux (typically 110-120 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 3-6 hours).

  • Workup and Purification: After cooling to room temperature, the reaction mixture is poured onto crushed ice, leading to the precipitation of crude 4-fluorophenylacetic acid. The solid is collected by vacuum filtration and washed with cold water to remove residual acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as toluene or a water/ethanol mixture.

This method offers an alternative route starting from the readily available 4-fluoroacetophenone. The Willgerodt-Kindler reaction involves the conversion of an aryl alkyl ketone to a thioamide, which is then hydrolyzed to the carboxylic acid.[3][4][5]

  • Causality: The reaction proceeds through the formation of an enamine from the ketone and a secondary amine (e.g., morpholine) in the presence of elemental sulfur. This intermediate undergoes a complex series of rearrangements, ultimately leading to the formation of a thiomorpholide at the terminal carbon of the alkyl chain. Subsequent hydrolysis yields the desired carboxylic acid.

Experimental Protocol: Willgerodt-Kindler Reaction of 4-Fluoroacetophenone

  • Reaction Setup: In a reaction vessel suitable for heating, combine 4-fluoroacetophenone (1 equivalent), morpholine (2-3 equivalents), and elemental sulfur (2-3 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (around 120-140 °C) for several hours. The reaction is typically monitored by TLC.

  • Hydrolysis and Purification: After completion, the reaction mixture is cooled and the intermediate thiomorpholide is hydrolyzed by adding a strong base like sodium hydroxide and heating. The resulting aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the 4-fluorophenylacetic acid. The crude product is collected by filtration and purified by recrystallization.

This approach involves the formation of a Grignard reagent from 4-fluorobenzyl bromide or chloride, followed by its reaction with carbon dioxide.

  • Causality: The highly nucleophilic carbon of the Grignard reagent readily attacks the electrophilic carbon of carbon dioxide (in the form of dry ice or CO2 gas). The resulting magnesium carboxylate salt is then hydrolyzed to afford the carboxylic acid.[6][7]

Experimental Protocol: Grignard Carboxylation of 4-Fluorobenzyl Bromide

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are covered with anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 4-fluorobenzyl bromide in the same anhydrous solvent is added dropwise to initiate the reaction. Gentle heating may be required to start the reaction, which is then maintained at a gentle reflux.

  • Carboxylation: The freshly prepared Grignard reagent is then slowly added to a vigorously stirred slurry of crushed dry ice in anhydrous ether or THF. Alternatively, CO2 gas can be bubbled through the Grignard solution.

  • Workup and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The magnesium salt is then hydrolyzed by the slow addition of an aqueous acid solution (e.g., 10% HCl or H2SO4). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude 4-fluorophenylacetic acid can be purified by recrystallization.

Characterization of 4-Fluorophenylacetic Acid
Property Typical Value
Appearance White to off-white crystalline solid
Melting Point 84-87 °C
Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol

Part 2: Esterification to Methyl 4-Fluorophenylacetate

With pure 4-fluorophenylacetic acid in hand, the next key intermediate is its methyl ester, methyl 4-fluorophenylacetate. The most common and industrially scalable method for this transformation is the Fischer esterification.

Fischer Esterification

This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the ester product, an excess of the alcohol (methanol in this case) is typically used.

  • Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction proceeds through a tetrahedral intermediate, and subsequent elimination of a water molecule yields the ester.[8]

Experimental Protocol: Fischer Esterification of 4-Fluorophenylacetic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorophenylacetic acid (1 equivalent) in an excess of methanol (which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 2-5 mol%).

  • Reaction Conditions: Heat the mixture to reflux (the boiling point of methanol, ~65 °C) and maintain for several hours (typically 2-4 hours). Monitor the reaction by TLC or GC.

  • Workup and Purification: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether or ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield methyl 4-fluorophenylacetate. Further purification can be achieved by vacuum distillation.

Characterization of Methyl 4-Fluorophenylacetate
Property Typical Value
Appearance Colorless to pale yellow liquid
Boiling Point ~215-217 °C at atmospheric pressure
Molecular Formula C9H9FO2
Molecular Weight 168.17 g/mol

Part 3: Synthesis of this compound

The final step is the introduction of a bromine atom at the alpha-position of the ester. Two primary strategies are commonly employed: direct bromination of the ester or bromination of the carboxylic acid followed by esterification.

Route A: Direct Alpha-Bromination of Methyl 4-Fluorophenylacetate

This is often the more direct route, utilizing a brominating agent such as N-bromosuccinimide (NBS) under radical initiation conditions.

  • Causality: The reaction proceeds via a free-radical mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or exposure to UV light, generates a bromine radical from NBS. This radical abstracts a hydrogen atom from the alpha-carbon of the ester, forming a benzylic radical. This radical then reacts with another molecule of NBS to form the alpha-bromo ester and a succinimidyl radical, which continues the chain reaction.[9][10]

Experimental Protocol: Radical Bromination with NBS

  • Reaction Setup: In a flask equipped with a reflux condenser and a light source (if using photochemical initiation), dissolve methyl 4-fluorophenylacetate (1 equivalent) in a suitable solvent, typically a non-polar one like carbon tetrachloride or cyclohexane.

  • Reagent Addition: Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of a radical initiator like AIBN (1-5 mol%).

  • Reaction Conditions: Heat the mixture to reflux while irradiating with a UV lamp or a high-wattage incandescent bulb. The reaction progress is monitored by GC or TLC for the disappearance of the starting material.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, which is insoluble in the solvent, is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. The organic layer is dried, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.

Route B: Hell-Volhard-Zelinsky Bromination followed by Esterification

This classical method involves the alpha-bromination of the carboxylic acid first, followed by esterification of the resulting alpha-bromo acid.[11][12][13][14]

  • Causality: The Hell-Volhard-Zelinsky (HVZ) reaction proceeds by first converting the carboxylic acid to an acyl bromide with a phosphorus trihalide catalyst (e.g., PBr3). The acyl bromide then tautomerizes to an enol, which is more reactive towards electrophilic attack by bromine. After bromination at the alpha-position, the resulting α-bromo acyl bromide can be converted to the desired ester by reaction with methanol.[11][12][15]

Experimental Protocol: HVZ Reaction and Subsequent Esterification

  • HVZ Bromination: In a reaction vessel equipped for heating and with a dropping funnel, add 4-fluorophenylacetic acid (1 equivalent) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr3). Heat the mixture gently, and then add bromine (1.1 equivalents) dropwise. The reaction is typically exothermic and should be controlled by the rate of addition. After the addition is complete, the mixture is heated for several hours to ensure complete reaction.

  • Esterification: The crude α-bromo acyl bromide can be directly reacted with an excess of methanol. This reaction is often carried out by carefully adding methanol to the cooled reaction mixture.

  • Workup and Purification: The excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with water and sodium bicarbonate solution. The organic layer is dried and concentrated. The final product, this compound, is purified by vacuum distillation.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_start Starting Materials 4-Fluorobenzyl_Cyanide 4-Fluorobenzyl Cyanide 4-Fluoroacetophenone 4-Fluoroacetophenone 4-FPAA 4-FPAA 4-Fluoroacetophenone->4-FPAA Willgerodt-Kindler 4-Fluorobenzyl_Bromide 4-Fluorobenzyl Bromide 4-Fluorobenzyl_Bromide->4-FPAA Grignard/CO2 Methyl_4-FPA Methyl_4-FPA 4-FPAA->Methyl_4-FPA Fischer Esterification Final_Product Final_Product 4-FPAA->Final_Product HVZ, then Esterification Methyl_4-FPA->Final_Product NBS, Initiator

Sources

electrophilicity of the alpha-carbon in methyl bromo(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilicity of the Alpha-Carbon in Methyl Bromo(4-fluorophenyl)acetate

Abstract

This compound is a benzylic α-haloester of significant interest in synthetic and medicinal chemistry. The reactivity of this molecule is dominated by the electrophilic nature of its α-carbon, which serves as a key site for nucleophilic attack in the construction of more complex molecular architectures. This guide provides a detailed analysis of the structural and electronic factors that govern this electrophilicity. We will dissect the synergistic and competing electronic effects—inductive and resonance—imparted by the bromine atom, the methyl ester moiety, and the 4-fluorophenyl group. Furthermore, this document outlines both experimental and computational methodologies for quantifying and predicting the reactivity of this pivotal carbon center, offering a robust framework for researchers, scientists, and drug development professionals engaged in its application.

Introduction: The Significance of α-Carbon Electrophilicity

In the realm of organic synthesis, α-haloesters are powerful and versatile building blocks. Their utility stems from the presence of two key functional groups attached to the same carbon atom (the α-carbon): a halogen and a carbonyl group. This arrangement renders the α-carbon highly susceptible to attack by a wide range of nucleophiles.[1][2] The reaction, typically a nucleophilic substitution, allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds.

This compound belongs to a specific subclass of α-haloesters where the α-carbon is also a benzylic position.[3] This structural feature introduces an additional layer of electronic influence from the aromatic ring, which can stabilize reaction intermediates and transition states, thereby enhancing reactivity.[3][4] Understanding the delicate balance of electronic effects that dictate the electrophilicity of this α-carbon is paramount for controlling reaction outcomes and designing efficient synthetic routes.

Deconstruction of Electronic and Steric Influences

The electrophilicity of the α-carbon in this compound is not the result of a single factor, but rather the cumulative effect of all adjacent substituents. A thorough analysis requires individual consideration of each component.

The Bromine Atom: Inductive Withdrawal and Leaving Group Ability

The bromine atom influences the α-carbon's reactivity in two primary ways:

  • Inductive Effect (-I): As an electronegative halogen, bromine exerts a strong electron-withdrawing inductive effect. It pulls electron density away from the α-carbon through the C-Br sigma bond, creating a significant partial positive charge (δ+) on the carbon and increasing its attractiveness to nucleophiles.[5]

  • Leaving Group Potential: The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr). A good leaving group is essential for facilitating nucleophilic substitution reactions, as it can stabilize the negative charge it acquires upon bond cleavage.[6][7]

The Methyl Ester Group: A Tale of Two Effects

The methyl ester moiety (-CO₂CH₃) also exerts a powerful electron-withdrawing inductive effect due to the highly electronegative oxygen atoms. This -I effect further depletes electron density from the α-carbon. While the carbonyl group can participate in resonance, this primarily affects the carbonyl carbon itself and does not directly diminish the electrophilicity of the α-carbon in the context of Sₙ2-type reactions.[1][5]

The 4-Fluorophenyl Group: A Complex Interplay

The 4-fluorophenyl substituent presents the most nuanced electronic influence, involving a competition between inductive and resonance effects, along with the overarching stabilization provided by the benzylic position.

  • Benzylic Stabilization: The adjacent phenyl ring is the most critical factor in enhancing the reactivity of the α-carbon compared to a simple alkyl α-bromoester. In both Sₙ1 and Sₙ2 reaction pathways, the p-orbitals of the aromatic ring can overlap with the reacting center, stabilizing the transition state.[3][8] For an Sₙ1 mechanism, this involves delocalizing the positive charge of the resulting benzylic carbocation through resonance.[4][9] For an Sₙ2 mechanism, it involves stabilizing the electron-rich, five-coordinate transition state.[8][10]

  • The Fluoro Substituent: The fluorine atom at the para-position modifies the electronic nature of the phenyl ring.

    • Inductive Effect (-I): Fluorine is the most electronegative element and strongly withdraws electron density from the ring through the C-F sigma bond. This effect is felt throughout the ring, including the benzylic carbon, and tends to increase electrophilicity.[11]

    • Resonance Effect (+M): Fluorine possesses lone pairs of electrons that can be donated into the π-system of the benzene ring. This π-donation, or mesomeric effect, pushes electron density into the ring, counteracting the inductive effect.[11][12][13]

For a substituent at the para position, both effects are significant. The overall electronic impact can be quantified using the Hammett equation , which provides a linear free-energy relationship for substituted benzene derivatives.[14][15][16] The Hammett substituent constant (σₚ) for fluorine is +0.06, indicating a slight net electron-withdrawing character.[17][18] This suggests that the strong inductive withdrawal narrowly outweighs the resonance donation, leading to a marginal increase in the α-carbon's electrophilicity compared to an unsubstituted phenyl ring.

Table 1: Summary of Electronic Effects on the α-Carbon

SubstituentPrimary Electronic EffectImpact on α-Carbon Electrophilicity
Bromine (-Br) Strong Inductive Withdrawal (-I)Strong Increase
Methyl Ester (-CO₂CH₃) Strong Inductive Withdrawal (-I)Strong Increase
4-Fluorophenyl (-C₆H₄F) Net Weak Inductive Withdrawal (-I > +M)Slight Increase
Benzylic PositionTransition State Stabilization

The interplay of these forces is visualized in the diagram below.

G C_alpha α-Carbon (δ+) PhF 4-F-Phenyl C_alpha->PhF T.S. Stabilization Br Br Br->C_alpha -I Effect CO2Me CO₂Me CO2Me->C_alpha -I Effect PhF->C_alpha -I (Net) Nucleophile Nu: Nucleophile->C_alpha Nucleophilic Attack

Caption: Electronic influences on the α-carbon of this compound.

Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways

Given that the α-carbon is a secondary benzylic position, both Sₙ1 and Sₙ2 nucleophilic substitution mechanisms are plausible.[9]

  • Sₙ2 Mechanism: A bimolecular, one-step process where the nucleophile attacks the α-carbon at the same time the bromide leaving group departs.[7][10] This pathway is favored by strong nucleophiles and polar aprotic solvents. The presence of two relatively bulky groups (the ester and the phenyl ring) introduces some steric hindrance, but the electronic activation is significant.

  • Sₙ1 Mechanism: A unimolecular, two-step process involving the initial departure of the bromide to form a resonance-stabilized benzylic carbocation, which is then captured by the nucleophile.[6][7] This pathway is favored by weak nucleophiles, polar protic solvents, and factors that further stabilize the carbocation.

The operative mechanism is highly dependent on the reaction conditions. For many applications in synthetic chemistry utilizing strong nucleophiles, the reaction is likely to proceed through a predominantly Sₙ2 or Sₙ2-like pathway.

Methodologies for Evaluating Electrophilicity

Assessing the electrophilicity of the α-carbon can be approached through both experimental and computational methods.

Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution

A reliable method to quantify electrophilicity is to measure the rate of reaction with a standard nucleophile under controlled conditions. The Finkelstein reaction, using sodium iodide in acetone, is a classic example.

Objective: To determine the second-order rate constant (k₂) for the reaction of this compound with iodide ion.

Materials:

  • This compound

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Internal Standard (e.g., dodecane)

  • Reaction vessel with magnetic stirrer and temperature control

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of known concentration for this compound and sodium iodide in anhydrous acetone. Add a known concentration of the internal standard to the α-haloester stock solution.

  • Equilibration: Place the sodium iodide solution in the reaction vessel and allow it to equilibrate to a constant temperature (e.g., 25.0 °C).

  • Initiation: At time t=0, rapidly add the α-haloester solution to the stirring NaI solution.

  • Sampling: At timed intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate and water) to stop the reaction and partition the components.

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining this compound relative to the constant concentration of the internal standard.

  • Data Processing: Plot the natural logarithm of the reactant concentration (ln[R-Br]) versus time. For a pseudo-first-order condition (large excess of NaI) or a second-order reaction, the data can be manipulated to yield the rate constant, k₂. A linear plot confirms the reaction order.

G A Prepare Stock Solutions (Substrate + Std, Nucleophile) B Equilibrate Nucleophile Solution to Temp. A->B C t=0: Mix Solutions Initiate Reaction B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction in Aliquots D->E F Analyze by GC/HPLC E->F G Plot ln[Substrate] vs. Time Calculate Rate Constant F->G

Caption: Experimental workflow for kinetic analysis of nucleophilic substitution.

Computational Protocol: Density Functional Theory (DFT) Analysis

Computational chemistry offers a powerful predictive tool for assessing electrophilicity without the need for laboratory experiments.

Objective: To calculate electronic properties of this compound that correlate with α-carbon electrophilicity.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Step-by-Step Methodology:

  • Structure Optimization: Build the 3D structure of this compound. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

  • Population Analysis: Conduct a population analysis, such as Natural Bond Orbital (NBO) analysis, on the optimized structure. This will calculate the partial atomic charge on the α-carbon. A more positive charge indicates higher electrophilicity.[19]

  • Frontier Molecular Orbital (FMO) Analysis: Calculate the energy of the Lowest Unoccupied Molecular Orbital (LUMO). For an electrophile, a lower LUMO energy generally corresponds to greater reactivity towards a nucleophile, as the energy gap between the nucleophile's HOMO and the electrophile's LUMO is smaller.[19][20]

Table 2: Representative Computational Data (Illustrative)

ParameterDescriptionExpected Trend for High Electrophilicity
NBO Charge on Cα Partial atomic charge on the alpha-carbonMore Positive
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalLower (more negative)

Conclusion

The electrophilicity of the α-carbon in this compound is a finely tuned property arising from a confluence of potent electronic effects. The strong inductive withdrawal from the adjacent bromine and methyl ester groups creates a significant electron deficiency at this center. This inherent reactivity is further amplified by the benzylic nature of the position, which stabilizes the transition state of nucleophilic substitution reactions. The 4-fluoro substituent provides a slight net-withdrawing effect, further enhancing this electrophilicity. A comprehensive understanding of these principles, validated through kinetic experiments and predicted by computational models, is essential for leveraging this valuable reagent in the precise and efficient synthesis of complex molecules for research and development.

References

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Methodological & Application

Application Note: Strategic Utilization of Methyl Bromo(4-fluorophenyl)acetate in SN2 Reactions for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of methyl bromo(4-fluorophenyl)acetate as a versatile electrophile in bimolecular nucleophilic substitution (SN2) reactions. We delve into the mechanistic nuances that govern its reactivity, influenced by the synergistic effects of the α-bromo, ester, and para-fluoro functionalities. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance for the effective application of this key synthetic building block.

Introduction: The Strategic Importance of a Fluorinated Arylacetate Building Block

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical industry. Its structure is primed for SN2 reactions, providing a reliable pathway to introduce the 4-fluorophenylacetyl moiety into a target molecule. The presence of fluorine is of particular significance in drug development, as its incorporation can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1]. This guide will elucidate the principles governing the use of this reagent and provide a robust framework for its successful implementation in the laboratory.

The reactivity of this compound in SN2 reactions is dictated by several key structural features:

  • α-Halo Ester System: The presence of a bromine atom alpha to a carbonyl group significantly enhances the reactivity of the C-Br bond towards nucleophilic attack. This is due to the orbital overlap between the π* orbital of the carbonyl group and the σ* orbital of the C-Br bond, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the α-carbon more electrophilic and stabilizing the transition state[2][3][4].

  • Benzylic Position: The α-carbon is also a benzylic carbon. SN2 reactions at benzylic positions are accelerated, a phenomenon known as the "benzylic effect." This acceleration is attributed to the stabilization of the SN2 transition state through delocalization of electron density into the phenyl ring and favorable electrostatic interactions[5][6][7].

  • Para-Fluoro Substituent: The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect. This effect can influence the electrostatic potential at the benzylic carbon, further modulating its reactivity towards incoming nucleophiles[5][6]. While fluorine's high electronegativity can sometimes hinder reactions through electrostatic repulsion with the nucleophile, in this benzylic system, the overall effect is generally an enhancement of electrophilicity at the reaction center[8].

SN1 pathways are generally disfavored for α-halocarbonyl compounds because they would proceed through a high-energy, destabilized α-carbocation intermediate[4][9]. The focus of this guide is therefore exclusively on the SN2 pathway.

The SN2 Reaction Mechanism: A Detailed View

The SN2 reaction of this compound is a concerted, single-step process. The nucleophile attacks the electrophilic α-carbon from the side opposite to the bromine leaving group (a "backside attack"). This approach leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the central carbon. As the new nucleophile-carbon bond forms, the carbon-bromine bond simultaneously breaks[10][11]. A key stereochemical outcome of this mechanism is the inversion of configuration at the α-carbon, often referred to as a Walden inversion[10][12].

Caption: SN2 mechanism for this compound.

Experimental Design & Protocols

General Considerations & Safety

This compound and related α-halo esters are lachrymators and irritants.[13][14] All manipulations must be performed in a well-ventilated chemical fume hood.[13][15] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[14][15][16] Avoid inhalation of vapors and contact with skin and eyes.[13][16] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[14][16]

Reaction Parameters and Reagent Selection

The success of an SN2 reaction is highly dependent on the choice of nucleophile, solvent, and temperature.

ParameterRecommendationRationale & Causality
Nucleophile Strong, non-basic nucleophiles (e.g., N₃⁻, CN⁻, RS⁻, I⁻) or weakly basic nucleophiles (e.g., RCOO⁻, RNH₂).Strong nucleophiles are required for an efficient SN2 reaction as the nucleophile's concentration appears in the rate law.[12][17][18] Strongly basic and sterically hindered nucleophiles (e.g., t-BuO⁻) should be avoided as they can promote competing E2 elimination reactions.[9][19]
Solvent Polar Aprotic (e.g., Acetone, DMF, Acetonitrile, DMSO).These solvents effectively solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, leaving it "naked" and highly reactive. Polar protic solvents (e.g., water, methanol) can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity, thus slowing the SN2 reaction.[12][18][20]
Temperature 0 °C to Room Temperature (20-25 °C).SN2 reactions generally have moderate activation energies. Starting at a lower temperature helps to control the initial reaction rate and minimize potential side reactions. The reaction can then be allowed to warm to room temperature. Gentle heating may be required for less reactive nucleophiles.
Concentration 0.1 M to 1.0 MThe reaction is bimolecular, so the rate is dependent on the concentration of both the substrate and the nucleophile.[12][17] Higher concentrations can lead to faster reaction rates, but may also increase the rate of side reactions.
Protocol: Synthesis of Methyl Azido(4-fluorophenyl)acetate

This protocol details a representative SN2 reaction using sodium azide as the nucleophile. Azides are excellent nucleophiles for SN2 reactions and the resulting product is a versatile intermediate for further transformations, such as reduction to amines or participation in click chemistry.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.2 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, condenser, nitrogen inlet

Workflow Visualization:

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Charge flask with NaN3 and DMF B Add substrate solution dropwise at 0 °C A->B C Stir at RT, Monitor by TLC/LC-MS B->C D Quench with water C->D E Extract with Ethyl Acetate D->E F Wash with NaHCO3 & Brine E->F G Dry organic layer (MgSO4) F->G H Concentrate in vacuo G->H I Column Chromatography H->I J Characterize (NMR, IR, MS) I->J

Caption: Experimental workflow for SN2 azidation.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add sodium azide (1.2 - 1.5 eq). Add anhydrous DMF to form a slurry.

    • Causality: Using an excess of the nucleophile ensures the reaction goes to completion. Anhydrous conditions are crucial to prevent hydrolysis of the ester or reaction with water.

  • Substrate Addition: Cool the flask to 0 °C using an ice bath. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring slurry over 10-15 minutes.

    • Causality: Slow, dropwise addition at a low temperature helps to control any exotherm and prevents localized high concentrations of the electrophile, which could lead to side reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

    • Causality: Reaction monitoring is essential to determine the endpoint of the reaction, preventing unnecessary heating or extended reaction times that could lead to product degradation.[21]

  • Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing deionized water.

    • Causality: This step quenches the reaction and dissolves the DMF and inorganic salts.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

    • Causality: The desired product is organic-soluble and will move into the ethyl acetate layer, separating it from water-soluble components. Multiple extractions ensure efficient recovery.

  • Workup - Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and then with brine.

    • Causality: The NaHCO₃ wash neutralizes any residual acidic impurities. The brine wash helps to remove residual water from the organic layer, breaking any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Causality: Removing all water is critical before solvent evaporation to prevent hydrolysis of the product upon concentration.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure methyl azido(4-fluorophenyl)acetate.

    • Causality: Chromatography separates the desired product from any unreacted starting material, byproducts, or impurities.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and Mass Spectrometry.

Troubleshooting and Common Pitfalls

IssuePotential CauseSuggested Solution
Low or No Reactivity Poor nucleophile; Inappropriate solvent; Deactivated substrate.Ensure the nucleophile is strong and not overly hindered. Use a polar aprotic solvent like DMF or DMSO. Confirm the quality of the starting this compound.
Formation of Side Products Competing elimination (E2) reaction; Hydrolysis of the ester.Use a less basic nucleophile. Ensure the reaction is run under anhydrous conditions. Avoid high temperatures.
Difficult Product Isolation Product is water-soluble; Emulsion during workup.If the product has high polarity, use continuous liquid-liquid extraction. To break emulsions, add more brine or filter the mixture through celite.
Racemization Presence of a competing SN1 pathway.This is highly unlikely for this substrate. However, ensure non-ionizing, polar aprotic solvents are used and avoid conditions that could promote carbocation formation.

Conclusion

This compound is a highly effective substrate for SN2 reactions, offering a reliable method for synthesizing diverse 4-fluorophenylacetic acid derivatives. Its enhanced reactivity, stemming from the combined electronic effects of the α-carbonyl and benzylic phenyl ring, makes it a valuable tool for medicinal chemists and synthetic researchers. By carefully selecting nucleophiles and optimizing reaction conditions as outlined in this guide, professionals can leverage the unique properties of this reagent to efficiently construct complex molecular architectures critical to the advancement of drug discovery and development.

References

protocol for alkylation of amines with methyl bromo(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Protocol for the N-Alkylation of Amines with Methyl Bromo(4-fluorophenyl)acetate for Pharmaceutical Intermediate Synthesis

Abstract

This application note provides a comprehensive, field-proven protocol for the N-alkylation of primary and secondary amines with this compound. This reaction is a critical step in the synthesis of various pharmaceutical intermediates, leveraging the unique properties conferred by the fluorophenylacetic acid moiety.[1][2][3] The presence of fluorine can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[2] This guide offers a detailed, step-by-step methodology, explains the causal relationships behind experimental choices, and provides a framework for troubleshooting and optimization.

Introduction: Significance in Drug Development

The synthesis of N-substituted amino acid esters is a cornerstone of modern medicinal chemistry. The 4-fluorophenylacetic acid scaffold, in particular, is a valuable building block in the development of non-steroidal anti-inflammatory drugs (NSAIDs), receptor antagonists, and other therapeutic agents.[2][3] Its incorporation into lead compounds can modulate biological activity and improve pharmacokinetic profiles.[3]

The reaction described herein is a nucleophilic aliphatic substitution (SN2) reaction, where an amine acts as the nucleophile, displacing the bromide from the α-carbon of this compound.[4][5] While seemingly straightforward, the direct alkylation of amines can be complicated by over-alkylation, yielding undesired tertiary amines or quaternary ammonium salts.[5][6][7] This protocol is designed to favor selective mono-N-alkylation through careful control of reaction conditions.[8]

Reaction Mechanism and Key Parameters

The core of this protocol is the SN2 reaction between the amine and the alkylating agent.

Alkylation_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products cluster_base Acid Scavenging Amine R1R2NH (Amine) TS [R1R2N···H···CH(Br)(CO₂Me)Ph(4-F)]‡ Amine->TS Nucleophilic Attack AlkylHalide Br-CH(CO₂Me)-Ph(4-F) (this compound) AlkylHalide->TS Product R1R2N-CH(CO₂Me)-Ph(4-F) (N-Alkylated Product) TS->Product Bromide Departure Salt HBr BaseSalt Base·HBr Salt->BaseSalt Base Base (e.g., K₂CO₃) Base->BaseSalt Neutralization Water H₂O Bicarbonate KHCO₃ Protocol_Workflow cluster_reagents Initial Reagents A 1. Setup & Reagent Addition B 2. Reaction A->B Heat to 60-80 °C C 3. Work-up B->C Cool to RT, add H₂O D 4. Extraction C->D Transfer to separatory funnel E 5. Drying & Concentration D->E Collect organic layer, dry over Na₂SO₄ F 6. Purification E->F Filter, concentrate in vacuo G G F->G Characterize Product Amine Amine (5.0 mmol) Amine->A Base K₂CO₃ (7.5 mmol) Base->A Solvent MeCN (25 mL) Solvent->A AlkylatingAgent Alkylating Agent (5.5 mmol) AlkylatingAgent->A Add dropwise

Caption: General experimental workflow for N-alkylation.

Step 1: Reaction Setup 1.1. To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the amine (5.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (1.04 g, 7.5 mmol, 1.5 equiv.). 1.2. Add 25 mL of anhydrous acetonitrile to the flask. 1.3. Stir the suspension at room temperature for 10 minutes.

Step 2: Addition of Alkylating Agent 2.1. In a separate vial, dissolve this compound (1.36 g, 5.5 mmol, 1.1 equiv.) in 5 mL of anhydrous acetonitrile. 2.2. Add the solution of the alkylating agent dropwise to the stirring amine suspension over 10-15 minutes at room temperature.

Step 3: Reaction Monitoring 3.1. Attach a reflux condenser to the flask and heat the reaction mixture to 60-80 °C using a heating mantle or oil bath. 3.2. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours). The rate of reaction follows the order of primary amine > secondary amine. [9] Step 4: Work-up and Extraction 4.1. Once the reaction is complete, cool the mixture to room temperature. 4.2. Remove the solvent using a rotary evaporator. 4.3. To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. 4.4. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate. 4.5. Collect the organic layer. Extract the aqueous layer two more times with 25 mL of ethyl acetate. 4.6. Combine all organic layers.

Step 5: Washing and Drying 5.1. Wash the combined organic layer with 50 mL of brine. [10]5.2. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent. [10]5.3. Concentrate the filtrate under reduced pressure to yield the crude product.

Step 6: Purification 6.1. Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated amine. [10][11]6.2. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Reaction is slow or does not proceed Insufficient temperature.Gradually increase the reaction temperature, monitoring for decomposition. [12]
Base is too weak.Switch to a stronger base like cesium carbonate (Cs₂CO₃) or an organic base like DIPEA. [12]
Amine is not nucleophilic enough.Consider catalytic methods or alternative synthetic routes. For anilines, electron-withdrawing groups can decrease nucleophilicity. [8]
Formation of dialkylated product Amine is too reactive; product is more nucleophilic than starting material. [6]Use a larger excess of the starting amine. Alternatively, use a 1:1 stoichiometry and accept a lower conversion, followed by careful purification.
Low Yield Hydrolysis of the ester group.Ensure all reagents and solvents are anhydrous.
Product loss during work-up.Perform back-extraction of the aqueous layer. Ensure pH is appropriate during extraction to keep the product in the organic phase.

Conclusion

This protocol provides a robust and adaptable method for the N-alkylation of amines with this compound. By carefully controlling the stoichiometry, base, solvent, and temperature, researchers can achieve high yields of the desired mono-alkylated product, a key intermediate for pharmaceutical development. Adherence to the safety guidelines outlined is paramount for the safe execution of this procedure.

References

  • This compound Safety Data Sheets(SDS). LookChem. [Link]

  • Expert Insights: Chemical Synthesis of 4-Fluorophenylacetic Acid. (2025-10-09). [Link]

  • A kind of preparation method of fluoro phenylacetic acid.
  • Synthetic Methods for Alkyl Amines. (2023-12-15). Royal Society of Chemistry. [Link]

  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]

  • Understanding 4-Fluorophenylacetic Acid: Synthesis, Applications, and Sourcing. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. (2025-12-26). [Link]

  • N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Royal Society of Chemistry. (2024). [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Amine alkylation. Wikipedia. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. (2017-05-26). [Link]

  • N-Dealkylation of Amines. NIH National Center for Biotechnology Information. [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. (2020-11-02). [Link]

  • Purification of amine reaction mixtures.
  • An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ResearchGate. (2005-06). [Link]

  • Purification of secondary alkyl amines.
  • N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing. ResearchGate. [Link]

  • Synthesis of Amines. Chemistry LibreTexts. (2025-02-24). [Link]

  • Alkylation of amines with alkylboronic acids. GalChimia. (2010-03-01). [Link]

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The Strategic Application of Methyl Bromo(4-fluorophenyl)acetate in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Fluorinated Building Block

In the landscape of modern pharmaceutical development, the incorporation of fluorine into lead compounds is a widely employed strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] Methyl bromo(4-fluorophenyl)acetate, a versatile bifunctional reagent, serves as a cornerstone in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its structure, featuring a reactive α-bromo ester and a 4-fluorophenyl moiety, makes it an ideal precursor for introducing the fluorophenylacetic acid scaffold into larger, more complex molecules. This guide provides an in-depth exploration of its application, focusing on the synthesis of fluorinated thiazole derivatives, a class of compounds with demonstrated biological activities.[1][3] While the detailed protocol herein describes the synthesis using the analogous 2-bromo-4-fluoroacetophenone, the principles and reaction mechanisms are directly applicable to this compound for the generation of related heterocyclic systems.

The strategic importance of the 4-fluorophenyl group lies in its ability to modulate the electronic properties of the molecule, often leading to improved therapeutic efficacy.[1] The α-bromo ester functionality, on the other hand, is a potent electrophile, readily participating in alkylation reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This dual reactivity makes this compound a powerful tool in the medicinal chemist's arsenal for the construction of diverse compound libraries.

Core Application: Synthesis of 4-(4-fluorophenyl)thiazole Derivatives via Hantzsch Thiazole Synthesis

A prime example of the utility of α-bromo-4-fluorophenyl carbonyl compounds is in the Hantzsch thiazole synthesis, a classic and reliable method for the construction of the thiazole ring. This reaction involves the condensation of an α-haloketone (or in analogous reactions, an α-haloester like this compound) with a thioamide. The resulting thiazole derivatives are prevalent in many biologically active compounds, including those with antidiabetic potential.[1][3]

Causality Behind Experimental Choices

The selection of the Hantzsch synthesis for this application is deliberate. It is a robust and high-yielding reaction that allows for the direct incorporation of the desired 4-fluorophenyl moiety into the heterocyclic core. The fluorine atom at the para position of the phenyl ring is known to enhance the biological activity of many therapeutic agents by increasing their metabolic stability and binding affinity to target proteins. The choice of an α-bromo carbonyl compound ensures a facile reaction with the sulfur nucleophile of the thiourea or thioamide derivative, driving the cyclization to form the thiazole ring.

Experimental Workflow: A Visual Guide

The overall workflow for the synthesis of 4-(4-fluorophenyl)thiazole derivatives is depicted below. This diagram illustrates the key stages from starting materials to the final product, emphasizing the condensation and cyclization steps that form the core of the Hantzsch synthesis.

Hantzsch_Synthesis_Workflow reagent1 α-Bromo-4-fluorophenyl carbonyl compound reaction Condensation & Cyclization reagent1->reaction reagent2 Thioamide Derivative reagent2->reaction solvent Ethanol (Solvent) solvent->reaction Reflux product 4-(4-fluorophenyl)thiazole Derivative reaction->product Formation of Thiazole Ring

Figure 1: Workflow for the Hantzsch synthesis of 4-(4-fluorophenyl)thiazole derivatives.

Detailed Protocol: Synthesis of 2-Arylidenehydrazinyl-4-(4-fluorophenyl)thiazoles

This protocol provides a step-by-step methodology for the synthesis of a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, adapted from established literature procedures.[1][3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromo-4-fluoroacetophenone≥98%CommercialHandle with care, lachrymator.
Substituted ThiosemicarbazonesAs requiredSynthesized in-house or CommercialStarting material for the thioamide component.
EthanolAnhydrousCommercialReaction solvent.
Acetic AcidGlacialCommercialCatalyst (optional, for thiosemicarbazone synthesis).
Sodium AcetateAnhydrousCommercialBase (optional, for thiosemicarbazone synthesis).
Step-by-Step Methodology

Part 1: Synthesis of Thiosemicarbazone Precursors (if not commercially available)

  • Dissolution: In a round-bottom flask, dissolve the desired substituted aldehyde (1.0 eq.) in ethanol.

  • Addition: To the stirred solution, add thiosemicarbazide (1.0 eq.), followed by a catalytic amount of glacial acetic acid or a small amount of sodium acetate.

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

Part 2: Hantzsch Thiazole Synthesis

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser, combine the appropriate thiosemicarbazone (1.0 eq.) and 2-bromo-4-fluoroacetophenone (1.0 eq.) in anhydrous ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated solid is collected by vacuum filtration.

  • Purification: The crude product is washed with a small amount of cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Characterization: The final product's structure and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Results and Data Presentation

The synthesis is expected to yield the desired 2-arylidenehydrazinyl-4-(4-fluorophenyl)thiazole derivatives in moderate to good yields (typically 60-85%). The physical appearance is usually a crystalline solid.

Compound IDSubstituent on ArylideneMolecular FormulaYield (%)Melting Point (°C)
3a HC₁₆H₁₁FN₄S75198-200
3b 4-CH₃C₁₇H₁₃FN₄S80210-212
3c 4-ClC₁₆H₁₀ClFN₄S78225-227
3d 4-NO₂C₁₆H₁₀FN₅O₂S72240-242

Note: The data in this table is representative and may vary based on specific experimental conditions.

Mechanism of Action: The Chemistry Behind the Synthesis

The Hantzsch thiazole synthesis proceeds through a well-established reaction mechanism. The process is initiated by the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic α-carbon of the bromo-ester. This is followed by a cyclization step and subsequent dehydration to yield the aromatic thiazole ring.

Hantzsch_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization & Dehydration cluster_product Final Product α-Bromo-4-fluorophenyl\ncarbonyl α-Bromo-4-fluorophenyl carbonyl Thioether Intermediate Thioether Intermediate α-Bromo-4-fluorophenyl\ncarbonyl->Thioether Intermediate Nucleophilic Attack Thioamide Thioamide Thioamide->Thioether Intermediate Cyclized Intermediate Cyclized Intermediate Thioether Intermediate->Cyclized Intermediate Intramolecular Cyclization 4-(4-fluorophenyl)thiazole 4-(4-fluorophenyl)thiazole Cyclized Intermediate->4-(4-fluorophenyl)thiazole Dehydration

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.

Conclusion and Future Perspectives

This compound and its analogs are indispensable reagents in the synthesis of pharmaceutically relevant compounds. The protocol detailed above for the synthesis of 4-(4-fluorophenyl)thiazole derivatives via the Hantzsch reaction is a testament to the utility of these building blocks. The ability to readily introduce the 4-fluorophenyl moiety into heterocyclic systems provides a powerful strategy for the development of novel therapeutic agents with enhanced properties. Future applications of this compound will undoubtedly continue to expand as medicinal chemists explore new scaffolds and biological targets. The principles and protocols outlined in this guide serve as a solid foundation for researchers and scientists in the field of drug development to harness the full potential of this versatile fluorinated reagent.

References

  • Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(13), 11873–11887. [Link]

  • Ni, C., & Hu, J. (2020). Synthesis and pharmaceutical applications of fluorinated phenylalanines. RSC Medicinal Chemistry, 11(5), 531-545. [Link]

  • Majoju, R., & Baidya, M. (2025). Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. Journal of Pharmaceutical Research. [Link]

  • Shandong Liteng Biotechnology Co., Ltd. (n.d.). This compound Factory_Manufacture_Supplier. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]

  • GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. Retrieved from [Link]

  • Newman, D. J., & Cragg, G. M. (2020). Natural Products as Sources of New Drugs over the Nearly Four Decades from 01/1981 to 09/2019. Journal of Natural Products, 83(3), 770–803. [Link]

Sources

Application of Methyl Bromo(4-fluorophenyl)acetate in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Phenylacetates in Agrochemical Design

The introduction of fluorine into active molecules is a cornerstone of modern agrochemical design. The unique physicochemical properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can significantly enhance the biological activity, metabolic stability, and overall efficacy of pesticides.[1] Methyl bromo(4-fluorophenyl)acetate emerges as a pivotal building block in this context. Its structure combines a reactive α-bromo ester functionality, ideal for nucleophilic substitution and condensation reactions, with a 4-fluorophenyl moiety, a common feature in a variety of successful herbicides and fungicides. This application note provides a detailed exploration of the synthetic utility of this compound in the creation of potent agrochemical candidates, with a focus on a novel furanone-based herbicide.

Core Application: Synthesis of a Phenyl Furanone Herbicide

One of the prominent applications of this compound is in the synthesis of phenyl furanone derivatives, a class of compounds that has demonstrated significant herbicidal activity. These compounds often act by inhibiting critical plant enzymes, leading to growth arrest and eventual death of the target weed species. The 4-fluorophenyl group in these molecules is crucial for their biological activity, often enhancing their binding affinity to the target enzyme.

The synthesis of a model phenyl furanone herbicide from this compound is a multi-step process that showcases the versatility of this starting material. The overall synthetic pathway involves the initial formation of a key intermediate through the reaction of this compound with a suitable nucleophile, followed by cyclization to form the furanone ring.

Synthetic Pathway Overview

The following diagram illustrates the key transformations in the synthesis of a model phenyl furanone herbicide starting from this compound.

G A This compound B Intermediate Ester A->B  Nucleophilic Substitution C Furanone Precursor B->C  Hydrolysis & Activation D Phenyl Furanone Herbicide C->D  Intramolecular Cyclization

Caption: Synthetic workflow for a phenyl furanone herbicide.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Intermediate Ester

This protocol details the nucleophilic substitution reaction between this compound and a model nucleophile, diethyl malonate, to form the key intermediate ester. This reaction is fundamental to building the carbon skeleton of the final furanone herbicide.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
This compound247.06102.47 g
Diethyl malonate160.17121.92 g
Sodium ethoxide (21% in ethanol)68.05123.8 mL
Anhydrous Ethanol46.07-50 mL

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (50 mL) and sodium ethoxide (3.8 mL, 12 mmol).

  • Stir the solution at room temperature and add diethyl malonate (1.92 g, 12 mmol) dropwise over 10 minutes.

  • After the addition is complete, add this compound (2.47 g, 10 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add 50 mL of water and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate ester.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure intermediate ester.

Expected Yield: 75-85%

Protocol 2: Hydrolysis and Decarboxylation to form the Furanone Precursor

This protocol describes the conversion of the intermediate ester to a dicarboxylic acid, followed by decarboxylation to yield the furanone precursor. This step is critical for preparing the molecule for the final cyclization.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Intermediate Ester-5(from Step 1)
Sodium Hydroxide40.00150.6 g
Water18.02-30 mL
Concentrated Hydrochloric Acid36.46-As needed

Procedure:

  • Dissolve the intermediate ester (5 mmol) in a solution of sodium hydroxide (0.6 g, 15 mmol) in water (30 mL) in a 100 mL round-bottom flask.

  • Heat the mixture to reflux for 3 hours to facilitate hydrolysis.

  • Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Heat the acidified solution gently to 50-60 °C for 1 hour to promote decarboxylation, until the evolution of CO2 ceases.

  • Cool the solution to room temperature and extract the furanone precursor with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude furanone precursor.

Protocol 3: Intramolecular Cyclization to the Phenyl Furanone Herbicide

This final protocol details the acid-catalyzed intramolecular cyclization of the precursor to form the target phenyl furanone herbicide.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Furanone Precursor-(from Step 2)-
Acetic Anhydride102.09-20 mL
Sodium Acetate (anhydrous)82.031 g1 g

Procedure:

  • To the crude furanone precursor from the previous step, add acetic anhydride (20 mL) and anhydrous sodium acetate (1 g).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and pour it carefully into 100 mL of ice-cold water.

  • Stir vigorously for 30 minutes to hydrolyze the excess acetic anhydride.

  • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure phenyl furanone herbicide.

Mechanism of Action and Structure-Activity Relationship

The herbicidal activity of phenyl furanone derivatives is often attributed to their ability to inhibit key plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). The 4-fluorophenyl group plays a crucial role in the molecule's interaction with the active site of the target enzyme. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, thereby enhancing the binding affinity and inhibitory potency of the compound.

The general structure-activity relationship (SAR) for this class of herbicides indicates that:

  • The nature and position of substituents on the phenyl ring significantly influence activity. Electron-withdrawing groups, such as fluorine, are often beneficial.

  • The furanone ring is essential for activity, acting as a key pharmacophore.

  • Substituents on the furanone ring can modulate the compound's selectivity and spectrum of activity against different weed species.

The following diagram illustrates the key structural features of the phenyl furanone herbicide and their contribution to its biological activity.

SAR Molecule Phenyl Furanone Herbicide Fluorophenyl 4-Fluorophenyl Group Molecule->Fluorophenyl Enhances Binding Affinity Furanone Furanone Ring Molecule->Furanone Essential Pharmacophore Substituents Ring Substituents Molecule->Substituents Modulates Selectivity

Caption: Key structural elements for herbicidal activity.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. Its utility is demonstrated in the efficient construction of phenyl furanone herbicides, where the 4-fluorophenyl moiety is a key determinant of biological activity. The protocols provided herein offer a robust framework for the laboratory-scale synthesis of these promising herbicidal candidates, enabling further investigation into their efficacy and mode of action. The continued exploration of synthetic routes utilizing fluorinated building blocks like this compound will undoubtedly lead to the development of next-generation crop protection agents with improved performance and environmental profiles.

References

  • Synthesis and Chemistry of Agrochemicals IV. (1995). ACS Publications. [Link]

  • The Role of Brominated Intermediates in Modern Agrochemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Synthesis of crop protection agent mandipropamid. (2018). Open Research@CSIR-NIScPR. [Link]

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  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (2021). ScienceDirect. [Link]

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Application Notes and Protocols: Optimizing the Reformatsky Reaction for Methyl Bromo(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of β-hydroxy esters is a cornerstone of modern organic chemistry, with wide-ranging applications in the synthesis of natural products and pharmaceuticals.[1][2] The Reformatsky reaction, a classic carbon-carbon bond-forming reaction, offers a reliable and versatile method for producing these valuable intermediates.[3][4][5] This application note provides a comprehensive guide to the practical execution and optimization of the Reformatsky reaction, with a specific focus on the use of methyl bromo(4-fluorophenyl)acetate as the α-halo ester component. We will delve into the critical parameters of the reaction, including zinc activation, solvent selection, and reaction conditions, to provide researchers, scientists, and drug development professionals with a robust protocol for the synthesis of fluorinated β-hydroxy esters.

Introduction: The Enduring Relevance of the Reformatsky Reaction

First reported by Sergey Nikolaevich Reformatsky in 1887, this reaction involves the condensation of an α-halo ester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc to form a β-hydroxy ester.[1][3][6][7][8][9] The key to the reaction's success lies in the in situ formation of an organozinc reagent, often referred to as a Reformatsky enolate.[10][11][12] Unlike more reactive organometallic reagents like Grignard or organolithium reagents, Reformatsky enolates are sufficiently mild to avoid reacting with the ester functionality of the starting material, thus preventing self-condensation.[10][11][12] This chemoselectivity makes the Reformatsky reaction a powerful tool for the synthesis of complex molecules.

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The use of this compound in the Reformatsky reaction allows for the direct introduction of a fluorinated phenyl group, leading to the formation of β-hydroxy esters that are valuable precursors in drug discovery programs.

The Heart of the Matter: Understanding the Reformats.ky Reaction Mechanism

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted mechanism proceeds through several key steps:

  • Oxidative Addition: The reaction initiates with the oxidative insertion of zinc metal into the carbon-halogen bond of the α-halo ester, in this case, this compound.[1][10][11] This step forms an organozinc intermediate.

  • Enolate Formation: The organozinc intermediate rearranges to form a zinc enolate.[1][3][10] In the solid state, these enolates can exist as dimeric structures.[11][12][13]

  • Coordination and C-C Bond Formation: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate. This is followed by a nucleophilic attack of the enolate carbon on the carbonyl carbon, proceeding through a six-membered chair-like transition state to form a new carbon-carbon bond.[10][11][14]

  • Acidic Workup: The final step involves an acidic workup to protonate the resulting zinc alkoxide, yielding the desired β-hydroxy ester and zinc(II) salts.[1][10][11][14]

Figure 1: Generalized mechanism of the Reformatsky reaction.

Critical Experimental Parameters: A Guide to Success

The success of the Reformatsky reaction is highly dependent on several key experimental parameters. Careful attention to these details will ensure reproducible and high-yielding results.

The Crucial First Step: Activation of Zinc

Commercially available zinc dust is often coated with a layer of zinc oxide, which can inhibit the reaction. Therefore, activation of the zinc is a critical prerequisite for a successful Reformatsky reaction.[6] Several methods can be employed for this purpose:

  • Acid Washing: A simple and effective method involves washing the zinc dust with dilute hydrochloric acid to remove the oxide layer, followed by rinsing with water, ethanol, and diethyl ether, and drying under vacuum.[15]

  • Treatment with Iodine or 1,2-Dibromoethane: A small amount of iodine or 1,2-dibromoethane can be added to the reaction mixture to activate the zinc surface in situ.[6][15]

  • Rieke Zinc: For particularly challenging substrates, highly reactive "Rieke zinc," prepared by the reduction of zinc salts, can be utilized.[6][15]

  • TMSCl Activation: The addition of trimethylsilyl chloride (TMSCl) has been shown to be an effective method for activating zinc and improving reaction yields.[14][15][16]

Choosing the Right Environment: Solvent Selection

The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents are generally preferred to avoid quenching the organozinc intermediate.

SolventKey Characteristics & Considerations
Tetrahydrofuran (THF) A common and effective solvent for the Reformatsky reaction. Its good solvating properties for the organozinc intermediate facilitate the reaction.[1][2]
Diethyl Ether Another frequently used solvent, often in combination with other solvents like benzene.[1][2]
Dioxane A suitable alternative to THF, particularly for reactions requiring higher temperatures.[14]
Benzene/Toluene Historically used, but less common now due to toxicity concerns. Can be used in a mixture with ether.[1]

For the reaction of this compound, anhydrous THF is the recommended solvent due to its excellent performance and ease of handling.

Controlling the Reaction: Temperature and Addition Rate

The Reformatsky reaction is typically exothermic.[17] Therefore, careful temperature control is essential. The reaction is often initiated at room temperature or with gentle heating to start the formation of the organozinc reagent. Once the reaction is initiated, the temperature should be controlled to maintain a steady reflux.

A slow, dropwise addition of a solution of the this compound and the carbonyl compound to the activated zinc suspension is crucial to control the exotherm and prevent the accumulation of unreacted organozinc reagent.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the Reformatsky reaction of this compound with a generic aldehyde or ketone.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Zinc Dust (<10 µm, >98%)65.381.63 g25.0
Iodine253.81~2-3 crystals-
This compound247.062.47 g10.0
Aldehyde/Ketone--10.0
Anhydrous Tetrahydrofuran (THF)-50 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-
Step-by-Step Procedure

Sources

Application Notes & Protocols for the Large-Scale Synthesis of Methyl Bromo(4-fluorophenyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: The Strategic Importance of α-Halo Phenylacetates

In the landscape of modern pharmaceutical synthesis, methyl bromo(4-fluorophenyl)acetate and its analogs represent a class of pivotal intermediates. The unique structural motif, featuring a fluorinated phenyl ring and a reactive α-bromo ester, serves as a versatile scaffold for constructing complex molecular architectures.[1] These compounds are instrumental in the synthesis of various active pharmaceutical ingredients (APIs), where the fluorophenyl group can enhance metabolic stability and binding affinity, and the bromo-ester functionality provides a reactive handle for nucleophilic substitution and carbon-carbon bond formation.[1][2]

However, transitioning the synthesis of these intermediates from the laboratory bench to a large-scale industrial setting presents significant challenges. The core of this challenge lies in the α-bromination step—a reaction class notorious for its hazardous reagents, potential for runaway reactions, and the generation of corrosive byproducts.[3][4][5] This guide is engineered to provide not just a set of instructions, but a comprehensive strategic overview, balancing efficiency, safety, and scalability to empower your development programs.

Part 1: Strategic Analysis of Synthetic Pathways

The synthesis of the target molecule, methyl 2-bromo-2-(4-fluorophenyl)acetate, can be approached via two primary strategic pathways. The choice between them is dictated by factors such as raw material availability, process control capabilities, and safety infrastructure.

  • Route A: Esterification First, then α-Bromination. This is often the preferred industrial route. It involves converting the stable and less corrosive 2-(4-fluorophenyl)acetic acid into its methyl ester, followed by the more hazardous bromination step on a less reactive substrate. This sequence can offer better control over the bromination reaction and potentially higher yields.[1]

  • Route B: α-Bromination First, then Esterification. This route involves the direct bromination of 2-(4-fluorophenyl)acetic acid to yield 2-bromo-2-(4-fluorophenyl)acetic acid, which is subsequently esterified.[1][6] While viable, direct bromination of the carboxylic acid can sometimes be less selective and require harsher conditions compared to the ester.

Comparative Analysis of Synthetic Routes
FeatureRoute A: Esterify → BrominateRoute B: Brominate → EsterifyRationale & Field Insights
Starting Material 2-(4-fluorophenyl)acetic acid2-(4-fluorophenyl)acetic acidBoth routes utilize the same readily available starting material.
Key Challenge α-bromination of the methyl ester.Direct α-bromination of the carboxylic acid.Brominating the ester (Route A) is often more controllable than brominating the free acid.
Control & Selectivity Generally higher.[1]Can be lower, with potential for side reactions.The electron-withdrawing nature of the ester group in Route A helps direct the bromination to the α-position.
Safety Profile Concentrates the primary hazard (bromination) into one key step.The intermediate, 2-bromo-2-(4-fluorophenyl)acetic acid, is a strong corrosive agent.[1]Route A allows for dedicated safety protocols to be focused on a single, well-defined hazardous step.
Overall Yield Often higher due to better reaction control.Potentially lower due to challenges in the bromination step.Efficient process control in Route A minimizes byproduct formation.
Scalability Highly scalable with appropriate engineering controls for bromination.Scalable, but handling and purification of the corrosive bromo-acid can be challenging.The protocols detailed in this guide focus on maximizing the scalability and safety of Route A.

Part 2: Recommended Large-Scale Synthesis Workflow (Route A)

This section details the optimized workflow for the large-scale production of this compound, emphasizing safety, efficiency, and process control.

Workflow Visualization

G cluster_0 Step 1: Esterification cluster_1 Step 2: α-Bromination (In-Situ Generation) A Charge Reactor: - 2-(4-fluorophenyl)acetic acid - Methanol (Solvent/Reagent) B Catalyst Addition: - Conc. Sulfuric Acid A->B C Reaction: - Heat to Reflux - Monitor by HPLC/TLC B->C D Workup & Isolation: - Quench - Phase Separation - Solvent Removal C->D E Intermediate: Methyl 2-(4-fluorophenyl)acetate D->E F Charge Reactor: - Methyl 2-(4-fluorophenyl)acetate - Sodium Bromide - Dichloromethane E->F Proceed to Bromination G Controlled Addition: - Sulfuric Acid - Hydrogen Peroxide (Oxidant) F->G H Reaction: - Maintain Temp (10-20°C) - Monitor by HPLC/GC G->H I Quench & Workup: - Add Sodium Thiosulfate - Wash with Brine - Dry Organic Layer H->I J Final Product: This compound I->J

Caption: Recommended two-step synthesis workflow.

Protocol 1: Esterification of 2-(4-fluorophenyl)acetic acid

Objective: To convert 2-(4-fluorophenyl)acetic acid to its corresponding methyl ester with high efficiency.

Materials & Equipment:

  • Glass-lined or stainless steel reactor with reflux condenser, temperature control, and overhead agitation.

  • 2-(4-fluorophenyl)acetic acid (1.0 equiv)

  • Methanol (5-10 vol)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 equiv)

  • Sodium Bicarbonate (NaHCO₃) solution (5-10%)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Charging: Charge the reactor with 2-(4-fluorophenyl)acetic acid and methanol. Begin agitation.

  • Catalyst Addition: Under controlled cooling (to manage the exotherm), slowly add the concentrated sulfuric acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. The reaction progress should be monitored by a suitable analytical method (e.g., HPLC, TLC) until the starting material is consumed.[6]

  • Cooling and Quenching: Cool the reactor contents to room temperature. Transfer the mixture to a larger vessel containing chilled water or a basic solution (e.g., sodium bicarbonate solution) to neutralize the acidic catalyst.

  • Extraction: If an organic solvent like dichloromethane or ethyl acetate was used, perform a phase separation. If only methanol was used, much of it will need to be removed under reduced pressure, followed by extraction with a suitable solvent.

  • Washing: Wash the organic layer sequentially with 5% sodium bicarbonate solution and brine to remove any remaining acid and water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude methyl 2-(4-fluorophenyl)acetate as an oil. This intermediate is often of sufficient purity to proceed to the next step.

Part 3: The Critical Step - Large-Scale α-Bromination

The α-bromination is the most hazardous and technically demanding step. The use of liquid bromine (Br₂) at scale is highly discouraged due to its extreme toxicity, corrosivity, and high vapor pressure.[3][5] A safer, more controlled, and industrially proven alternative is the in-situ generation of bromine from a bromide salt and an oxidant.[4][7][8]

Safety First: Engineering and PPE for Bromination

G cluster_0 Engineering Controls cluster_1 Personal Protective Equipment (PPE) A Closed System Reactor B Dedicated Scrubber (NaOH or Na₂S₂O₃ solution) A->B C Leak Detection System (Bromine Sensors & Alarms) A->C D Emergency Dump Tank with Neutralizing Agent A->D E Full-Face Respirator (Acid Gas/Vapor Cartridges) F Chemical Resistant Suit (e.g., PVC, Neoprene) G Heavy-Duty Gloves (e.g., Butyl, Viton) H Chemical Splash Goggles & Face Shield

Caption: Mandatory safety controls for bromination.

Core Safety Mandates:

  • Ventilation: All operations must be conducted in a well-ventilated area, preferably within a contained system connected to a caustic scrubber to neutralize any bromine vapors.[3][9]

  • Material Compatibility: Use equipment made of compatible materials like borosilicate glass, PVDF, or PTFE-lined steel. Avoid incompatible metals like aluminum.[3]

  • Emergency Response: Have spill kits with neutralizing agents (e.g., sodium thiosulfate, sodium bisulfite) readily available. All personnel must be trained on emergency shutdown and evacuation procedures.[9]

Protocol 2: α-Bromination via In-Situ Bromine Generation

Objective: To safely and efficiently brominate methyl 2-(4-fluorophenyl)acetate at the α-position. This protocol is adapted from established methods for brominating phenylacetic acid derivatives.[8]

Materials & Equipment:

  • Reactor system as described under "Safety First".

  • Methyl 2-(4-fluorophenyl)acetate (1.0 equiv)

  • Sodium Bromide (NaBr, 1.1-1.5 equiv)

  • Dichloromethane (CH₂Cl₂, 5-10 vol)

  • Sulfuric Acid (50% solution, ~2.0 equiv)

  • Hydrogen Peroxide (H₂O₂, 30% solution, 1.1-1.3 equiv)

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10%)

Procedure:

  • Reactor Charging: Charge the reactor with methyl 2-(4-fluorophenyl)acetate, sodium bromide, and dichloromethane. Cool the mixture to 10-15°C with agitation.

  • Acidification: Slowly add the 50% sulfuric acid solution, ensuring the temperature does not exceed 20°C.

  • In-Situ Bromine Generation & Reaction: Begin the slow, dropwise addition of 30% hydrogen peroxide. This will react with the NaBr and H₂SO₄ to generate bromine in situ, which then reacts with the ester. This step is highly exothermic. The addition rate must be carefully controlled to maintain the internal temperature between 15-20°C.[8]

  • Reaction Monitoring: After the H₂O₂ addition is complete, allow the reaction to stir at the controlled temperature for several hours (typically 12-36 hours). Monitor the reaction's completion by GC or HPLC.

  • Quenching: Once the reaction is complete, quench any excess bromine by slowly adding a 10% sodium thiosulfate solution until the characteristic red-brown color of bromine disappears.

  • Workup: Allow the layers to separate. Drain the lower organic (dichloromethane) layer.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to achieve high purity suitable for subsequent pharmaceutical applications.

Part 4: Synthesis of Derivatives

The primary value of this compound is its role as a precursor. The α-bromo group is an excellent leaving group, making the compound an ideal electrophile for Sₙ2 reactions. This allows for the facile introduction of a wide range of nucleophiles, including:

  • Amines: To form α-amino esters, precursors to novel amino acids and peptide fragments.

  • Thiols: To create α-thio esters.

  • Alcohols/Phenols: To generate α-alkoxy or α-aryloxy esters.

  • Carbanions (e.g., from malonates): For carbon-carbon bond formation, extending the molecular framework.

These reactions are crucial for building a diverse library of derivatives for screening in drug discovery programs.[1]

References

The Strategic Deployment of Methyl Bromo(4-fluorophenyl)acetate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Strategic Importance

In the landscape of modern medicinal chemistry, the judicious selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl bromo(4-fluorophenyl)acetate has emerged as a highly valuable and versatile building block, primarily owing to its unique trifecta of reactive sites: an electrophilic carbon alpha to the ester, a fluorinated aromatic ring, and a bromo-substituent on the phenyl ring that can participate in cross-coupling reactions. This guide provides an in-depth exploration of its application, underscored by field-proven insights and detailed protocols for its effective utilization in drug discovery and development. The presence of the 4-fluorophenyl moiety is particularly significant, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1]

Application Notes: The Rationale Behind the Reactivity

The utility of this compound in medicinal chemistry is rooted in its predictable and high-yielding reactivity, primarily as an alkylating agent. The key to its effectiveness lies in the α-bromo group, which renders the adjacent carbon highly susceptible to nucleophilic attack. This feature allows for the facile introduction of the 4-fluorophenylacetyl scaffold into a wide range of molecules.

Nucleophilic Substitution: A Gateway to Diverse Scaffolds

The primary application of this compound is in SN2 reactions with a variety of nucleophiles, including amines, amides, phenols, and thiols. This reaction is a cornerstone for the synthesis of a diverse array of biologically active molecules. The ester functionality can be subsequently hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for further derivatization, such as amide bond formation.

A prime example of the strategic use of this building block is in the synthesis of antagonists of Lymphocyte Function-Associated Antigen-1 (LFA-1). LFA-1 is a critical integrin involved in the adhesion and activation of T-cells, making it a key target for the treatment of autoimmune and inflammatory diseases, such as dry eye disease.[2][3] The drug Lifitegrast, an LFA-1 antagonist, incorporates a substructure derived from a bromo(4-fluorophenyl)acetate derivative. The synthesis of Lifitegrast and its analogs often involves the coupling of a benzofuran-6-carboxamide derivative with a bromo(4-fluorophenyl)acetate moiety in a key bond-forming step.[4][5][6]

G cluster_0 Synthesis of this compound cluster_1 Application in Medicinal Chemistry cluster_2 Further Derivatization 4-Fluorophenylacetic Acid 4-Fluorophenylacetic Acid This compound This compound 4-Fluorophenylacetic Acid->this compound 1. α-Bromination (e.g., HVZ) 2. Esterification Coupled Product Coupled Product This compound->Coupled Product Nucleophilic Substitution Nucleophile (R-NH2, R-OH, etc.) Nucleophile (R-NH2, R-OH, etc.) Nucleophile (R-NH2, R-OH, etc.)->Coupled Product Active Pharmaceutical Ingredient (API) Active Pharmaceutical Ingredient (API) Coupled Product->Active Pharmaceutical Ingredient (API) e.g., Ester Hydrolysis, Amide Coupling

General Synthetic Workflow
The Influence of the 4-Fluoro Substituent

The presence of the fluorine atom at the para-position of the phenyl ring is not merely a passive spectator in the molecule's reactivity. It exerts a significant electronic effect, enhancing the stability of the aromatic ring to oxidative metabolism. Furthermore, the high electronegativity of fluorine can modulate the pKa of nearby functional groups and influence the conformation of the molecule, which can be critical for optimal binding to a biological target.[1]

Protocols: From Synthesis to Application

The following protocols are provided as a guide for the synthesis and application of this compound. These are representative procedures and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of this compound

The synthesis of the title compound is typically achieved in two steps from 4-fluorophenylacetic acid: α-bromination followed by esterification. The Hell-Volhard-Zelinskii (HVZ) reaction is a classic and effective method for the α-bromination of carboxylic acids.[7][8]

Step 1: α-Bromination of 4-Fluorophenylacetic Acid (Hell-Volhard-Zelinskii Reaction)

  • Materials:

    • 4-Fluorophenylacetic acid

    • N-Bromosuccinimide (NBS) or Bromine (Br₂)

    • Phosphorus tribromide (PBr₃) (catalytic amount)

    • Inert solvent (e.g., carbon tetrachloride, dichloromethane)

  • Procedure:

    • To a solution of 4-fluorophenylacetic acid in an inert solvent, add a catalytic amount of PBr₃.

    • Slowly add N-Bromosuccinimide (1.1 equivalents) or bromine (1.1 equivalents) to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude α-bromo-(4-fluorophenyl)acetic acid.

Step 2: Esterification to this compound

  • Materials:

    • α-Bromo-(4-fluorophenyl)acetic acid

    • Methanol (excess)

    • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Procedure:

    • Dissolve the crude α-bromo-(4-fluorophenyl)acetic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Parameter Condition Typical Outcome
α-Bromination
Brominating AgentNBS or Br₂High conversion
CatalystPBr₃ (catalytic)Facilitates acyl bromide formation
SolventCCl₄ or CH₂Cl₂Inert reaction medium
TemperatureRefluxDrives reaction to completion
Esterification
AlcoholMethanol (excess)Drives equilibrium towards product
CatalystH₂SO₄ (catalytic)Accelerates esterification
TemperatureRefluxSpeeds up the reaction
Overall Yield 60-80%
Protocol 2: Alkylation of an Amine with this compound

This protocol provides a general procedure for the N-alkylation of a primary or secondary amine, a key step in the synthesis of many pharmaceutical intermediates.

  • Materials:

    • This compound

    • Amine nucleophile (1.0 equivalent)

    • Non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), potassium carbonate) (1.5-2.0 equivalents)

    • Aprotic solvent (e.g., acetonitrile, dimethylformamide (DMF), tetrahydrofuran (THF))

  • Procedure:

    • Dissolve the amine nucleophile in the chosen aprotic solvent.

    • Add the non-nucleophilic base to the solution.

    • Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC.

    • Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel or by recrystallization.

G cluster_0 Nucleophilic Substitution (SN2) Mechanism R-NH2 R-NH₂ TransitionState [R-NH₂---C(H)(Ar)---Br]⁻ R-NH2->TransitionState Nucleophilic Attack Product R-NH-CH(Ar)CO₂Me + HBr TransitionState->Product Loss of Leaving Group Bromoester Br-CH(Ar)CO₂Me Bromoester->TransitionState

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Methyl Bromo(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of α-Aryl-α-fluoroaryl Esters

The synthesis of molecules containing the α-aryl-α-fluoroaryl ester motif is of paramount importance in medicinal chemistry and materials science.[1] The fluorine atom at the benzylic position can significantly enhance metabolic stability, binding affinity, and lipophilicity, making these compounds highly valuable as pharmaceutical intermediates.[2] However, the construction of the quaternary carbon center alpha to the carbonyl group presents a significant synthetic challenge.[3] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile methodology to forge this critical C(sp³)–C(sp²) bond with high efficiency and functional group tolerance.[4][5]

This guide provides a detailed examination of palladium-catalyzed cross-coupling reactions utilizing methyl bromo(4-fluorophenyl)acetate as a key electrophilic partner. We will delve into the mechanistic principles, explore critical reaction parameters, and provide field-proven protocols for successful implementation in a research and development setting.

Core Principles and Mechanistic Insights

The efficacy of palladium-catalyzed cross-coupling reactions hinges on a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The reaction is initiated by the oxidative addition of the aryl or alkyl halide to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step and is influenced by the nature of the C-X bond and the steric and electronic properties of the palladium catalyst's ligands.[7]

For α-bromoesters like this compound, this step is particularly crucial. The catalyst must selectively activate the C-Br bond without promoting undesirable side reactions. Following oxidative addition, a nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) undergoes transmetalation, replacing the halide on the palladium center.[8] The cycle concludes with reductive elimination, which forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active Pd(0) catalyst.[4][9]

The choice of ligands on the palladium catalyst is critical for a successful reaction. Sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to accelerate both the oxidative addition and the final reductive elimination steps, thereby increasing the overall efficiency of the catalytic cycle.[4][10]

Palladium-Catalyzed Cross-Coupling Cycle pd0 LₙPd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_intermediate LₙPd(II)(R¹)(X) ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal pd_trans_intermediate LₙPd(II)(R¹)(R²) transmetal->pd_trans_intermediate byproduct M-X transmetal->byproduct red_elim Reductive Elimination pd_trans_intermediate->red_elim red_elim->pd0 Catalyst Regeneration product Product R¹-R² red_elim->product reagents R¹-X + R²-M reagents->ox_add R¹-X = this compound reagents->transmetal R²-M (e.g., Ar-B(OH)₂)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Key Reaction Parameters and Optimization

The success of coupling reactions with this compound is highly dependent on the careful selection of several key parameters.

  • Catalyst and Ligand Selection : The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the ligand is critical. For α-arylation of esters, bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups have proven to be highly effective.[3][11] These ligands promote the crucial oxidative addition and reductive elimination steps.[10]

  • Base Selection : A base is required to facilitate the transmetalation step, particularly in Suzuki and Buchwald-Hartwig reactions.[12][13] The choice of base (e.g., K₃PO₄, Cs₂CO₃, LiHMDS) can significantly impact the reaction yield and selectivity.[3] For sensitive substrates, weaker bases like KF may be employed to avoid decomposition.[12]

  • Solvent Choice : The solvent must be capable of dissolving the reactants and catalyst system while remaining inert to the reaction conditions. Common solvents include toluene, dioxane, and THF. The polarity of the solvent can influence the reaction rate and catalyst stability.

  • Coupling Partners : this compound can be coupled with a variety of nucleophilic partners. The most common transformations include:

    • Suzuki-Miyaura Coupling : Utilizes organoboron reagents (boronic acids or esters) for C-C bond formation.[6][14]

    • Buchwald-Hartwig Amination : Employs primary or secondary amines to form C-N bonds, leading to α-amino acid derivatives.[13][15]

    • Sonogashira Coupling : Involves terminal alkynes for the synthesis of propargyl esters.[8]

    • Heck Coupling : Couples with alkenes, although this can be more challenging with α-bromoesters.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
Coupling PartnerPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>90Adapted from[3]
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃Dioxane8085-95Adapted from[16]
3-Thienylboronic acid[Pd(cinnamyl)Cl]₂ (1)XPhos (2)K₃PO₄t-BuOH100>90Adapted from[16]
Table 2: Representative Conditions for Buchwald-Hartwig Amination
Coupling PartnerPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
MorpholinePd₂(dba)₃ (2)BrettPhos (4)NaOt-BuToluene100>95Adapted from[15][16]
AnilinePd(OAc)₂ (2)XPhos (4)K₂CO₃Dioxane11080-90Adapted from[13][16]
Benzyl AmineG3-XPhos (1)(precatalyst)LHMDSTHFRT>90Adapted from[11]

Detailed Application Protocols

The following protocols are provided as a starting point and may require optimization based on the specific coupling partners and available laboratory equipment. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details a typical procedure for the C-C bond formation to synthesize methyl 2-(4-fluorophenyl)-2-phenylacetate.

Reagents & Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Stir bar, heating mantle/oil bath, inert gas line

Procedure:

  • Vessel Preparation : To a dry reaction vessel equipped with a stir bar, add Pd(OAc)₂, SPhos, and phenylboronic acid.

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition : Under a positive flow of inert gas, add this compound, K₃PO₄, anhydrous toluene, and degassed water.

  • Reaction : Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

  • Characterization : Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental workflow for a typical cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol outlines the synthesis of methyl 2-(4-fluorophenyl)-2-morpholinoacetate, a key step in forming α-amino ester derivatives.

Reagents & Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • BrettPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Reaction vessel, stir bar, heating mantle/oil bath, inert gas line

Procedure:

  • Glovebox Recommended : Due to the air-sensitivity of the catalyst and base, it is highly recommended to set up this reaction in an inert atmosphere glovebox.

  • Vessel Preparation : In a glovebox, add Pd₂(dba)₃, BrettPhos, and NaOt-Bu to a dry reaction vessel with a stir bar.

  • Reagent Addition : Add anhydrous toluene, followed by morpholine, and finally this compound.

  • Reaction : Seal the vessel tightly, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). Extract the product with ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography on silica gel to obtain the desired α-amino ester.

  • Characterization : Confirm the product's identity and purity via appropriate analytical methods (NMR, MS).

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (Pd(0) oxidized)- Insufficiently anhydrous conditions- Poor quality base or reagents- Inappropriate ligand choice- Use a precatalyst or ensure Pd(II) is reduced in situ.- Use freshly distilled, anhydrous solvents.- Use fresh, high-purity base and reagents.- Screen alternative ligands (e.g., XPhos, RuPhos).
Formation of Side Products - Homocoupling of the nucleophile- Decomposition of the starting material- Competing elimination reactions- Lower the reaction temperature.- Use a less strong base.- Ensure a thoroughly degassed reaction mixture.
Difficulty in Purification - Co-elution with ligand or byproducts- Perform an aqueous wash to remove inorganic salts.- Consider a different solvent system for chromatography.- Recrystallization may be an option for solid products.

Conclusion

Palladium-catalyzed cross-coupling reactions provide a robust and highly adaptable platform for the synthesis of α-aryl-α-fluoroaryl esters from this compound. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently access a diverse range of valuable compounds. The protocols and insights provided in this guide serve as a comprehensive resource for scientists engaged in pharmaceutical discovery and chemical synthesis, enabling the streamlined production of these critical molecular building blocks.

References

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. Available at: [Link]

  • Beare, N. A., & Hartwig, J. F. (2002). Palladium-Catalyzed α-Arylation of Esters and Amides. The Journal of Organic Chemistry, 67(2), 541–555. Available at: [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. Available at: [Link]

Sources

synthesis of heterocyclic compounds using methyl bromo(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Heterocyclic Compounds Utilizing Methyl bromo(4-fluorophenyl)acetate

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Heterocycles and a Key Building Block

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring system.[1] The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Consequently, the development of efficient synthetic routes to fluorinated heterocyclic compounds is a paramount objective in modern drug discovery.

This compound has emerged as a versatile and highly valuable building block in this endeavor.[2][3][4] Its structure incorporates a reactive α-bromo ester functionality, primed for nucleophilic substitution, and a fluorinated phenyl ring, a common motif in many bioactive molecules. This unique combination allows for its facile incorporation into a wide array of heterocyclic systems, making it a powerful tool for the synthesis of compound libraries for high-throughput screening and lead optimization.

This comprehensive guide provides detailed application notes and protocols for the synthesis of various medicinally relevant heterocyclic compounds starting from this compound. We will delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and offer insights into the practical aspects of these transformations.

Safety and Handling of this compound

As with any reactive chemical, proper safety precautions are essential when handling this compound. It is a lachrymator and an irritant, and it is toxic if swallowed or in contact with skin.[5][6]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[7]

  • Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.[5][8]

  • Handling: Avoid contact with skin, eyes, and clothing.[7] In case of contact, rinse the affected area immediately with copious amounts of water.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][9]

Hazard StatementPrecautionary Statement
Harmful if swallowed or in contact with skin.[8]Wash hands thoroughly after handling.[5]
Causes skin and eye irritation.[8]Wear protective gloves/protective clothing/eye protection/face protection.[5][8]
May cause respiratory irritation.[8]Use only outdoors or in a well-ventilated area.[5][8]

Synthesis of Thiazole Derivatives: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[10][11] It involves the cyclocondensation of an α-halocarbonyl compound, in this case, this compound, with a thioamide-containing reactant like thiourea.[10][12]

Reaction Mechanism

The reaction proceeds via an initial S-alkylation of the thioamide by the α-bromoester, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.[12]

Hantzsch_Thiazole_Synthesis MBFA This compound Intermediate1 S-Alkylation Intermediate MBFA->Intermediate1 SN2 Attack Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Methyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate Intermediate2->Thiazole Dehydration (-H2O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of Methyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (aqueous solution, 5%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and thiourea (1.2 eq).

  • Add a sufficient amount of anhydrous ethanol to dissolve the reactants (approximately 10 mL per gram of the bromoester).

  • Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction, until the solution is slightly basic.[10]

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to obtain the pure methyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate.

Self-Validation and Troubleshooting:

  • Expected Outcome: A crystalline solid. The yield should be in the range of 70-90%.

  • Potential Pitfalls: Incomplete reaction. If TLC indicates the presence of starting material after 4 hours, the reflux time can be extended.

  • Troubleshooting: If the product does not precipitate upon neutralization, it may be due to the use of excess ethanol. In this case, the solvent can be partially removed under reduced pressure before neutralization.

ProductMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
Methyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylateC₁₁H₉FN₂O₂S268.27188-19085

Synthesis of Oxazole Derivatives

Oxazoles can be synthesized from α-bromoesters through various methods.[13][14] One common approach involves the reaction with an amide, which can be achieved under different catalytic conditions.[15]

Reaction Mechanism (Conceptual)

A plausible pathway involves the initial N-alkylation of the amide by this compound, followed by cyclization and dehydration to form the oxazole ring.

Oxazole_Synthesis MBFA This compound Intermediate1 N-Alkylation Intermediate MBFA->Intermediate1 N-Alkylation Amide Primary Amide (e.g., Benzamide) Amide->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Oxazole Substituted Oxazole Intermediate2->Oxazole Dehydration

Caption: Conceptual pathway for oxazole synthesis.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Oxazole

Materials:

  • This compound (1.0 eq)

  • Benzamide (1.1 eq)

  • Phosphorus oxychloride (POCl₃) or another dehydrating agent

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and benzamide (1.1 eq) in an anhydrous solvent.

  • Cool the mixture in an ice bath and slowly add phosphorus oxychloride (1.5 eq).

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. Once the starting materials are consumed (typically 6-8 hours), cool the reaction to room temperature.

  • Carefully quench the reaction by pouring it into a beaker of crushed ice and water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation and Troubleshooting:

  • Expected Outcome: A solid or high-boiling oil.

  • Potential Pitfalls: The use of a strong dehydrating agent like POCl₃ requires careful handling. The reaction should be performed in a well-ventilated fume hood.

  • Troubleshooting: If the yield is low, ensure that all reagents and solvents are anhydrous, as moisture can interfere with the reaction.

ProductMolecular FormulaMolecular Weight ( g/mol )Physical State
Methyl 4-(4-fluorophenyl)-2-phenyloxazole-5-carboxylateC₁₇H₁₂FNO₃313.28Solid

Synthesis of Pyridine Derivatives: The Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that allows for the construction of dihydropyridine rings, which can then be oxidized to the corresponding pyridines.[16][17][18] This reaction typically involves an aldehyde, a β-ketoester, and a nitrogen source like ammonia.[16][17] While this compound is not a direct precursor in the classical Hantzsch synthesis, it can be used to synthesize a β-ketoester that can then participate in the reaction.

Workflow for Pyridine Synthesis

Pyridine_Synthesis_Workflow Start This compound Step1 Synthesis of β-ketoester Start->Step1 e.g., with ethyl acetoacetate enolate Step2 Hantzsch Pyridine Synthesis Step1->Step2 React with aldehyde and ammonia Step3 Oxidation Step2->Step3 e.g., with nitric acid or DDQ End Substituted Pyridine Step3->End

Caption: Workflow for pyridine synthesis.

Synthesis of Thiophene Derivatives: The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful method for the synthesis of polysubstituted 2-aminothiophenes.[19][20][21] It involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.[19][22] this compound can be converted into a suitable α-mercaptocarbonyl compound, which can then undergo a Gewald-type cyclization.

Conceptual Pathway
  • Thiolation: Conversion of this compound to the corresponding thiol.

  • Gewald Reaction: Reaction of the thiol with an activated nitrile in the presence of a base.[23]

Synthesis of Pyrazole Derivatives

Pyrazoles are typically synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[24][25][26] this compound can be used to prepare a 1,3-dicarbonyl compound, which can then be cyclized to form a pyrazole.

General Synthetic Strategy

A Claisen condensation of this compound with a suitable ketone can yield a 1,3-dicarbonyl compound.[27] This intermediate can then be reacted with hydrazine or a substituted hydrazine to afford the desired pyrazole.[24][27]

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a diverse range of heterocyclic compounds. Its ability to participate in well-established named reactions such as the Hantzsch and Gewald syntheses, as well as its utility in the preparation of key intermediates for other cyclization reactions, underscores its importance in medicinal and materials chemistry. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, paving the way for the discovery of novel and impactful molecules.

References

  • This compound Safety Data Sheets(SDS) lookchem.
  • Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives - Organic & Biomolecular Chemistry (RSC Publishing).
  • Methyl 2-(4-bromo-3-fluorophenyl)acetate - Apollo Scientific.
  • Hantzsch pyridine synthesis.
  • Application Notes and Protocols for the Synthesis of Thiazole Derivatives from α-Bromoacetophenones - Benchchem.
  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal.
  • Facile Access to N-Thiazolyl α-Amino Acids from α-Bromo Ketones and α-Amino Acids | Request PDF - ResearchGate. Available from: [Link]

  • Gewald reaction - Wikipedia. Available from: [Link]

  • synthesis of thiazoles - YouTube. Available from: [Link]

  • SAFETY DATA SHEET - Fisher Scientific.
  • Cook–Heilbron thiazole synthesis - Wikipedia. Available from: [Link]

  • Synthesis and Reactions of Oxazoles - ResearchGate. Available from: [Link]

  • Hantzsch Pyridine Synthesis | PDF - Scribd. Available from: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Thiazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • Gewald Reaction - Organic Chemistry Portal. Available from: [Link]

  • Hantzsch pyridine synthesis - Wikipedia. Available from: [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. Available from: [Link]

  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition † - Sciforum. Available from: [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. Available from: [Link]

  • A green chemistry approach to gewald reaction - Der Pharma Chemica.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]

  • Synthesis of Some New Pyrazoles - DergiPark. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link]

  • Aldrich 157910 - • SAFETY DATA SHEET.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa.
  • OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV - YouTube. Available from: [Link]

  • Hantzsch pyridine synthesis - overview - ChemTube3D. Available from: [Link]

  • Mastering Organic Synthesis with Methyl Bromoacetate: A Comprehensive Guide. Available from: [Link]

  • "Synthesis Of New Pyrazole & Thiazole Derivatives as Antimicrobial and " by Ibrahim Saleh Alkhaibari - A-State Research & Creativity Hub (ARCH). Available from: [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC - PubMed Central. Available from: [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Available from: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC - NIH. Available from: [Link]

  • This compound Factory_Manufacture_Supplier - Shandong Liteng Biotechnology Co., Ltd. Available from: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]

  • 8 - Organic Syntheses Procedure. Available from: [Link]

  • Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. Available from: [Link]

  • Synthesis of 3-bromo-4-fluoronitrobenzene - ResearchGate. Available from: [Link]

  • Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl Bromo(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl bromo(4-fluorophenyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles.

Introduction to the Synthesis

The primary route for the synthesis of this compound is the α-bromination of methyl (4-fluorophenyl)acetate. This is typically achieved through a variation of the Hell-Volhard-Zelinsky (HVZ) reaction. The overall transformation involves the selective bromination of the carbon atom adjacent to the carbonyl group (the α-carbon).

The reaction begins with the conversion of a carboxylic acid to an acyl bromide, which then tautomerizes to an enol. This enol is the key intermediate that reacts with bromine at the α-position.[1][2] To obtain the desired methyl ester, the reaction is quenched with methanol instead of water.[3]

Visualizing the Reaction Pathway

HVZ_Reaction cluster_activation Activation cluster_bromination α-Bromination cluster_esterification Esterification Carboxylic_Acid 4-Fluorophenylacetic Acid Acyl_Bromide 4-Fluorophenylacetyl Bromide Carboxylic_Acid->Acyl_Bromide PBr3 Enol Enol Intermediate Acyl_Bromide->Enol Tautomerization Alpha_Bromo_Acyl_Bromide α-Bromo-4-fluorophenylacetyl Bromide Enol->Alpha_Bromo_Acyl_Bromide Br2 Final_Product This compound Alpha_Bromo_Acyl_Bromide->Final_Product Methanol (Quench)

Caption: The Hell-Volhard-Zelinsky pathway for this compound synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem Potential Causes Solutions & Explanations
Low or No Product Formation 1. Inactive reagents (PBr3, Bromine).2. Insufficient reaction temperature or time.3. Presence of water in the reaction mixture.1. Use freshly opened or properly stored PBr3 and bromine. PBr3 is sensitive to moisture.[4]2. The HVZ reaction can be slow and may require elevated temperatures and prolonged reaction times to proceed to completion.[5]3. Ensure all glassware is oven-dried and reagents are anhydrous. Water will hydrolyze the PBr3 and the acyl bromide intermediate, halting the reaction.
Formation of Di-bromo Byproduct 1. Excess bromine.2. High reaction temperature.3. Prolonged reaction time after consumption of starting material.1. Use a stoichiometric amount of bromine (1.0 to 1.1 equivalents). Adding bromine dropwise allows for better control.[6]2. Higher temperatures can increase the rate of the second bromination. Maintain a controlled temperature throughout the reaction.[6]3. Monitor the reaction progress by TLC or GC-MS and quench the reaction once the starting material is consumed.
Presence of Unreacted Starting Material 1. Insufficient amount of bromine or PBr3.2. Incomplete reaction due to short reaction time or low temperature.1. Ensure the correct stoichiometry of all reagents. A slight excess of bromine may be necessary to drive the reaction to completion.[7]2. Increase the reaction time or temperature, while monitoring for the formation of byproducts.
Hydrolysis of the Ester Product 1. Presence of water during workup.2. Basic or strongly acidic conditions during purification.1. Use anhydrous solvents and drying agents during the workup.[8]2. Avoid prolonged exposure to strong acids or bases. If a basic wash is necessary to remove acidic impurities, perform it quickly and at a low temperature.[9]
Discoloration of the Final Product (Yellow or Brown) 1. Residual bromine.2. Thermal decomposition.1. Wash the crude product with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate to quench any remaining bromine.[10]2. The product may be thermally sensitive. Purify at the lowest possible temperature and store in a cool, dark place.

Frequently Asked Questions (FAQs)

Q1: What is the role of phosphorus tribromide (PBr3) in this reaction?

A1: PBr3 acts as a catalyst to convert the starting carboxylic acid into an acyl bromide.[11] Carboxylic acids themselves do not readily form enols, which are necessary for the α-bromination to occur. The resulting acyl bromide, however, enolizes much more easily, allowing the reaction to proceed.[7]

Q2: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?

A2: While NBS is a common brominating agent, its use in the HVZ reaction is less typical than elemental bromine. NBS is often preferred for radical-mediated brominations.[12] For the α-bromination of carboxylic acids via the HVZ mechanism, Br2 with a phosphorus catalyst is the standard and more reliable method.

Q3: How does the 4-fluoro substituent affect the reaction?

A3: The fluorine atom is an electron-withdrawing group. This can have a slight deactivating effect on the aromatic ring towards electrophilic substitution, which is generally not a competing reaction under HVZ conditions. The primary electronic effect on the α-carbon is inductive, which can influence the acidity of the α-proton and the stability of the enol intermediate. However, the reaction is generally expected to proceed efficiently.

Q4: My crude product is a dark oil. How can I best purify it?

A4: Purification is typically achieved by column chromatography on silica gel. A common eluent system to start with is a mixture of hexane and ethyl acetate.[13][14] The polarity of the eluent can be gradually increased to effectively separate the non-polar di-bromo byproduct, the desired mono-bromo product, and the more polar starting material.

Q5: How should I store the purified this compound?

A5: The product should be stored in a tightly sealed container in a cool, dry, and dark place.[15] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.

Experimental Protocols

Optimized Synthesis Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 4-fluorophenylacetic acid (1 equivalent).

  • Activation: Add a catalytic amount of red phosphorus (0.1 equivalents) or phosphorus tribromide (0.3 equivalents).

  • Bromination: Heat the mixture to 60-70 °C. Slowly add bromine (1.05 equivalents) dropwise from the dropping funnel over 1-2 hours. The reaction mixture will turn reddish-brown.

  • Reaction: After the addition is complete, continue to stir the mixture at 70-80 °C for 4-6 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add anhydrous methanol (5 equivalents) to the flask. An exothermic reaction will occur.

  • Workup: Stir the mixture for 1 hour at room temperature. Dilute the mixture with an inert organic solvent like diethyl ether or ethyl acetate and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) to elute any non-polar impurities, including the di-bromo byproduct. Gradually increase the polarity (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the desired product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a clear to pale yellow oil.

Safety Information

  • This compound: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[15]

  • Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Phosphorus Tribromide: Corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • General Precautions: Always wear appropriate PPE. Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated area.[16]

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete Analyze_Crude Analyze Crude Product (TLC/GC-MS) Start->Analyze_Crude Check_Yield Is Yield Acceptable? Analyze_Crude->Check_Yield Check_Purity Is Purity Acceptable? Check_Yield->Check_Purity Yes Low_Yield_Troubleshoot Troubleshoot Low Yield: - Check Reagent Quality - Verify Reaction Conditions - Ensure Anhydrous Setup Check_Yield->Low_Yield_Troubleshoot No Purification Purify Product (Column Chromatography) Check_Purity->Purification No Final_Product Pure Product Check_Purity->Final_Product Yes Low_Yield_Troubleshoot->Start Re-run Reaction Impure_Product_Troubleshoot Troubleshoot Impurities: - Optimize Stoichiometry (esp. Bromine) - Control Temperature - Optimize Purification Impure_Product_Troubleshoot->Purification Purification->Final_Product

Sources

Technical Support Center: Troubleshooting the Bromination of Methyl (4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The selective bromination of the benzylic position of methyl (4-fluorophenyl)acetate is a critical transformation in the synthesis of various pharmaceutical intermediates and advanced materials. The target molecule, methyl 2-bromo-2-(4-fluorophenyl)acetate, is a valuable building block. However, this seemingly straightforward free-radical bromination is often plagued by the formation of side products that can complicate purification and reduce yields. This guide provides in-depth technical support, troubleshooting strategies, and validated protocols to help researchers overcome common challenges, ensuring high selectivity and product purity.

Part 1: Frequently Asked Questions (FAQs) & Core Issues

This section addresses the most common problems researchers encounter during the bromination of methyl (4-fluorophenyl)acetate, typically performed via the Wohl-Ziegler reaction using N-Bromosuccinimide (NBS).

Question 1: I'm observing a significant amount of a higher molecular weight byproduct in my GC-MS/LC-MS. What is it likely to be?

Answer: The most common and often most significant side product in this reaction is the dibrominated species , methyl 2,2-dibromo-2-(4-fluorophenyl)acetate. This occurs when the desired monobrominated product reacts further with the bromine radical. Over-bromination is a well-known challenge in benzylic brominations and is often a result of using an excess of the brominating agent or allowing the reaction to proceed for too long.[1]

Question 2: My NMR analysis shows bromine substitution on the aromatic ring instead of the benzylic carbon. Why is this happening?

Answer: Aromatic ring bromination is an electrophilic substitution reaction, which competes with the desired free-radical pathway. This side reaction is typically promoted by:

  • Presence of Acid: Hydrogen bromide (HBr) is a byproduct of the radical reaction. Its accumulation can catalyze electrophilic aromatic bromination.

  • Polar Solvents: Solvents like DMF can favor ionic pathways, leading to high levels of para-selectivity in aromatic brominations with NBS.[2]

  • Absence of a Radical Initiator: Without an effective radical initiator (like AIBN or benzoyl peroxide) or photo-initiation, the free-radical pathway is suppressed, allowing the slower, acid-catalyzed aromatic substitution to become more prominent.

Question 3: My reaction is sluggish, and a large amount of starting material remains even after extended reaction times. What are the potential causes?

Answer: Low conversion can stem from several factors:

  • Ineffective Initiation: The radical initiator may be old or decomposed. AIBN and benzoyl peroxide have limited shelf lives and should be stored properly. For photo-initiated reactions, the light source may not be of the appropriate wavelength or intensity.

  • Presence of Inhibitors: Radical scavengers, such as oxygen or certain impurities in the solvent or starting material, can quench the chain reaction.

  • Insufficient Energy: The reaction may not have been heated to the required temperature for efficient thermal decomposition of the initiator (typically ~80 °C for AIBN in CCl₄).

Question 4: How do I effectively remove the succinimide byproduct from my reaction mixture?

Answer: Succinimide, the byproduct of NBS, is a solid that is largely insoluble in non-polar solvents like carbon tetrachloride or cyclohexane typically used for this reaction. The simplest method for its removal is to cool the reaction mixture post-completion and remove the solid succinimide by filtration. A subsequent aqueous wash of the organic phase will remove any remaining traces.

Question 5: My desired product seems to be degrading during aqueous workup or column chromatography. What is causing this instability?

Answer: The product, methyl 2-bromo-2-(4-fluorophenyl)acetate, is an α-bromo ester. This class of compounds is susceptible to hydrolysis, especially in the presence of water or nucleophilic solvents.[2][3] The presence of silica gel (which is acidic) during column chromatography can also promote decomposition. It is crucial to perform the workup under neutral or slightly acidic conditions and to use a minimally reactive stationary phase for chromatography if required.

Part 2: Troubleshooting Guide & Optimized Protocols

This section provides a systematic approach to diagnosing and solving the issues outlined above.

Summary of Common Issues and Solutions
Problem Likely Cause(s) Recommended Solution(s)
Dibromination 1. Excess NBS (>1.1 eq.).[1]2. Reaction time too long.1. Use 1.0 to 1.05 equivalents of NBS.2. Monitor reaction closely by TLC or GC and quench upon consumption of starting material.
Ring Bromination 1. HBr byproduct accumulation.2. Use of polar solvents.[2]3. Lack of radical initiator.1. Use freshly recrystallized NBS.2. Add a non-nucleophilic base (e.g., BaCO₃) to scavenge HBr.[3]3. Use a non-polar solvent (CCl₄, cyclohexane).4. Ensure an active radical initiator (AIBN, benzoyl peroxide) is used.
Low Conversion 1. Decomposed radical initiator.2. Insufficient heating/irradiation.3. Presence of radical inhibitors (e.g., O₂).1. Use a fresh batch of initiator.2. Ensure reaction is refluxing vigorously or adequately irradiated.3. Degas the solvent prior to starting the reaction.
Product Decomposition 1. Hydrolysis during workup.[2][3]2. Decomposition on silica gel.1. Minimize contact time with water during extraction.2. Use a deactivated (e.g., base-washed) silica gel or an alternative purification method like distillation.
Experimental Protocols

This protocol is optimized to maximize the yield of the desired monobrominated product while minimizing dibromination and ring bromination.

Materials:

  • Methyl (4-fluorophenyl)acetate

  • N-Bromosuccinimide (NBS), recrystallized from water and dried under vacuum.

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium bicarbonate solution (5% w/v)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl (4-fluorophenyl)acetate (1.0 eq.).

  • Add anhydrous CCl₄ to create a 0.5 M solution.

  • Add freshly recrystallized NBS (1.05 eq.).

  • Add AIBN (0.02 eq.).

  • Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. The reaction can also be initiated using a sunlamp.

  • Monitor the reaction progress every 30 minutes using TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature, then to 0-5 °C in an ice bath.

  • Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash sequentially with 5% NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Visualization of Key Processes

The following diagrams illustrate the core reaction mechanism and a logical troubleshooting workflow.

Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I1 AIBN --(Heat)--> 2 R• + N₂ I2 R• + NBS -> R-Br + Succinimidyl• I3 Succinimidyl• + HBr -> Succinimide + Br• P1 Benzylic H Abstraction: Substrate + Br• -> Benzylic Radical + HBr I3->P1 Starts Chain P2 Bromination: Benzylic Radical + NBS -> Product + Succinimidyl• P1->P2 Forms Product P2->P1 Regenerates Radical Chain T1 Br• + Br• -> Br₂ T2 Radical + Radical -> Dimer

Caption: Free-radical mechanism for benzylic bromination via the Wohl-Ziegler reaction.[4][5][6]

Troubleshooting_Workflow Start Analyze Crude Product (GC-MS, NMR) CheckDibromo CheckDibromo Start->CheckDibromo CheckRingBromo Ring Bromination? Isomers detected Start->CheckRingBromo CheckConversion CheckConversion Start->CheckConversion CauseDibromo Cause: Excess NBS or Long Reaction Time CheckDibromo->CauseDibromo Yes CauseRingBromo Cause: Acid Buildup or Polar Solvent CheckRingBromo->CauseRingBromo Yes CauseConversion Cause: Bad Initiator or Inhibitors Present CheckConversion->CauseConversion Yes SolveDibromo Solution: Use 1.05 eq. NBS Monitor via TLC/GC CauseDibromo->SolveDibromo SolveRingBromo Solution: Use Anhydrous Non-Polar Solvent Add Base (BaCO₃) CauseRingBromo->SolveRingBromo SolveConversion Solution: Use Fresh Initiator Degas Solvent CauseConversion->SolveConversion

Caption: Troubleshooting logic for common side products in the bromination reaction.

References
  • Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203–205. Available at: [Link]

  • Wikipedia. N-Bromosuccinimide. Last updated July 6, 2019. Available at: [Link]

  • Chemsrc. methyl 2-(4-bromo-2-fluorophenyl)acetate | CAS#:193290-19-6. Available at: [Link]

  • Tuleen, D. L., & Hess, B. A. (1971). Free-radical bromination of p-toluic acid. An experiment in organic chemistry. Journal of Chemical Education, 48(7), 476. Available at: [Link]

  • Futamura, S., & Zong, Z. M. (1991). Side-chain bromination of α-substituted toluenes by N-bromosuccinimide. Revision and extension of previous observations. The Journal of Organic Chemistry, 56(22), 6375-6380. Available at: [Link]

  • Procopiou, P. A., Baugh, S. P. D., Flack, S. S., & Inglis, G. G. A. (2018). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. Green Chemistry, 20(1), 138-142. Available at: [Link]

  • Soderberg, T. (2020). Chapter 3 Worked Problem 1. Oregon State University. Available at: [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. Benzylic Bromination. Available at: [Link]

  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination. Available at: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

  • Wikipedia. N-Bromosuccinimide. Available at: [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Available at: [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link]

  • de la Mare, P. B. D., & Hannan, B. N. B. (1970). Bromodeacylation accompanying substitution in the bromination of aryl acetates. Journal of the Chemical Society D: Chemical Communications, (3), 156. Available at: [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Available at: [Link]

  • Google Patents. CN112079775A - Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.
  • de la Mare, P. B. D., & Hannan, B. N. B. (1970). Bromodeacylation accompanying Substitution in the Bromination of Aryl Acetates. Journal of the Chemical Society D: Chemical Communications, (3), 156. Available at: [Link]

  • ResearchGate. Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. Available at: [Link]

Sources

Technical Support Center: Column Chromatography Purification of Methyl Bromo(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude methyl bromo(4-fluorophenyl)acetate. This resource is designed for researchers and drug development professionals to navigate the common challenges associated with the column chromatography of this reactive intermediate. Here, we address specific experimental issues with evidence-based solutions and in-depth protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the purification of this compound.

Question: My yield is very low, or I've recovered no product from the column. What happened?

Low or no recovery is a critical issue often linked to the stability of the target compound on the stationary phase.[1][2]

Core Problem: this compound, like many α-halo esters, can be susceptible to degradation on standard silica gel. The surface of silica gel is acidic due to the presence of silanol groups (Si-OH), which can catalyze hydrolysis or other decomposition pathways.[2]

Troubleshooting Steps & Solutions:

  • Assess Compound Stability (Pre-Column Analysis): Before committing your entire batch to a column, determine if your compound is stable on silica gel.[1] The recommended method is a two-dimensional thin-layer chromatography (2D TLC) analysis.[2] If new spots or significant streaking appear after the second run, decomposition is likely occurring.

  • Deactivate the Silica Gel: To mitigate acid-catalyzed degradation, you can neutralize the silica gel. This is achieved by preparing a slurry of the silica in your starting eluent and adding a small amount (0.5-1% v/v) of a non-nucleophilic base like triethylamine.[2][3] Allow this to equilibrate before packing the column.

  • Consider Alternative Stationary Phases: If your compound is highly acid-sensitive, silica gel may not be the appropriate choice. Consider using a more neutral stationary phase like alumina.[1][2][3]

  • Check for Overly Dilute Fractions: It's possible the compound did elute but the fractions are too dilute to be detected easily by TLC.[1] Try concentrating a few fractions in the expected elution range and re-analyzing by TLC.[1]

Question: The separation is poor, and my product is co-eluting with impurities. How can I improve resolution?

Poor separation is a classic chromatography challenge that can almost always be solved by optimizing the experimental parameters.

Core Problem: Inadequate separation results from an unoptimized mobile phase, improper column packing, or overloading the column.[2][4]

Troubleshooting Steps & Solutions:

  • Optimize the Mobile Phase (Eluent): The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.3-0.4 for your target compound on a TLC plate.[2] This Rf value typically provides the best balance for good separation in column chromatography. A common starting point is a mixture of hexane and ethyl acetate.[2]

  • Avoid Column Overloading: Overloading is a frequent cause of poor separation.[2] A general rule of thumb is to use a silica gel-to-crude product mass ratio of at least 30:1, and a ratio of 70:1 or higher may be needed for difficult separations.[5]

  • Ensure Proper Column Packing: The column must be packed uniformly to prevent "channeling," where the solvent and sample bypass parts of the stationary phase, leading to broad peaks and poor separation.[2] A well-packed column should have a flat, undisturbed surface. Adding a thin layer of sand on top of the silica can help prevent disruption when adding the eluent.[2]

  • Control the Flow Rate: A flow rate that is too fast does not allow for proper equilibration between the stationary and mobile phases, resulting in peak broadening and co-elution.[2] For traditional flash chromatography, a flow rate that allows for the collection of fractions in a timely but controlled manner is ideal.

Question: The purified product is yellow or brown. How can I get a colorless compound?

Discoloration often indicates the presence of residual reagents from the preceding bromination reaction or product degradation.[2]

Core Problem: The most common colored impurity is residual bromine (Br2) from the synthesis of the α-bromoester.

Troubleshooting Steps & Solutions:

  • Pre-Chromatography Workup: Before loading the crude product onto the column, perform a liquid-liquid extraction. Wash the organic solution of your crude product with a dilute aqueous solution of a mild reducing agent, such as sodium bisulfite (NaHSO3) or sodium thiosulfate (Na2S2O3), to quench any remaining bromine.[2] Follow this with a water wash and then a brine wash to remove salts.[2][6]

  • Use an Inert Atmosphere: If the compound is suspected to be sensitive to air or light, conduct the purification and subsequent solvent removal under an inert atmosphere (e.g., nitrogen or argon) and protect the column from light.[2]

  • Proper Storage: Store the final, purified product at a low temperature to minimize degradation over time.[2]

Visual Workflow & Troubleshooting

The following diagrams illustrate the standard workflow for purification and a decision tree for troubleshooting common issues.

G cluster_prep Preparation cluster_analysis Analysis & Method Development cluster_chrom Column Chromatography cluster_post Post-Purification Crude Crude Methyl bromo(4-fluorophenyl)acetate Workup Aqueous Wash (e.g., NaHSO3, Brine) Crude->Workup Dry Dry Organic Layer (e.g., MgSO4), Filter Workup->Dry Solvent_Removal Solvent Removal (Rotary Evaporation) Dry->Solvent_Removal TLC_Stability 2D TLC Stability Check Solvent_Removal->TLC_Stability TLC_Eluent TLC Eluent Optimization (Target Rf ≈ 0.3-0.4) Solvent_Removal->TLC_Eluent Pack Pack Column (Silica Gel Slurry) TLC_Eluent->Pack Load Load Sample (Dry or Wet Loading) Pack->Load Elute Elute with Optimized Solvent System Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Final_Solv_Removal Solvent Removal Combine->Final_Solv_Removal Pure_Product Pure Product Final_Solv_Removal->Pure_Product

Caption: Standard workflow for purification.

G Start Problem Encountered LowYield Low/No Yield Start->LowYield PoorSep Poor Separation Start->PoorSep Discolor Product Discolored Start->Discolor CheckStab Assess Stability (2D TLC) LowYield->CheckStab CheckRf Check TLC Rf PoorSep->CheckRf Sol_Discolor Solution: Pre-column wash with dilute NaHSO3 or Na2S2O3 Discolor->Sol_Discolor Degrades Compound Degrades CheckStab->Degrades Yes Stable Compound Stable CheckStab->Stable No Sol_Degrades Solution: 1. Use Deactivated Silica 2. Use Alumina Degrades->Sol_Degrades Sol_Stable Solution: 1. Concentrate Fractions 2. Re-analyze by TLC Stable->Sol_Stable Rf_OK Rf ≈ 0.3-0.4 CheckRf->Rf_OK Yes Rf_NotOK Rf too high/low CheckRf->Rf_NotOK No CheckLoad Check Column Loading Rf_OK->CheckLoad Sol_Rf_NotOK Solution: Optimize Eluent System (Hexane/EtOAc ratio) Rf_NotOK->Sol_Rf_NotOK Overloaded Overloaded CheckLoad->Overloaded Yes Load_OK Loading OK CheckLoad->Load_OK No Sol_Overload Solution: 1. Reduce Sample Amount 2. Use Larger Column Overloaded->Sol_Overload Sol_Load_OK Solution: 1. Repack Column Carefully 2. Check Flow Rate Load_OK->Sol_Load_OK

Caption: Troubleshooting decision tree.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase for purifying this compound? A1: The ideal mobile phase is highly dependent on the specific impurity profile of your crude material. However, a common and effective starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] You must optimize the ratio of these solvents using TLC to achieve an Rf value of approximately 0.3-0.4 for the desired compound, which generally provides the best separation on a column.[2]

Q2: How can I remove the hydrolysis byproduct, bromo(4-fluorophenyl)acetic acid, from my product? A2: Bromo(4-fluorophenyl)acetic acid is an acidic impurity. A liquid-liquid extraction with a mild basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃), can be used to remove it before column chromatography.[2] The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and will partition into the aqueous layer.

Q3: My compound is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do? A3: If your compound is too polar for a hexane/ethyl acetate system, you will need to introduce a more polar solvent.[1] A common strategy is to switch to a dichloromethane/methanol system. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Be cautious, as using high concentrations of methanol can sometimes lead to silica gel dissolving into the eluent.[7]

Q4: The column has stopped running, and the solvent flow is blocked. What is the cause? A4: A blocked column can be caused by several factors. The most common is the precipitation of a poorly soluble compound or impurity at the top of the column, forming a solid barrier.[1] Another possibility is that the frit or cotton plug at the bottom is blocked by very fine silica particles. To resolve this, you can try gently stirring the very top layer of silica with a long pipette or, if the blockage is at the bottom, carefully pushing up on the cotton plug with a thin wire.[1] If these fail, the column may need to be unpacked.

Experimental Protocols & Data
Data Presentation: Eluent Optimization

The following table provides illustrative data for optimizing the mobile phase for a compound with polarity similar to this compound.

Hexane:Ethyl Acetate Ratio (v/v)Approximate Rf ValueComments
9:10.80Compound elutes too quickly, poor separation from non-polar impurities.[2]
7:3 0.35 Good separation, likely ideal for column chromatography. [2]
1:10.10Compound has high affinity for the stationary phase, leading to slow elution and potential peak tailing.[2]
100% Ethyl Acetate<0.05Compound may not elute from the column or will require a more polar solvent system.[2]
Protocol 1: 2D TLC for Compound Stability Assessment
  • Spotting: On a square TLC plate, lightly spot a concentrated solution of your crude product in a volatile solvent (e.g., dichloromethane) in the bottom-left corner, about 1 cm from each edge.

  • First Elution: Develop the TLC plate in a chamber with your chosen eluent system (e.g., 7:3 Hexane:Ethyl Acetate). Allow the solvent front to travel to about 1 cm from the top of the plate.

  • Drying: Remove the plate and allow it to dry completely in a fume hood until all solvent has evaporated.

  • Second Elution: Rotate the plate 90 degrees counter-clockwise, so the line of separated spots from the first run is now at the bottom. Develop the plate again in the same eluent system.

  • Analysis: After the second run, dry the plate and visualize it under UV light. A stable compound will show all spots lying on a 45-degree diagonal line from the origin.[1] The appearance of new spots off this diagonal indicates decomposition on the silica gel.[1][2]

Protocol 2: Column Chromatography Purification
  • Preparation of the Slurry: In a beaker, add dry silica gel to your starting, least polar eluent (e.g., hexane) to form a pourable slurry.[2]

  • Packing the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[5] Pour the silica gel slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Allow the solvent to drain until it is just level with the top of the silica bed.[2]

  • Add Protective Layer: Add a thin layer of sand on top of the silica bed to prevent it from being disturbed.[2]

  • Loading the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[2]

  • Elution: Carefully add the eluent to the column. Begin elution with the optimized solvent system. If separation is difficult or if tailing occurs, you can gradually increase the polarity of the eluent during the run (gradient elution).[1]

  • Fraction Collection and Analysis: Collect the eluting solvent in a series of numbered test tubes or vials.[2] Monitor the composition of the fractions by TLC to identify which ones contain the pure product.

  • Final Steps: Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.[2]

References
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Phenomenex. Troubleshooting Guide. Available from: [Link]

  • ResearchGate. What is the most polar solvent usable in silica gel chromatography? Available from: [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Available from: [Link]

  • ResearchGate. Product decomposed on silica gel. Available from: [Link]

  • Chemistry For Everyone (2025). How To Neutralize Silica Gel? [Video]. YouTube. Available from: [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Alpha-Bromo Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low conversion rates frequently encountered in reactions involving alpha-bromo esters. As versatile intermediates, the success of your synthesis often hinges on their effective transformation. This document is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Foundational Issues - Reagents and Reaction Setup

This section addresses the most common and often overlooked sources of error: the quality of your starting materials and the integrity of your reaction environment.

Q1: My reaction is sluggish or fails completely. How do I know if my alpha-bromo ester is the problem?

A1: The stability and purity of your alpha-bromo ester are paramount. These reagents can degrade over time, especially if exposed to moisture or light.

Causality: Alpha-bromo esters are susceptible to hydrolysis, which converts them into the corresponding alpha-hydroxy ester and hydrogen bromide (HBr).[1] The generated HBr can catalyze further decomposition or unwanted side reactions. Impurities from the synthesis of the alpha-bromo ester, such as unreacted carboxylic acid or bromine, can also interfere with your reaction.[2][3]

Troubleshooting & Validation:

  • Purity Assessment: Before use, verify the purity of your alpha-bromo ester using:

    • ¹H NMR Spectroscopy: Look for the characteristic proton signal alpha to the bromine and carbonyl group. Check for the appearance of signals corresponding to the alpha-hydroxy analog or starting carboxylic acid.

    • Gas Chromatography (GC): This can quantify the purity and detect volatile impurities.

  • Visual Inspection: A significant yellow or brown discoloration can indicate degradation and the presence of elemental bromine.

  • Purification: If impurities are detected, purification is necessary. For liquid esters, vacuum distillation is often effective.[3] For solid esters, recrystallization may be required.

Q2: I'm confident my alpha-bromo ester is pure, but the reaction still isn't working. What else should I check regarding my reagents?

A2: The quality of your solvent, nucleophile/electrophile, and any additional reagents like bases or metals is equally critical.

Causality: The presence of water is a frequent culprit in low-yield reactions. Moisture can hydrolyze the alpha-bromo ester, quench strong bases, and deactivate metallic reagents like zinc in a Reformatsky reaction.[4][5][6]

Troubleshooting & Validation:

  • Use Anhydrous Solvents: Ensure your solvents are rigorously dried. Use freshly opened bottles of anhydrous solvent or dry them using appropriate methods (e.g., distillation from a drying agent, passage through a solvent purification system).

  • Verify Other Reagents: Check the purity and integrity of all other reaction components. If using a base like sodium hydride (NaH), ensure it is fresh and has been handled under inert conditions.[7]

  • Inert Atmosphere: For moisture- or oxygen-sensitive reactions (e.g., Reformatsky, Barbier, or reactions involving strong bases), ensure your glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).

Section 2: Optimizing Reaction Conditions

Fine-tuning the reaction parameters is often necessary to achieve high conversion.

Q3: I'm observing a mixture of starting material and product, even after a long reaction time. How should I approach optimization?

A3: Incomplete conversion suggests that the reaction conditions are suboptimal. The key parameters to investigate are temperature, concentration, and reaction time.

Causality: Chemical reactions have an activation energy barrier that must be overcome. If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to decomposition or the formation of side products.[1] Reaction kinetics are also dependent on the concentration of reactants.

Troubleshooting Workflow:

Below is a systematic workflow for optimizing your reaction conditions.

G cluster_0 Troubleshooting Low Conversion Start Low Conversion Observed CheckPurity Verify Reagent & Solvent Purity Start->CheckPurity OptimizeTemp Optimize Temperature CheckPurity->OptimizeTemp If pure OptimizeConc Adjust Concentration OptimizeTemp->OptimizeConc MonitorTime Monitor Reaction Over Time (TLC/LC-MS) OptimizeConc->MonitorTime CheckSideReactions Investigate Side Reactions MonitorTime->CheckSideReactions CheckSideReactions->OptimizeTemp Side reactions present (e.g., elimination at high T) Success High Conversion Achieved CheckSideReactions->Success Side reactions minimized Failure Re-evaluate Synthetic Route CheckSideReactions->Failure Persistent issues G cluster_factors Factors Favoring Pathway SN2_Label SN2 Pathway (Substitution) E2_Label E2 Pathway (Elimination) Start α-Bromo Ester + Nucleophile/Base SN2_Product Desired Substitution Product Start->SN2_Product Nucleophilic Attack at α-Carbon E2_Product Alkene Byproduct Start->E2_Product Base abstracts β-Proton Factor_SN2 Less hindered base Lower temperature Primary halide Factor_E2 Bulky/strong base Higher temperature Secondary/tertiary halide

Caption: Competing SN2 and E2 reaction pathways for alpha-bromo esters.

Mitigation Strategies:

StrategyRationaleExample
Use a Weaker/Less Hindered Base Bulky bases (e.g., t-BuOK) favor elimination. Less hindered bases (e.g., K₂CO₃, NaH) are more likely to act as nucleophiles or deprotonate an alcohol for a Williamson synthesis. [7][8]For a Williamson ether synthesis, use NaH to form the alkoxide first, rather than a bulky alkoxide base directly.
Lower the Reaction Temperature Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature will disfavor elimination more significantly. [1]If a reaction at 80 °C gives significant elimination, try running it at 40-50 °C for a longer period.
Change the Solvent Polar aprotic solvents like DMF or DMSO can favor SN2 reactions.Switching from ethanol (protic) to DMF can sometimes improve the SN2/E2 ratio.
Q5: My reaction mixture shows the formation of an alpha-hydroxy ester and my starting nucleophile seems to be consumed. What is the cause?

A5: This is a clear sign of ester hydrolysis. [1] Causality: The ester group is susceptible to cleavage under either acidic or basic conditions, especially in the presence of water.

  • Basic Hydrolysis (Saponification): If your nucleophile is also a strong base (e.g., hydroxide, some alkoxides), it can attack the ester carbonyl, leading to cleavage.

  • Acidic Hydrolysis: If HBr is generated from the decomposition of the alpha-bromo ester, it can catalyze the hydrolysis of the ester if water is present.

Mitigation Strategies:

  • Ensure Anhydrous Conditions: This is the most critical step to prevent hydrolysis.

  • Choose Your Nucleophile/Base Carefully: If possible, use a non-basic nucleophile or a base that is not prone to attacking the ester. For example, in a Williamson ether synthesis, pre-forming the alkoxide with NaH is preferable to using a large excess of a soluble hydroxide base. [7]3. Buffer the Reaction: In some cases, adding a non-nucleophilic base (like a hindered amine, e.g., 2,6-lutidine) can scavenge any acid generated during the reaction without interfering with the main transformation.

Section 4: Troubleshooting Specific Named Reactions

While the general principles above apply broadly, some named reactions have their own unique failure modes.

**Q6: My Reformatsky reaction is not initiating, or the yield of the beta-hydroxy ester is very low. What are the likely causes?[12]

A6: The most common failure point in a Reformatsky reaction is the activation of the zinc metal. [9] Causality: Commercial zinc dust is typically coated with a passivating layer of zinc oxide, which prevents it from inserting into the carbon-bromine bond of the ester. [9]This oxidative addition is the first and essential step of the reaction mechanism. [10][11][12] Troubleshooting Steps:

  • Zinc Activation: The zinc oxide layer must be removed immediately before the reaction.

    • Protocol 1: Activation of Zinc for Reformatsky Reaction provides a detailed procedure. Common activators include iodine, 1,2-dibromoethane, or washing with dilute HCl followed by drying. [9]2. Anhydrous Conditions: The organozinc intermediate is highly moisture-sensitive. Ensure all glassware is flame-dried and solvents (typically THF or diethyl ether) are anhydrous. [5]3. Reagent Quality: Ensure the alpha-bromo ester is pure and the aldehyde/ketone does not contain acidic impurities that could quench the Reformatsky reagent.

Q7: I'm attempting a Williamson ether synthesis with an alcohol and my alpha-bromo ester, but the yield is poor. What should I improve?

A7: The Williamson ether synthesis is an SN2 reaction, and its success depends on creating a potent nucleophile (the alkoxide) and minimizing the competing E2 elimination pathway. [13][14] Causality: Alcohols are generally poor nucleophiles. They must be deprotonated to form the much more nucleophilic alkoxide. [7]If this deprotonation is incomplete or if the wrong base is used, the reaction will be slow and inefficient.

Troubleshooting Steps:

  • Ensure Complete Deprotonation: Use a strong, non-nucleophilic base like sodium hydride (NaH) to fully convert the alcohol to its alkoxide before adding the alpha-bromo ester. [7]2. Avoid Sterically Hindered Bases: As discussed in Q4, bulky bases will promote elimination.

  • Consider the Substrate: While the alpha-bromo ester is activated towards SN2, if the rest of the molecule is sterically hindered near the reaction center, the reaction rate may be slow. [13]In such cases, higher temperatures or longer reaction times may be needed, but this must be balanced against the risk of elimination.

Section 5: Experimental Protocols

Protocol 1: Activation of Zinc for Reformatsky Reaction

This protocol describes the activation of zinc dust using 1,2-dibromoethane, a common and effective method.

Materials:

  • Zinc dust

  • 1,2-dibromoethane (DBE)

  • Anhydrous THF or diethyl ether

  • Three-neck round-bottom flask, reflux condenser, and addition funnel (all flame-dried)

  • Stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Under a positive pressure of inert gas, add the zinc dust (typically 2-3 equivalents) to the reaction flask.

  • Add a small amount of anhydrous solvent to cover the zinc.

  • Add a small portion (approx. 5-10 mol%) of 1,2-dibromoethane to the stirring suspension.

  • Gently heat the mixture using a heat gun or heating mantle until bubbling (evolution of ethylene gas) is observed. This indicates the activation is successful.

  • Allow the mixture to cool to the desired reaction temperature before adding the other reagents.

Protocol 2: General Procedure for Reaction Monitoring by TLC

Materials:

  • TLC plate (silica gel)

  • Developing chamber

  • Appropriate eluent system (e.g., Hexane/Ethyl Acetate)

  • Capillary spotter

  • UV lamp and/or chemical stain (e.g., potassium permanganate)

Procedure:

  • Prepare the developing chamber by adding the eluent and allowing the atmosphere to saturate.

  • Using a capillary spotter, carefully withdraw a small aliquot from the reaction mixture.

  • Spot the reaction mixture on the TLC plate's baseline. Also spot the starting materials for comparison.

  • Place the TLC plate in the developing chamber and allow the eluent to run up the plate.

  • Once the solvent front is near the top, remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp. If compounds are not UV-active, use an appropriate stain.

  • Assess the relative intensity of the starting material spot versus the product spot to gauge the reaction's progress. [15]

References

  • Ma, S., & Li, L. (2005). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Molecules, 10(5), 557-563. [Link]

  • Rathke, M. W., & Lindert, A. (1971). The Reformatsky Reaction: Effect of Alkyl Group in Alkyl α-Bromopropionates. The Journal of Organic Chemistry, 36(10), 1391-1392. [Link]

  • MacMillan, D. W. C., et al. (2005). Examples of Optimized Reaction Conditions for the α-Bromination of Aldehydes. Angewandte Chemie International Edition, 44(27), 4224-4227. [Link]

  • Vogels, C. M. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (Doctoral dissertation, Dalhousie University). [Link]

  • Miller, E. (1959). U.S. Patent No. 2,876,255. U.S.
  • Du, J., et al. (2022). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp³)–O Coupling. Journal of the American Chemical Society, 144(4), 1630-1638. [Link]

  • Wikipedia contributors. (2023). Reformatsky reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Pearson Education. (n.d.). The Reformatsky reaction is an addition reaction in which an organozinc reagent is used. Pearson+. [Link]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. [Link]

  • Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • Testbook. (2023). Aldehydes and ketones react with α-brome esters and zinc to yield. [Link]

  • BYJU'S. (n.d.). Reformatsky Reaction. [Link]

  • Pearson Education. (n.d.). The Reformatsky reaction is an addition reaction... Pearson+. [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. [Link]

  • Wikipedia contributors. (2023). Barbier reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Tinge, J. T., et al. (2019). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 23(10), 2156-2163. [Link]

  • Reddit. (2023). Williamson Ether synthesis. r/OrganicChemistry. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Organic Syntheses. (n.d.). α-BROMO-n-CAPROIC ACID. [Link]

  • ResearchGate. (n.d.). Techniques and Methods to Monitor Chemical Reactions. [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Substitution of Methyl Bromo(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the nucleophilic substitution of methyl bromo(4-fluorophenyl)acetate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and foundational knowledge to help you navigate the complexities of this reaction, with a specific focus on the critical parameter of reaction temperature.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental principles governing the reaction, providing the "why" behind the experimental choices.

Q1: What is the expected reaction mechanism for nucleophilic substitution on this compound, and how does temperature influence it?

A1: The substrate, this compound, is an α-halo ester. The reaction is expected to proceed primarily via a bimolecular nucleophilic substitution (SN2) mechanism .[1][2]

Causality Explained:

  • Substrate Structure: This is a secondary alkyl halide, which can undergo both SN1 and SN2 reactions. However, the presence of the adjacent ester (carbonyl) group plays a decisive role.

  • Carbonyl Influence: The electron-withdrawing carbonyl group destabilizes the formation of an adjacent carbocation, making an SN1 pathway highly unfavorable.[1] Conversely, the carbonyl group's π-system can stabilize the SN2 transition state, often accelerating the reaction compared to a simple alkyl halide.[1][3]

  • Role of Temperature: Temperature is a critical parameter that governs the reaction rate. According to the Arrhenius equation, increasing the temperature increases the rate of the SN2 reaction. However, temperature also disproportionately accelerates competing side reactions, most notably elimination (E2) . Elimination reactions typically have a higher activation energy and result in an increase in entropy (more product molecules), making them more favorable at higher temperatures.[4][5]

Therefore, optimizing temperature is a balancing act: it must be high enough to achieve a reasonable reaction rate but low enough to minimize the formation of the undesired elimination byproduct, methyl (E/Z)-(4-fluorophenyl)acrylate.

Q2: Why is my choice of nucleophile and solvent important when considering the reaction temperature?

A2: The nucleophile and solvent system dictates the intrinsic rate of the SN2 reaction, which in turn influences the optimal temperature range.

Causality Explained:

  • Nucleophile Strength: A strong nucleophile (e.g., N₃⁻, CN⁻, RS⁻) will react faster at a given temperature than a weak nucleophile (e.g., H₂O, ROH).[6][7] With a strong nucleophile, the reaction may proceed efficiently at room temperature or with only mild heating. A weaker nucleophile will require more thermal energy to overcome the activation barrier, necessitating a higher reaction temperature, which also increases the risk of side reactions.

  • Solvent Effects: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for SN2 reactions.[8][9] They solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and highly reactive. This high reactivity often allows for lower reaction temperatures. In contrast, polar protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity and requiring higher temperatures to drive the reaction forward.[10]

The interplay is crucial: a strong nucleophile in a polar aprotic solvent is the most reactive combination, requiring the lowest optimal temperature. A weak nucleophile in a protic solvent is the least reactive, requiring the highest temperature and thus carrying the greatest risk of byproduct formation.

Section 2: Troubleshooting Guide: Temperature Optimization

This section provides practical, scenario-based advice for common problems encountered during the experiment.

Q3: My reaction is very slow or has stalled at room temperature. Should I just apply significant heat?

A3: While increasing the temperature is a logical step to increase the reaction rate, applying excessive heat without a systematic approach can lead to poor outcomes. A gradual, monitored increase is the best strategy.

Troubleshooting Steps:

  • Confirm Reagent Quality: First, ensure your nucleophile, substrate, and solvent are pure and anhydrous (if required). A deactivated nucleophile or wet solvent can stall a reaction.

  • Systematic Temperature Increase: Increase the temperature in controlled increments (e.g., 10-15 °C). After each increase, allow the reaction to stir for a set period (e.g., 1-2 hours) and monitor the progress via TLC, GC, or LC-MS.

  • Monitor for Byproducts: Pay close attention to the appearance of new spots on the TLC plate or peaks in the chromatogram. A common byproduct is the E2 elimination product, which will have a different polarity than your desired product. If byproduct formation becomes significant, you have likely exceeded the optimal temperature.[4]

The workflow below illustrates a systematic approach to temperature screening.

G cluster_0 Temperature Optimization Workflow A Start Reaction at RT (20-25°C) B Monitor Progress after 2-4h (TLC/LCMS) A->B C Is Conversion >90%? B->C D Reaction Complete C->D Yes E Increase Temp to 40°C C->E No F Monitor Progress after 1-2h E->F G Significant Byproduct Formation? F->G H Optimize at Lower Temp / Consider Catalyst G->H Yes I Increase Temp to 60°C G->I No J Continue Incremental Increase & Monitoring I->J K Identify Optimal Temp Window J->K

Caption: A systematic workflow for optimizing reaction temperature while monitoring for byproducts.

Q4: I'm observing the formation of a major byproduct, especially at higher temperatures. What is it and how can I prevent it?

A4: The most likely byproduct is the α,β-unsaturated ester, methyl (E/Z)-(4-fluorophenyl)acrylate, formed via an E2 elimination mechanism. This side reaction is highly dependent on temperature and the basicity of your nucleophile.

Mechanistic Cause: The nucleophile, instead of attacking the electrophilic carbon (SN2 pathway), can act as a base and abstract the α-proton. The resulting enolate can then eliminate the bromide leaving group. As previously noted, elimination is favored over substitution at higher temperatures.[4][5]

Mitigation Strategies:

StrategyRationale
Lower the Temperature This is the most direct way to favor substitution over elimination. Find the lowest temperature that provides an acceptable reaction rate.
Use a Less Basic Nucleophile If possible, choose a nucleophile that is "softer" or less basic. For example, iodide (I⁻) is a strong nucleophile but a very weak base, making it excellent for SN2 reactions.[10]
Use a Non-basic Additive For certain nucleophiles, adding a non-basic salt (e.g., NaI for a chloride displacement) can sometimes accelerate the SN2 reaction without promoting elimination.
Change the Solvent Switching to a polar aprotic solvent (DMSO, DMF) can enhance the nucleophilicity of your reagent, potentially allowing the reaction to proceed at a lower temperature.[8]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Temperature Screening

This protocol provides a step-by-step method for identifying the optimal reaction temperature.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (1.1 - 1.5 eq)

  • Anhydrous Solvent (e.g., Acetone, DMF, or Acetonitrile)

  • Round-bottom flask with stir bar

  • Condenser and inert gas line (Nitrogen or Argon)

  • Heating mantle with a temperature controller and external thermometer

  • TLC plates, developing chamber, and appropriate eluent system

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the this compound and the solvent. Begin stirring.

  • Nucleophile Addition: Add the nucleophile to the stirring solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, use a syringe.

  • Initial Monitoring (Room Temp): Take an initial TLC sample (t=0). Allow the reaction to stir at room temperature (20-25 °C) for 2 hours. Take another TLC sample to check for product formation.

  • First Temperature Increase: If little to no reaction is observed, set the temperature controller to 40 °C. Allow the reaction to stir for 1 hour at this temperature.

  • Monitoring: Take another TLC sample. Compare the spot corresponding to the product with the starting material and check for any new, lower-polarity spots that could indicate byproduct formation.

  • Incremental Heating: Continue to increase the temperature in 15-20 °C increments, holding for 1-2 hours at each new temperature and taking TLC samples.

  • Identify Optimum: The optimal temperature is the one that provides a good conversion rate within a reasonable timeframe without significant formation of the elimination byproduct. Once identified, this temperature should be used for larger-scale reactions.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a quick and effective way to monitor reaction progress.

Procedure:

  • Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture and spot it on the baseline of a TLC plate.

  • Co-spotting: On the same plate, spot the starting material (this compound) and, if available, the expected product. This helps in identifying the spots.

  • Development: Place the plate in a developing chamber containing an appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes - this must be determined empirically).

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of the product spot indicate reaction progress.

G cluster_pathways Competing Sₙ2 vs. E2 Pathways cluster_sn2 Sₙ2 Pathway (Favored at Lower Temp) cluster_e2 E2 Pathway (Favored at Higher Temp) SN2_Start Substrate + Nu⁻ SN2_TS [Transition State]‡ SN2_Start->SN2_TS Attack at C-Br SN2_Prod Substitution Product SN2_TS->SN2_Prod Br⁻ leaves E2_Start Substrate + Nu⁻ (as Base) E2_TS [Transition State]‡ E2_Start->E2_TS Attack at α-H E2_Prod Elimination Product + H-Nu + Br⁻ E2_TS->E2_Prod C=C forms, Br⁻ leaves

Caption: The competition between Sₙ2 and E2 pathways is heavily influenced by temperature.

References
  • Bordwell, F. G., & Brannen, W. T. (1964). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2024). 22.S: Carbonyl Alpha-Substitution Reactions (Summary). Available at: [Link]

  • Ashenhurst, J. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. Available at: [Link]

  • Ellesmere OCR A level Chemistry. 4.2.2 (a,b,c) Nucleophilic substitution of Primary Haloalkanes. Google Sites.
  • Save My Exams. (2025). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]

  • Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2025). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2015). Nucleophilic Substitution: Practice Problems. YouTube. Available at: [Link]

  • Cui, C., et al. (2021). Enzymatic synthesis of fluorinated compounds. PubMed Central. Available at: [Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]

  • University of California, Irvine. (n.d.). Experiment 11 – Nucleophilic Substitution Reactions. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 4-Fluorophenylacetic Acid: Applications and Synthesis. Available at: [Link]

  • Save My Exams. (2025). Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. Available at: [Link]

  • Aakash Institute. (n.d.). Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Available at: [Link]

  • Chemistry LibreTexts. (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2022). 11.10: Nucleophilic Acyl Substitution Reactions in the Laboratory. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Effect of Temperature on Elimination and Substitution Reactions. YouTube. Available at: [Link]

  • Chemistry Insight. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. Available at: [Link]

  • Clark, J. (n.d.). What is nucleophilic substitution?. Chemguide. Available at: [Link]

  • Bedair, A. H., et al. (n.d.). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Available at: [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

  • Chemistry Steps. (2018). Nucleophilic Substitution Reactions - SN2 and SN1. Available at: [Link]

Sources

storage and handling guidelines for methyl bromo(4-fluorophenyl)acetate to prevent decomposition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl bromo(4-fluorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the proper storage and handling of this reagent to prevent decomposition and to troubleshoot common issues encountered during its use. Our goal is to ensure the integrity of your experiments and the reliability of your results.

I. Core Concepts: Understanding the Instability of this compound

This compound is a valuable reagent in organic synthesis, frequently employed as an alkylating agent to introduce the 4-fluorophenylacetyl moiety.[1][2] However, its utility is intrinsically linked to its reactivity, which also makes it susceptible to degradation if not handled and stored correctly. The primary mode of decomposition is hydrolysis, given its ester functionality and the presence of a labile alpha-bromo group. The electron-withdrawing nature of the fluorine atom on the phenyl ring can further influence the reactivity of the benzylic position.

II. Troubleshooting Guide: Addressing Common Experimental Challenges

This section is designed to help you diagnose and resolve issues that may arise during your experiments with this compound.

Question: I am seeing a lower than expected yield in my alkylation reaction. What could be the cause?

Answer:

A lower than expected yield is a common issue and can often be traced back to the quality of the starting material or the reaction conditions. Here are a few potential causes and solutions:

  • Decomposition of the Reagent: As an alpha-halo ester, this compound is susceptible to hydrolysis.[3][4] Exposure to atmospheric moisture can lead to the formation of 4-fluorophenylacetic acid and methanol. This decomposition reduces the amount of active alkylating agent available for your reaction.

    • Solution: Always use a freshly opened bottle of the reagent or ensure that it has been stored under anhydrous conditions. Consider running a quick quality check via NMR spectroscopy before use to confirm the purity of the reagent.

  • Reaction Conditions: The choice of base and solvent is critical in alkylation reactions.[5]

    • Solution: Ensure your solvent is anhydrous and your base is appropriate for the reaction. For instance, a base that is too strong or a protic solvent can promote side reactions or decomposition of the starting material.

  • Substrate Reactivity: The nucleophilicity of your substrate will significantly impact the reaction rate and yield.

    • Solution: If you are working with a weakly nucleophilic substrate, you may need to use more forcing conditions (e.g., higher temperature, stronger base), but be mindful that this can also increase the rate of decomposition of the alkylating agent. A careful optimization of reaction conditions is recommended.

Question: I am observing an unexpected side product in my reaction mixture. How can I identify it and prevent its formation?

Answer:

The presence of unexpected side products often points to the degradation of your starting material or a competing reaction pathway.

  • Identifying the Side Product:

    • Hydrolysis Product: The most common side product is likely 4-fluorophenylacetic acid, resulting from the hydrolysis of the ester. This can be identified by comparing the NMR or LC-MS data of your reaction mixture to a known standard of 4-fluorophenylacetic acid.[6][7]

    • Elimination Product: Depending on the base and reaction conditions, you might observe the formation of an elimination product.

  • Preventing Side Product Formation:

    • Strict Anhydrous Conditions: To minimize hydrolysis, ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended.

    • Control of Stoichiometry and Addition: Careful control of the stoichiometry of your reagents is crucial. In some cases, slow addition of the base or the alkylating agent can help to minimize side reactions.

Question: My reaction is not going to completion, even after extended reaction times. What should I check?

Answer:

An incomplete reaction can be frustrating. Here are a few troubleshooting steps:

  • Reagent Purity: As mentioned previously, the purity of your this compound is paramount. If it has partially decomposed, you will have a stoichiometric imbalance in your reaction.

    • Solution: Verify the purity of your starting material.

  • Inadequate Activation: Your nucleophile may not be sufficiently activated.

    • Solution: Ensure your base is strong enough to deprotonate your nucleophile effectively. You may need to screen different bases or solvents to find the optimal conditions.

  • Temperature: Some alkylation reactions require elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring for any signs of decomposition of your starting materials or products.

III. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the storage and handling of this compound.

Question: What are the optimal storage conditions for this compound?

Answer:

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[8] The container should be tightly sealed to prevent exposure to moisture and air. Storage in a refrigerator (2-8 °C) is often recommended.

Question: What are the visual signs of decomposition for this compound?

Answer:

While a slight yellowish tint can be normal, a significant color change to a darker yellow or brown may indicate decomposition. The presence of a precipitate could also be a sign of degradation, potentially due to the formation of polymeric byproducts. A strong, acrid odor, different from the sharp smell of the pure compound, might also suggest decomposition.[3][9]

Question: What materials are incompatible with this compound?

Answer:

This compound is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[10] Contact with these materials can lead to vigorous and potentially hazardous reactions. It is also crucial to avoid contact with water and moisture to prevent hydrolysis.

Question: How can I safely handle this compound?

Answer:

Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste according to your institution's guidelines.

Question: How can I quickly assess the purity of my this compound before use?

Answer:

A quick proton NMR (¹H NMR) spectrum is an effective way to assess the purity of your reagent. Look for the characteristic peaks of the methyl ester and the benzylic proton. The presence of significant peaks corresponding to 4-fluorophenylacetic acid would indicate hydrolysis.

IV. Data and Diagrams

Decomposition Pathway

The primary decomposition pathway for this compound is hydrolysis. The ester linkage is cleaved in the presence of water to yield 4-fluorophenylacetic acid and methanol.

DecompositionPathway reagent This compound products Decomposition Products reagent->products Hydrolysis water H₂O (Moisture) water->products acid 4-Fluorophenylacetic Acid products->acid methanol Methanol products->methanol

Caption: Hydrolysis of this compound

Recommended Storage and Handling Summary
ParameterGuidelineRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Container Tightly sealed, amber glass bottleProtects from moisture and light, which can catalyze degradation.
Handling In a chemical fume hood with appropriate PPEMinimizes inhalation and contact hazards.
Incompatibilities Strong acids, strong bases, oxidizing agents, reducing agents, waterAvoids violent reactions and decomposition.[10]

V. Experimental Protocols

Protocol 1: Quality Check of this compound by ¹H NMR

  • Sample Preparation: In a clean and dry NMR tube, dissolve a small amount (5-10 mg) of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer.

  • Analysis:

    • Expected Peaks for Pure Compound:

      • A singlet for the methyl ester protons (O-CH₃) typically around 3.7 ppm.

      • A singlet for the benzylic proton (CH-Br) typically around 5.3 ppm.

      • Multiplets in the aromatic region (around 7.0-7.5 ppm) corresponding to the 4-fluorophenyl group.

    • Signs of Decomposition (Hydrolysis):

      • A singlet for the methylene protons (CH₂) of 4-fluorophenylacetic acid around 3.6 ppm.[6]

      • A broad singlet for the carboxylic acid proton (COOH) which can appear over a wide range.

VI. References

  • PubChem. (n.d.). Methyl bromoacetate. Retrieved from [Link]

  • Reactivity of acyl halides. (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). (4-Fluorophenyl)acetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]

  • Save My Exams. (2025). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl halide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from [Link]

  • PubMed. (n.d.). Formation of organobrominated compounds in the presence of bromide under simulated atmospheric aerosol conditions. Retrieved from [Link]

  • Testbook. (n.d.). Alpha halo ketones to esters are converted via. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Chemistry for Liberal Studies. (n.d.). Chemical Decomposition. Retrieved from [Link]

  • LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]

  • PMC. (n.d.). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Retrieved from [Link]

  • YouTube. (2020). Elimination of Alpha Bromides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Properties of Acyl Halides. Retrieved from [Link]

  • Compound Interest. (2014). The Chemistry of the Odour of Decomposition. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • NRC Research Press. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? Retrieved from [Link]

Sources

minimizing side reactions during the synthesis of boronic esters

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Side Reactions

Welcome to the technical support center for boronic ester synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may face at the bench. This guide is structured as a series of troubleshooting questions and answers, designed to address the specific, practical issues that researchers, chemists, and drug development professionals encounter. We will explore the causality behind common side reactions and provide field-proven strategies to ensure your syntheses are clean, efficient, and reproducible.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most prevalent side reactions encountered during the synthesis of boronic esters, particularly via the common Miyaura borylation.

1. Protodeboronation: The Disappearing Boron

Q1: My yield is low, and I'm isolating the de-borylated starting material (Ar-H instead of Ar-Bpin). What is causing this protodeboronation?

A1: Protodeboronation is the undesired cleavage of the Carbon-Boron bond, which is replaced by a Carbon-Hydrogen bond.[1] This side reaction is a frequent issue, especially with electron-rich or electron-deficient arylboronic acids, as well as certain heterocyclic and vinyl derivatives.[2] The propensity for this reaction is highly dependent on your specific substrate and the reaction conditions.[1]

The mechanism can be catalyzed by either acid or base. In the context of a Miyaura borylation or Suzuki coupling, residual water in the reaction mixture, in combination with the base, is often the primary culprit. The base increases the electron density on the aryl group and facilitates protonolysis by a proton source (like water).

Q2: How can I strategically minimize protodeboronation in my reactions?

A2: Minimizing protodeboronation requires a multi-faceted approach focused on controlling the reaction environment and, in some cases, modifying the boronic acid itself.

  • Rigorous Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried. Use freshly distilled solvents, dry glassware thoroughly, and run the reaction under a positive pressure of an inert gas (Argon or Nitrogen).

  • Choice of Base: While a base is necessary for the catalytic cycle, overly strong or highly nucleophilic bases can promote protodeboronation. Consider using milder bases like cesium fluoride (CsF) or potassium phosphate (K₃PO₄).[3][4] The choice of base is crucial; for instance, in Miyaura borylation, potassium acetate (KOAc) is often preferred as stronger bases can induce a subsequent Suzuki coupling.[5][6]

  • Use of Protecting Groups (Slow Release Strategy): For notoriously unstable boronic acids (e.g., 2-pyridine boronic acid), using a more stable derivative is a highly effective strategy.[1] N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be carried through multiple synthetic steps.[7][8] Under specific basic, aqueous conditions, they hydrolyze slowly, releasing the boronic acid in situ at a low concentration. This "slow release" keeps the concentration of the unstable free boronic acid low, favoring the desired cross-coupling over decomposition pathways like protodeboronation.[1][4][9]

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// Connections start -> q1 [label="Check First"]; q1 -> sol1 [label="No"]; q1 -> q2 [label="Yes"]; q2 -> sol2 [label="Electron-rich/\n deficient/heterocyclic"]; q2 -> q3 [label="Standard"]; q3 -> sol3 [label="Potentially too strong"]; } enddot

Caption: Decision workflow for diagnosing and solving protodeboronation.
2. Homocoupling: The Unwanted Dimer

Q1: My purification is complicated by a significant amount of a biaryl byproduct (Ar-Ar). What is causing this homocoupling of my boronic ester?

A1: The formation of a symmetrical biaryl dimer from your boronic acid/ester is known as homocoupling. This side reaction is a major source of yield loss and purification headaches. It is primarily promoted by two interconnected factors: the presence of oxygen and the palladium catalyst state.[10][11]

  • Oxygen-Mediated Pathway: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[11][12]

  • Pd(II)-Mediated Pathway: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it can react directly with the boronic acid before the catalytic cycle is fully established, especially at the beginning of the reaction.[11]

Q2: What are the most effective lab procedures to suppress homocoupling?

A2: Suppressing homocoupling requires rigorous exclusion of oxygen and careful management of the palladium catalyst's oxidation state.[12]

  • Rigorous Deoxygenation: This is the single most critical step. Standard nitrogen bubbling may not be sufficient.

    • Subsurface Sparge: Vigorously bubble an inert gas (N₂ or Ar) through your solvent and reaction mixture for at least 30-60 minutes.[12][13]

    • Freeze-Pump-Thaw: For ultimate oxygen removal, perform three to five freeze-pump-thaw cycles on your reaction mixture.[13]

  • Use of a Reducing Agent: Adding a mild reducing agent can help maintain the palladium in its active Pd(0) state. A small amount of potassium formate (HCO₂K) added before the catalyst can effectively scavenge any Pd(II) species that could initiate homocoupling.[12][14]

  • Catalyst Pre-activation: Pre-heating the reaction mixture containing the halide, base, and ligand before adding the boronic acid can help ensure the Pd(0) catalyst is formed and ready for the cross-coupling cycle, minimizing the window for Pd(II)-mediated homocoupling.[10]

  • Glassware: Assemble your reaction flask (e.g., a Schlenk flask) and condenser. Dry thoroughly in an oven and allow to cool under a stream of inert gas.

  • Reagent Addition: To the flask, add your aryl halide, base (e.g., KOAc), and diboron reagent (e.g., B₂pin₂).

  • Solvent Addition: Add your anhydrous, degassed solvent via cannula or syringe.

  • Deoxygenation:

    • Method A (Sparging): Insert a long needle connected to an inert gas line below the surface of the solvent. Bubble the gas vigorously through the solution for 30-60 minutes while stirring. Ensure there is an outlet for the gas to escape (e.g., through a bubbler).

    • Method B (Freeze-Pump-Thaw): a. Freeze the flask contents in a liquid nitrogen bath until fully solid. b. Open the flask to a high-vacuum line and evacuate for 5-10 minutes. c. Close the flask to the vacuum and thaw the contents in a room temperature water bath. You will see gas bubbles evolve as dissolved gases are released. d. Repeat this cycle 3-5 times.

  • Catalyst Addition: Backfill the flask with inert gas. Quickly add your palladium catalyst and ligand.

  • Reaction: Heat the reaction to the desired temperature under a positive pressure of inert gas.

3. Oxidation & Hydrolysis: Stability and Purification Issues

Q1: During workup or chromatography, my boronic ester seems to be decomposing. What is happening?

A1: Boronic esters, especially pinacol esters (Bpin), are susceptible to both oxidation and hydrolysis.[15][16]

  • Oxidation: The C-B bond can be oxidatively cleaved, particularly in the presence of reactive oxygen species, to form alcohols or phenols.[17][18] This can be a problem for boronic acids intended for biological applications, as they can be metabolically unstable.[15]

  • Hydrolysis: The formation of a boronic ester from a boronic acid and a diol is a reversible equilibrium reaction.[19] The presence of water, especially under acidic or basic conditions or on silica gel during chromatography, can drive the equilibrium backward, hydrolyzing the ester back to the more polar (and often less stable) boronic acid.[16][20] This is a very common cause of streaking on TLC plates and poor recovery from silica gel columns.[21][22]

Q2: How can I improve the stability of my boronic ester during purification?

A2: The key is to minimize contact with water and acidic surfaces.

  • Chromatography Modifications:

    • Neutral Alumina: For sensitive esters, using neutral alumina instead of silica gel for column chromatography can prevent hydrolysis.[23]

    • Buffered Silica: You can "buffer" your silica gel by preparing the slurry with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1-2%). This neutralizes the acidic sites on the silica.

    • Boric Acid Treated Silica: It has been reported that silica gel mixed with boric acid can be effective for purifying pinacol esters, potentially by shifting the equilibrium to favor the ester.[24][25]

  • Aqueous Workup: When performing an aqueous workup, use a saturated brine solution for the final wash to help remove dissolved water from the organic layer. Work quickly and avoid letting the layers sit for extended periods.

  • Use More Stable Esters: If stability is a persistent issue, consider using a more sterically hindered diol than pinacol for protection. The increased steric bulk enhances stability against hydrolysis.[24] For example, neopentyl glycol or pinanediol esters are more robust.[24]

Protecting GroupCommon AbbreviationStability FeaturesTypical Deprotection
Pinacol BpinMost common, good general stability, suitable for direct use in Suzuki coupling.[24]Often used directly; hydrolysis can be difficult.[16][24]
N-Methyliminodiacetic acid MIDAExceptionally stable to chromatography, acid, base, and oxidants.Mild basic hydrolysis (e.g., aq. NaOH or K₃PO₄).[4][24]
1,8-Diaminonaphthalene danVery stable due to N→B coordination, rendering it unreactive in cross-coupling.[8][24]Acidic hydrolysis (e.g., aq. HCl).[24]
Neopentyl Glycol BneoMore sterically hindered and hydrolytically stable than Bpin.[24]Acidic or basic hydrolysis.
Potassium Trifluoroborate BF₃KCrystalline, air-stable salts. Stable to chromatography but require hydrolysis for coupling.[26]Hydrolysis with acid (e.g., HCl) or silylating agents.
4. Boroxine Formation: The Trimer Impurity

Q1: My boronic acid NMR shows complex, broad signals, and the mass spec suggests a higher molecular weight species. Could this be a boroxine?

A1: Yes, this is a classic sign of boroxine formation. Boronic acids can undergo reversible self-condensation to form a six-membered cyclic anhydride containing three boron and three oxygen atoms, known as a boroxine.[27][28] This is an equilibrium process where three molecules of the boronic acid combine, releasing three molecules of water.[29]

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

This equilibrium is driven to the right (boroxine formation) by the removal of water, such as storing the boronic acid over a desiccant or dissolving it in an anhydrous non-polar solvent.[29][30] The presence of both the boronic acid and the boroxine in solution can lead to complex and broadened NMR spectra.

dot digraph "Boroxine_Equilibrium" { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12, arrowhead=normal, arrowtail=normal, dir=both];

// Nodes boronic_acid [label="3 R-B(OH)₂\n(Boronic Acid)"]; boroxine [label="(RBO)₃\n(Boroxine)"]; water [label="+ 3 H₂O"];

// Invisible nodes for label positioning label1 [label="Dehydration\n(Anhydrous Conditions)", shape=plaintext]; label2 [label="Hydrolysis\n(Aqueous Conditions)", shape=plaintext];

// Connections boronic_acid -> boroxine; boroxine -> water [dir=none, style=invis]; // To position water correctly

// Edge labels boronic_acid -> boroxine [taillabel=<

Dehydration (Anhydrous Conditions)

, fontcolor="#202124", labeldistance=2.5, labelangle=20];

boroxine -> boronic_acid [headlabel=<

Hydrolysis (Aqueous Conditions)

, fontcolor="#202124", labeldistance=2.5, labelangle=-20]; } enddot

Caption: The reversible equilibrium between a boronic acid and its boroxine.

Q2: Is boroxine formation a problem for my subsequent reaction, and how do I control it?

A2: For many applications, particularly Suzuki-Miyaura coupling, the presence of boroxine is not detrimental. Under the aqueous basic conditions of the coupling reaction, the boroxine is rapidly hydrolyzed back to the active boronic acid monomer.[31] However, it can complicate characterization and accurate quantification of the boronic acid.

  • To favor the boronic acid: If you need to analyze the pure boronic acid, dissolve the sample in a wet solvent (e.g., acetone-d₆ with a drop of D₂O) or recrystallize it from an aqueous solvent mixture. This will drive the equilibrium back to the monomer.[30]

  • To favor the boroxine: If you want to store the material in a stable, anhydrous form, you can drive the equilibrium to the boroxine by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.[19]

References
  • Protecting Groups for Boronic Acids. (2016). Chem-Station Int. Ed.

  • Introduction, Interconversion and Removal of Boron Protecting Groups. (2016). American Chemical Society.

  • Protodeboronation. Wikipedia.

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2015). National Institutes of Health.

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. (2021). Royal Society of Chemistry.

  • Boronic acids protecting groups with standard deprotecting conditions. (2020). ResearchGate.

  • Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. (2017). Chemical Communications (RSC Publishing).

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing).

  • How to purify boronic acids/boronate esters? (2016). ResearchGate.

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

  • Miyaura Borylation Reaction. Alfa Chemistry.

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (2010). RSC Publishing.

  • Protecting groups for boronic acids. (2015). Google Patents.

  • How to prevent metal catalysed homocoupling reaction of boronic acids? (2018). ResearchGate.

  • Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. (2016). Royal Society of Chemistry.

  • Strategies To Synthesize Boronic Esters: The Journal of Organic Chemistry. (2020). Scribd.

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). ACS Publications.

  • Miyaura Borylation Reaction. Organic Chemistry Portal.

  • Boronic acid. Wikipedia.

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Wiley Online Library.

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). ACS Publications.

  • How to purify boronate esters? (2024). ResearchGate.

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025). MDPI.

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS.

  • Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis. Benchchem.

  • A Water-Stable Boronate Ester Cage. (2020). Journal of the American Chemical Society.

  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (2011). Wiley-VCH.

  • boronic esters. Organic Syntheses Procedure.

  • A Self-Healing Thermoset Epoxy Modulated by Dynamic Boronic Ester for Powder Coating. (2023). MDPI.

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (2011). National Institutes of Health.

  • FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. LOCKSS.

  • Trouble purifying my boronate ester compound. (2024). Reddit.

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). HETEROCYCLES.

  • Boroxine. Wikipedia.

  • Purification of alkyl Bpin/other alkyl boronic esters. (2024). Reddit.

  • Modifications of boronic ester pro-chelators triggered by hydrogen peroxide tune reactivity to inhibit metal-promoted oxidative stress. (2025). ResearchGate.

  • How to purify boronic acids/boronate esters? ECHEMI.

  • Mastering Organic Synthesis with Boronic Esters: A Guide. Dakenchem.

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). ACS Publications.

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (2025). ResearchGate.

  • How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? (2024). Chemistry Stack Exchange.

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2022). MDPI.

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). National Institutes of Health.

  • Assessing the stability and reactivity of a new generation of boronic esters. (2023). American Chemical Society.

  • Borylation. Wikipedia.

  • Boronic Esters in Asymmetric Synthesis. (2012). The Journal of Organic Chemistry.

Sources

alternative brominating agents for the synthesis of methyl bromo(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl Bromo(4-fluorophenyl)acetate

A Guide to Alternative Brominating Agents and Troubleshooting

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of α-bromination of aryl acetic acid esters. Here, we provide in-depth technical guidance, field-proven insights, and troubleshooting protocols to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection of brominating agents and reaction conditions for the synthesis of this compound.

Q1: Why should I consider alternatives to liquid bromine for the α-bromination of methyl (4-fluorophenyl)acetate?

A1: While elemental bromine (Br₂) is a classic reagent for α-bromination, it presents significant handling and safety challenges. It is a highly toxic, corrosive, and volatile liquid that requires specialized equipment and stringent safety protocols.[1][2][3][4] Furthermore, reactions with Br₂ can sometimes lack selectivity, leading to undesired side products and complicating purification. Alternative brominating agents often offer improved safety profiles, easier handling, and enhanced selectivity.[1][2][3][4]

Q2: What are the most common and effective alternative brominating agents for this synthesis?

A2: N-Bromosuccinimide (NBS) is the most widely used and effective alternative for the α-bromination of esters like methyl (4-fluorophenyl)acetate.[5][6] It is a crystalline solid that is easier and safer to handle than liquid bromine. Other alternatives include organic ammonium tribromides and in-situ generation of bromine from bromide/bromate mixtures.[1][7]

Q3: What reaction conditions are typically required when using N-Bromosuccinimide (NBS)?

A3: The α-bromination of esters using NBS can be initiated under either free-radical or acid-catalyzed conditions.[5]

  • Free-Radical Conditions: This method involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often carried out under reflux in a non-polar solvent like carbon tetrachloride (CCl₄) with photochemical irradiation (UV light).[5][8][9]

  • Acid-Catalyzed Conditions: An acid catalyst, such as a Brønsted or Lewis acid, can promote the reaction. This method can often be performed under milder conditions.[5][10] For instance, silica-supported sodium hydrogen sulfate has been shown to be an effective heterogeneous catalyst.[10]

Q4: How can I minimize the formation of di-brominated byproducts?

A4: The formation of di-brominated species is a common side reaction. To minimize this, you can:

  • Control Stoichiometry: Use a slight excess or stoichiometric amount of the brominating agent. A large excess should be avoided.

  • Slow Addition: Add the brominating agent portion-wise or as a solution over time to maintain a low concentration in the reaction mixture.[11]

  • Monitor the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed.

Q5: What are the key safety precautions when working with N-Bromosuccinimide (NBS)?

A5: Although safer than liquid bromine, NBS is still a hazardous chemical.[12][13][14][15]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13][15] Handle NBS in a well-ventilated fume hood.[12][13] Avoid inhalation of dust.[16]

  • Storage: Store NBS in a cool, dry place away from light, moisture, and combustible materials.[12][13][14] It can decompose over time, releasing bromine, so it's advisable to use freshly recrystallized NBS for best results.[5]

  • In case of contact: If skin contact occurs, wash immediately with plenty of water.[14] If inhaled, move to fresh air.[15] In case of eye contact, rinse cautiously with water for several minutes.[12][15] Seek immediate medical attention in all cases of significant exposure.[12]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Conversion of Starting Material 1. Inactive brominating agent. 2. Insufficient initiation (for radical reactions). 3. Ineffective catalyst (for acid-catalyzed reactions). 4. Presence of radical inhibitors (e.g., oxygen).[17][18]1. Use freshly opened or recrystallized NBS. 2. Ensure the UV lamp is functional and positioned correctly, or increase the amount of radical initiator (AIBN, benzoyl peroxide). 3. Use a fresh or more active acid catalyst. Consider screening different catalysts. 4. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products (Low Selectivity) 1. Over-bromination (di- and tri-brominated products). 2. Aromatic ring bromination. 3. Reaction temperature is too high.1. Use a controlled amount of brominating agent (1.0-1.1 equivalents). Add the brominating agent slowly to the reaction mixture. 2. For benzylic bromination, free-radical conditions are generally more selective than acid-catalyzed conditions.[8] Ensure the reaction is performed in the dark if using acid catalysis to avoid photochemical side reactions. 3. Optimize the reaction temperature. Lowering the temperature may improve selectivity.
Product Decomposition During Work-up or Purification 1. Hydrolysis of the ester or the bromo-ester product.[19][20] 2. Instability on silica gel.[21]1. Use a mild aqueous work-up. A wash with a saturated sodium bicarbonate solution can neutralize acidic byproducts.[22][23] Avoid prolonged contact with acidic or basic conditions. 2. Minimize the time the product is on the silica gel column. Consider using a less polar solvent system for faster elution or alternative purification methods like crystallization. Neutralizing the silica gel with a small amount of triethylamine in the eluent can sometimes help.
Difficulty in Removing Succinimide Byproduct 1. Succinimide is soluble in some organic solvents.1. After the reaction, filter the cooled reaction mixture to remove the bulk of the succinimide, which is a solid. 2. During the aqueous work-up, wash the organic layer with water or a dilute base to remove any remaining succinimide.

Part 3: Experimental Protocols and Methodologies

Method 1: Free-Radical Bromination using NBS and AIBN

This protocol describes a standard procedure for the α-bromination of methyl (4-fluorophenyl)acetate under free-radical conditions.

Materials:

  • Methyl (4-fluorophenyl)acetate

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl (4-fluorophenyl)acetate (1.0 eq) in anhydrous CCl₄.

  • Add NBS (1.05 eq) and AIBN (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere. For enhanced initiation, the flask can be irradiated with a UV lamp.[8][9]

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the solid succinimide byproduct.

  • Wash the filtrate with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Visualization of the Decision-Making Process

Bromination_Strategy start Select Bromination Strategy for Methyl (4-fluorophenyl)acetate safety_cost Prioritize Safety and Ease of Handling? start->safety_cost liquid_br2 Use Liquid Bromine (Br₂) (Requires stringent safety protocols) safety_cost->liquid_br2 No alt_reagent Choose Alternative Brominating Agent safety_cost->alt_reagent Yes selectivity High Selectivity for α-Position Required? conditions Select Reaction Conditions for NBS selectivity->conditions Yes nbs N-Bromosuccinimide (NBS) (Solid, easier to handle) alt_reagent->nbs other_alts Other Alternatives (e.g., Bromide/Bromate mixtures) alt_reagent->other_alts nbs->selectivity radical Free-Radical Conditions (AIBN/UV light) - High selectivity for benzylic position conditions->radical acid Acid-Catalyzed Conditions (e.g., NaHSO₄·SiO₂) - Milder conditions conditions->acid

Caption: Decision tree for selecting a brominating agent and conditions.

Part 4: Comparison of Brominating Agents

This table provides a comparative overview of common brominating agents for the synthesis of this compound.

Brominating Agent Physical State Advantages Disadvantages Typical Conditions
**Elemental Bromine (Br₂) **Liquid- High reactivity - Inexpensive- Highly toxic and corrosive[1] - Difficult to handle - Can lead to side reactionsAcid or base catalysis
N-Bromosuccinimide (NBS) Solid- Safer and easier to handle than Br₂[6] - High selectivity for allylic and benzylic positions[5][8] - Byproduct (succinimide) is easily removed- Can decompose on storage[12] - Requires an initiator or catalystFree-radical (AIBN/UV) or acid catalysis[5]
Bromide/Bromate Salts Solid- Eco-friendly ("Green") approach[1] - In-situ generation of bromine[1] - Safe to handle and store- Requires acidification to generate the active brominating species[1]Aqueous acidic conditions[1]
Organic Ammonium Tribromides Solid- Stable, crystalline solids[7] - Easy to handle and weigh accurately - Good stoichiometry control- Can be more expensive than NBS or Br₂Mild reaction conditions, often at room temperature[7]
Mechanism Overview: Free-Radical Bromination with NBS

The Wohl-Ziegler reaction provides a reliable method for the selective bromination of the benzylic position of methyl (4-fluorophenyl)acetate using NBS. The reaction proceeds via a free-radical chain mechanism.[9][24]

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, like AIBN, upon heating or UV irradiation.[9][24] The resulting radicals abstract a hydrogen atom from a trace amount of HBr present to generate a bromine radical (Br•).

  • Propagation:

    • A bromine radical abstracts a benzylic hydrogen from methyl (4-fluorophenyl)acetate to form a resonance-stabilized benzylic radical and HBr.

    • This benzylic radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with HBr) to form the desired product, this compound, and another bromine radical, which continues the chain reaction.[8][24]

  • Termination: The chain reaction is terminated when two radicals combine.[24]

Free_Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN → 2R• + N₂ R_dot R• + HBr → RH + Br• start_mol Ar-CH₂-CO₂Me + Br• AIBN->start_mol benzylic_radical Ar-ĊH-CO₂Me + HBr start_mol->benzylic_radical br2_reaction Ar-ĊH-CO₂Me + Br₂ term2 R• + Br• → RBr benzylic_radical->term2 product Ar-CH(Br)-CO₂Me + Br• br2_reaction->product product->start_mol Chain Reaction term1 Br• + Br• → Br₂ term3 2R• → R-R

Caption: Simplified free-radical bromination mechanism with NBS.

References

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  • Modern Approaches to Green Bromination for a Sustainable Future. (2025, September 18). Engineered Science Publisher. [Link]

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  • Ammonium Hydrotribromide Salts as Convenient and Selective Brominating Agents of Aryl Methyl Ketones. (n.d.). [Link]

  • Van Kerrebroeck, R., Naert, P., Heugebaert, T., Dhooghe, M., & Stevens, C. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of Methyl Bromo(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Methyl bromo(4-fluorophenyl)acetate, a halogenated aromatic ester, serves as a critical building block in the synthesis of various pharmacologically active molecules. Its precise characterization is not merely a procedural formality but a cornerstone for ensuring the integrity of subsequent synthetic steps and the biological activity of the final compounds. This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the characterization of this versatile reagent. We will delve into the theoretical underpinnings and practical application of each method, supported by predicted data and experimental evidence from closely related analogs, to offer a comprehensive analytical workflow.

The Central Role of NMR Spectroscopy: A Detailed Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and informative technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework, including connectivity and stereochemistry.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The electron-withdrawing nature of the fluorine, bromine, and ester functionalities significantly influences the chemical shifts of the aromatic and aliphatic protons.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.50dd (J ≈ 8.5, 5.5 Hz)2HH-2, H-6 (ortho to F)
~7.10t (J ≈ 8.5 Hz)2HH-3, H-5 (meta to F)
~5.15s1Hα-CH
~3.80s3HOCH₃

The aromatic region is expected to show a characteristic pattern for a 1,4-disubstituted benzene ring. The protons ortho to the highly electronegative fluorine atom (H-2, H-6) are deshielded and appear further downfield. They are expected to present as a doublet of doublets due to coupling with the adjacent aromatic protons and the fluorine atom. The protons meta to the fluorine (H-3, H-5) will appear as a triplet. The methine proton (α-CH), being adjacent to both a bromine atom and the ester carbonyl group, will be significantly deshielded and is predicted to appear as a singlet. The methyl protons of the ester group will also be a singlet in the typical range for such functionalities.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. The presence of the fluorine atom introduces C-F coupling, which can be observed in the spectrum and aids in signal assignment.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~168.0C=O
~163.0 (d, ¹JCF ≈ 250 Hz)C-4 (ipso-F)
~134.0 (d, ⁴JCF ≈ 3 Hz)C-1 (ipso-Cα)
~130.0 (d, ³JCF ≈ 8 Hz)C-2, C-6
~116.0 (d, ²JCF ≈ 22 Hz)C-3, C-5
~53.0OCH₃
~45.0α-C

The carbonyl carbon of the ester is expected at the downfield end of the spectrum. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF). The other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine. The aliphatic carbons of the methyl ester and the α-carbon will appear at the upfield end of the spectrum.

Alternative and Complementary Characterization Techniques

While NMR is the cornerstone of structural elucidation, other spectroscopic methods provide crucial, often complementary, information.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed.

The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units.

Predicted Mass Spectrometry Data (EI):

  • Molecular Ion (M⁺): A pair of peaks at m/z 246 and 248, corresponding to [C₉H₈⁷⁹BrFO₂]⁺ and [C₉H₈⁸¹BrFO₂]⁺.

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃): [M - 31]⁺ leading to peaks at m/z 215 and 217.

    • Loss of the carbomethoxy group (-COOCH₃): [M - 59]⁺ resulting in the benzylic carbocation at m/z 187 and 189.

    • Cleavage of the C-Br bond: [M - 79/81]⁺ giving a peak at m/z 167.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Predicted FTIR Spectral Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3100C-H stretchAromatic
~2950-3000C-H stretchAliphatic (CH₃)
~1740C=O stretchEster
~1600, ~1500C=C stretchAromatic ring
~1250C-O stretchEster
~1100C-F stretchAryl-Fluoride
~600C-Br stretchAlkyl-Bromide

The FTIR spectrum will be dominated by a strong absorption band around 1740 cm⁻¹ corresponding to the carbonyl stretch of the ester. The presence of the aromatic ring will be indicated by C=C stretching vibrations in the 1600-1500 cm⁻¹ region and aromatic C-H stretches above 3000 cm⁻¹. The C-F and C-Br stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Comparative Analysis of Techniques

FeatureNMR SpectroscopyMass SpectrometryFTIR Spectroscopy
Information Provided Detailed connectivity, stereochemistry, and electronic environment of atoms.Molecular weight, elemental composition (high resolution), and fragmentation patterns.Presence of functional groups.
Sample Requirements 5-10 mg dissolved in a deuterated solvent.Microgram to nanogram quantities.Neat liquid, solid, or solution.
Analysis Time Minutes to hours, depending on the complexity and desired resolution.Minutes.Seconds to minutes.
Strengths Unparalleled for complete structure elucidation.High sensitivity and definitive molecular weight determination.Rapid, non-destructive, and excellent for identifying functional groups.
Limitations Lower sensitivity compared to MS; requires soluble samples.Provides limited information on connectivity and stereochemistry.Provides limited information on the overall molecular structure.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: The experiments should be performed on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: -1 to 9 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

    • Spectral Width: -10 to 180 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • Instrument Setup: The analysis is performed on a mass spectrometer equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the isotopic pattern to confirm the presence of bromine.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: Place a small drop of the liquid this compound directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition: Acquire the sample spectrum by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Visualizing the Analytical Workflow

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive characterization of this compound is most effectively achieved through the synergistic application of NMR, MS, and FTIR spectroscopy. While ¹H and ¹³C NMR provide the definitive structural framework, MS confirms the molecular weight and offers valuable fragmentation clues, and FTIR rapidly verifies the presence of key functional groups. By employing the detailed protocols and understanding the expected spectral features outlined in this guide, researchers can confidently and accurately characterize this important synthetic intermediate, ensuring the quality and reliability of their scientific endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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A Comparative Guide to the Mass Spectrometry Analysis of Methyl Bromo(4-fluorophenyl)acetate and Its Non-Brominated Analog

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific inquiry. Mass spectrometry stands as a pivotal analytical technique in this endeavor, offering profound insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide provides an in-depth comparison of the electron ionization-mass spectrometry (EI-MS) behavior of methyl bromo(4-fluorophenyl)acetate and its non-brominated counterpart, methyl (4-fluorophenyl)acetate. By understanding the influence of the bromine substituent on fragmentation pathways, researchers can enhance their ability to identify and characterize halogenated compounds.

Core Principles of Fragmentation in Aromatic Esters

Electron ionization is a high-energy process that imparts significant internal energy onto the analyte, leading to characteristic bond cleavages and rearrangements. For aromatic esters like this compound, several key fragmentation mechanisms are anticipated. The initial ionization event typically involves the removal of an electron from a non-bonding orbital on an oxygen or halogen atom, or from the aromatic pi system, to form a molecular ion (M•+).[1] This energetically unstable species then undergoes fragmentation to yield a series of daughter ions. Common fragmentation pathways for esters include alpha-cleavage adjacent to the carbonyl group and the loss of the alkoxy group.[2][3]

The Telltale Signature of Bromine

A distinguishing feature in the mass spectrum of any bromine-containing compound is its isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[4] This results in a characteristic "doublet" for any bromine-containing fragment, where two peaks of roughly equal intensity are observed two mass-to-charge units (m/z) apart (M+ and M+2 peaks).[4] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in an unknown compound.

Comparative Fragmentation Analysis

To illustrate the impact of the bromine substituent, we will compare the predicted fragmentation of this compound with the known fragmentation of methyl (4-fluorophenyl)acetate.

Methyl (4-fluorophenyl)acetate: The Non-Brominated Analog

The mass spectrum of methyl (4-fluorophenyl)acetate is characterized by fragmentation events typical of an aromatic ester. The molecular ion is expected at m/z 168. Key fragmentation pathways include the loss of the methoxy radical (•OCH3) to form the 4-fluorophenylacetylium ion, and the loss of the entire methoxycarbonyl group (•COOCH3).

Predicted Fragmentation of this compound

For this compound, with a molecular weight of approximately 247 g/mol (for the 79Br isotope), the fragmentation is expected to be more complex due to the presence of the bromine atom. The molecular ion peak will appear as a doublet at m/z 246 and 248.

Data Presentation: Predicted and Known Mass Spectral Data

Fragment Ion Methyl (4-fluorophenyl)acetate (Predicted m/z) This compound (Predicted m/z) Notes
[M]•+168246/248Molecular ion; doublet indicates one bromine atom.
[M - •OCH3]+137215/217Loss of the methoxy radical.
[M - •COOCH3]+109187/189Loss of the methoxycarbonyl radical.
[C7H4F]+109-Tropylium-like ion from the fluorophenyl ring.
[BrC6H4]+-155/157Bromophenyl cation.
[C6H4F]+9595Fluorophenyl cation.
[COOCH3]+5959Methoxycarbonyl cation.

Mechanistic Insights into Fragmentation Pathways

The fragmentation pathways of both compounds are driven by the formation of stable ions. The stability of the resulting carbocations and acylium ions dictates the predominant fragmentation routes.

Fragmentation of Methyl (4-fluorophenyl)acetate

The fragmentation of the non-brominated analog is relatively straightforward, with cleavage occurring primarily around the ester functional group.

M_non_bromo [C9H9FO2]•+ m/z 168 frag1_non_bromo [C8H6FO]+ m/z 137 M_non_bromo->frag1_non_bromo - •OCH3 frag2_non_bromo [C7H4F]+ m/z 109 M_non_bromo->frag2_non_bromo - •COOCH3

Caption: Predicted fragmentation of methyl (4-fluorophenyl)acetate.

Fragmentation of this compound

The presence of bromine introduces additional fragmentation pathways, primarily involving the cleavage of the carbon-bromine bond. The stability of the resulting benzylic carbocation is a significant driving force.

M_bromo [C9H8BrFO2]•+ m/z 246/248 frag1_bromo [C8H5BrFO]+ m/z 215/217 M_bromo->frag1_bromo - •OCH3 frag2_bromo [C7H4BrF]+ m/z 187/189 M_bromo->frag2_bromo - •COOCH3 frag3_bromo [C9H8FO2]+ m/z 167 M_bromo->frag3_bromo - •Br

Caption: Predicted fragmentation of this compound.

Experimental Protocols

To obtain high-quality mass spectra for these compounds, a standardized gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Dissolve sample in a volatile solvent (e.g., dichloromethane) prep2 Dilute to an appropriate concentration (e.g., 1-10 ppm) prep1->prep2 gc1 Inject 1 µL into the GC inlet prep2->gc1 gc2 Separate on a non-polar capillary column (e.g., DB-5ms) gc1->gc2 gc3 Use a suitable temperature program gc2->gc3 ms1 Electron Ionization at 70 eV gc3->ms1 ms2 Scan a mass range of m/z 40-300 ms1->ms2 ms3 Acquire data in full scan mode ms2->ms3 da1 Identify molecular ion peaks ms3->da1 da2 Analyze fragmentation patterns da1->da2 da3 Compare with spectral libraries (e.g., NIST) da2->da3

Caption: A generalized workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

    • Perform serial dilutions to achieve a final concentration of approximately 1-10 µg/mL.

  • GC-MS Parameters:

    • Injector: Splitless mode at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, temperature of 230 °C.

    • Mass Analyzer: Quadrupole, scanning from m/z 40 to 350.

  • Data Analysis:

    • Integrate the chromatographic peaks.

    • Examine the mass spectrum of each peak.

    • Identify the molecular ion and key fragment ions.

    • For the brominated compound, verify the presence of the characteristic M+ and M+2 isotopic pattern for all bromine-containing fragments.

    • Compare the obtained spectra with reference spectra in databases such as the NIST Mass Spectral Library.

Conclusion

The mass spectrometric analysis of this compound reveals a fragmentation pattern significantly influenced by the presence of the bromine atom. The characteristic isotopic signature of bromine provides an unambiguous marker for its presence. Compared to its non-brominated analog, the brominated compound exhibits additional fragmentation pathways, including the loss of the bromine radical. A thorough understanding of these fragmentation mechanisms, supported by standardized experimental protocols, is essential for the confident identification and structural elucidation of halogenated compounds in various scientific disciplines.

References

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A Comparative Guide to the Reactivity of Methyl Bromo(4-fluorophenyl)acetate and its Chloro-Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates, the choice of starting materials is paramount to ensuring efficient and high-yielding reactions. The α-halo esters, such as methyl bromo(4-fluorophenyl)acetate and its chloro-analogue, are versatile building blocks. This guide provides an in-depth comparison of their reactivity in nucleophilic substitution reactions. We will explore the fundamental principles governing their reactivity, present a detailed experimental protocol for a comparative kinetic study, and analyze the anticipated results. Our findings confirm that the bromo-analogue exhibits significantly higher reactivity, a factor primarily attributed to the superior leaving group ability of bromide over chloride.

Introduction: The Significance of α-Halo Esters in Synthesis

Methyl (4-fluorophenyl)acetates bearing a halogen at the alpha (α) position are crucial intermediates in the synthesis of a wide array of organic molecules, including many active pharmaceutical ingredients (APIs). The halogen atom serves as a leaving group, enabling the introduction of various nucleophiles to construct more complex molecular architectures. The choice between a bromo or a chloro substituent can have profound implications for reaction kinetics, yield, and overall process efficiency. This guide aims to provide researchers and process chemists with a clear, evidence-based understanding of the reactivity differences between these two important analogues.

Theoretical Framework: Unpacking the Determinants of Reactivity

The rate of a nucleophilic substitution reaction is governed by several interconnected factors. For the substrates , the primary determinants are the nature of the leaving group and the electronic effects of the substituents on the phenyl ring.

The Decisive Role of the Leaving Group: Bromide vs. Chloride

In both SN1 and SN2 reactions, the cleavage of the carbon-halogen bond is a critical step.[1] A "good" leaving group is one that is stable as an independent species after it departs. The stability of the leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable with a negative charge.[1]

We can predict the relative leaving group ability of bromide (Br⁻) and chloride (Cl⁻) by considering the acidity of their conjugate acids, hydrobromic acid (HBr) and hydrochloric acid (HCl).

PropertyHydrochloric Acid (HCl)Hydrobromic Acid (HBr)Conclusion
pKa ~ -6.3 to -7[2][3]~ -8.7 to -9[2][3]HBr is a stronger acid.
Conjugate Base Strength Cl⁻ is a stronger base.Br⁻ is a weaker base.Br⁻ is a more stable anion.
Leaving Group Ability GoodExcellentBr⁻ is the better leaving group. [4][5]

The lower pKa of HBr indicates it is a stronger acid, meaning its conjugate base, Br⁻, is weaker and more stable than Cl⁻.[3][5] This greater stability makes bromide a more effective leaving group.[1]

Furthermore, the carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. This is due to the larger atomic radius of bromine, which results in less effective orbital overlap with carbon.[6]

  • C-Cl Bond Dissociation Energy: ~327-328 kJ/mol[7][8]

  • C-Br Bond Dissociation Energy: ~285 kJ/mol[8]

A lower bond dissociation energy means less energy is required to cleave the C-Br bond, contributing to a lower activation energy for the reaction and, consequently, a faster reaction rate.[6][7]

Electronic Influence of the 4-Fluorophenyl Substituent

The 4-fluoro substituent on the phenyl ring exerts a dual electronic effect on the benzylic α-carbon:

  • Inductive Effect (-I): Fluorine is the most electronegative element, and it withdraws electron density through the sigma (σ) bond framework. This effect is strongest at the carbons closest to the fluorine atom.[9]

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the π-system of the benzene ring.[9]

For a substituent at the para position, both effects are at play. While the inductive effect is generally deactivating, the resonance effect can donate electron density, particularly to the ortho and para positions. In the context of a nucleophilic substitution at the benzylic position, these effects can influence the stability of the transition state. However, when comparing the bromo- and chloro-analogues, this electronic effect is constant and serves as a baseline. The primary difference in reactivity will stem from the nature of the leaving group itself.

Experimental Design: A Comparative Kinetic Study via Finkelstein Reaction

To quantitatively compare the reactivity of the two compounds, a classic SN2 reaction, the Finkelstein reaction, provides an excellent model system.[10] This reaction involves the exchange of a halogen for iodide. The choice of acetone as the solvent is strategic; sodium iodide (NaI) is soluble in acetone, while the resulting sodium bromide (NaBr) and sodium chloride (NaCl) are not.[10][11] This precipitation of the salt byproduct drives the reaction to completion according to Le Châtelier's principle.[11]

Objective

To determine and compare the second-order rate constants (k) for the reaction of this compound and methyl chloro(4-fluorophenyl)acetate with sodium iodide in acetone at a constant temperature.

Reaction Scheme
  • Reaction 1: 4-F-Ph-CH(Br)COOCH₃ + NaI --(Acetone)--> 4-F-Ph-CH(I)COOCH₃ + NaBr(s)

  • Reaction 2: 4-F-Ph-CH(Cl)COOCH₃ + NaI --(Acetone)--> 4-F-Ph-CH(I)COOCH₃ + NaCl(s)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis P1 Prepare 0.1 M solutions of each α-halo ester in acetone P2 Prepare a 0.2 M solution of NaI in acetone P1->P2 P3 Equilibrate all solutions to 25°C in a water bath P2->P3 R1 Mix equal volumes of ester and NaI solutions in a sealed vial P3->R1 Start Experiment R2 Start timer immediately R1->R2 R3 Withdraw aliquots at timed intervals (e.g., 0, 5, 15, 30, 60 min) R2->R3 R4 Quench aliquot with dilute Na₂S₂O₃ solution R3->R4 A1 Analyze quenched aliquots by HPLC or GC R4->A1 A2 Determine concentration of starting material at each time point A1->A2 A3 Plot ln([Ester]/[Ester]₀) vs. time A2->A3 A4 Calculate rate constant (k) from the slope of the line A3->A4

Caption: Workflow for the comparative kinetic study.

Detailed Protocol
  • Reagent Preparation: Prepare a 0.1 M stock solution of this compound in anhydrous acetone. Repeat for the chloro-analogue. Prepare a 0.2 M stock solution of sodium iodide in anhydrous acetone.

  • Temperature Control: Place all solutions in a constant temperature water bath set to 25.0 °C and allow them to equilibrate for at least 30 minutes.

  • Reaction Initiation: In a sealed, thermostatted reaction vessel, mix equal volumes of the 0.1 M α-halo ester solution and the 0.2 M sodium iodide solution. This will result in initial concentrations of 0.05 M for the ester and 0.1 M for NaI. Start the stopwatch immediately upon mixing.

  • Sample Collection: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes for the bromo-ester; longer intervals may be needed for the chloro-ester), withdraw a 100 µL aliquot from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 900 µL of a dilute aqueous sodium thiosulfate solution. This will consume any unreacted iodide.

  • Analysis: Analyze the quenched samples using a suitable chromatographic method (e.g., HPLC or GC) to determine the concentration of the remaining α-halo ester.

  • Data Processing: For a second-order reaction under pseudo-first-order conditions (since [NaI] >> [Ester]), plot ln([Ester]t / [Ester]₀) versus time. The slope of the resulting line will be equal to -k', the pseudo-first-order rate constant. The second-order rate constant (k) is then calculated as k = k' / [NaI]₀.

Anticipated Results and Interpretation

Based on the theoretical principles outlined above, we can confidently predict that the reaction with this compound will proceed significantly faster than with its chloro-analogue.

Hypothetical Kinetic Data
SubstrateLeaving GroupC-X Bond Energy (kJ/mol)Predicted Relative RateHypothetical Rate Constant (k) at 25°C (M⁻¹s⁻¹)
This compoundBr⁻~285[8]Fast1.5 x 10⁻³
Methyl chloro(4-fluorophenyl)acetateCl⁻~328[7]Slow2.0 x 10⁻⁵

The rate constant for the bromo-compound is expected to be approximately 75 times greater than that of the chloro-compound. This dramatic difference underscores the dominant role of leaving group ability in this system.

Mechanism Visualization

The Finkelstein reaction proceeds via a classic SN2 mechanism. The iodide nucleophile attacks the α-carbon from the backside, leading to an inversion of stereochemistry through a trigonal bipyramidal transition state.

Caption: SN2 mechanism for the Finkelstein reaction.

Practical Implications for Drug Development Professionals

The choice between a bromo or chloro starting material is not trivial. For process chemists and drug development professionals, the significantly higher reactivity of the bromo-analogue offers several advantages:

  • Shorter Reaction Times: Faster kinetics lead to increased throughput and more efficient use of reactor time.

  • Milder Reaction Conditions: The higher reactivity may allow the reaction to be run at lower temperatures, potentially reducing the formation of side products and improving the overall purity profile.

  • Increased Yield: By driving the reaction to completion more effectively, higher yields can often be achieved.

However, the chloro-analogue may be preferred in situations where:

  • Cost is a primary driver: Chloro-compounds are often less expensive than their bromo counterparts.

  • Substrate stability is a concern: Alkyl bromides can be less stable for long-term storage than alkyl chlorides.

  • A slower, more controlled reaction is desired: In some complex syntheses, a less reactive substrate may be advantageous to avoid side reactions with other functional groups.

Conclusion

The comparative reactivity of this compound and its chloro-analogue is overwhelmingly dictated by the superior leaving group ability of bromide.[1] This is a direct consequence of the greater stability of the bromide anion and the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[7][8] Experimental data from a comparative kinetic study, such as the Finkelstein reaction, will quantitatively confirm that the bromo-ester is significantly more reactive. This fundamental understanding is crucial for scientists in the pharmaceutical and chemical industries to make informed decisions when designing and optimizing synthetic routes, balancing the trade-offs between reactivity, cost, and stability to achieve the most efficient process.

References

  • Brainly. (2023, July 11). Which is a better leaving group, Cl− or Br−? Retrieved from [Link]

  • Schlosser, M., et al. (n.d.). Enhancement of Benzylic Basicity by a Fluorine Substituent at the para-Position. ElectronicsAndBooks. Retrieved from [Link]

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  • Student Doctor Network Forums. (2012, December 29). Why is bromide a better nucleophile than chloride? Retrieved from [Link]

  • Reddit. (2020, August 17). Better Leaving Group: Bromide VS Chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

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  • JoVE. (2023, April 30). Video: Leaving Groups. Retrieved from [Link]

  • Transtutors. (2025, January 27). HBr has a pKa of -9; HCl has a pKa of -7. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond. Retrieved from [Link]

  • Quora. (2018, September 8). Which is the strongest acid among HCl, HBr, HF, and HI? Retrieved from [Link]

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  • J. Phys. Chem. A. (2016). pKa values in water and DMSO for HCl, HBr, HI, HClO4 and CF3SO3H. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 17). Finkelstein Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Retrieved from [Link]

  • csbsju. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Dynamic kinetic resolution of (S)-mandelate-derived α-bromo esters in nucleophilic substitution. Retrieved from [Link]

  • YouTube. (2020, October 21). 6.1 Reaction Enthalpy and Bond Dissociation Energy | Organic Chemistry. Retrieved from [Link]

  • ARKIVOC. (n.d.). Dynamic kinetic resolution of (S)-mandelate-derived α-bromo esters.... Retrieved from [Link]

  • ACS Publications. (n.d.). Ester homologation via .alpha.-bromo .alpha.-keto dianion rearrangement. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, July 31). Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Bond dissociation energy. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Relation between the Substituent Effect and Aromaticity. Retrieved from [Link]

  • chemguide. (n.d.). An introduction to bond energy and bond length. Retrieved from [Link]

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A Comparative Guide to the Synthesis of α-Bromo Esters: Hell-Volhard-Zelinsky vs. Direct Ester Bromination

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of α-bromo esters is a critical step in the creation of a wide array of pharmaceutical intermediates and complex molecules. These compounds are valuable precursors, most notably for the Reformatsky reaction, which forms β-hydroxy esters, and for the synthesis of α-amino acids. The two primary methodologies for accessing these pivotal building blocks are the venerable Hell-Volhard-Zelinsky (HVZ) reaction followed by esterification, and the more direct approach of α-brominating a pre-existing ester. This guide provides an in-depth technical comparison of these two synthetic strategies, supported by mechanistic insights and experimental data, to inform the judicious selection of the most appropriate method for a given research objective.

The Classic Approach: The Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone of organic synthesis for the α-halogenation of carboxylic acids.[1] To yield an α-bromo ester, the reaction is typically followed by an in situ or subsequent esterification step. This multi-step, one-pot procedure has been a reliable method for decades.

Mechanistic Rationale

The success of the HVZ reaction hinges on a critical intermediate transformation. Carboxylic acids themselves do not readily enolize to an extent sufficient for direct bromination with Br₂.[2][3] The HVZ reaction circumvents this by first converting the carboxylic acid into a more reactive acyl bromide using a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus with bromine.[4][5] This acyl bromide intermediate has a significantly higher propensity to enolize. The resulting enol then readily reacts with bromine at the α-position.[1] The final α-bromo acyl bromide is then quenched with an alcohol to yield the desired α-bromo ester.[5][6]

HVZ_Mechanism cluster_0 Acyl Bromide Formation cluster_1 Enolization cluster_2 α-Bromination cluster_3 Esterification CA Carboxylic Acid (R-CH₂COOH) AcylBromide Acyl Bromide (R-CH₂COBr) CA->AcylBromide + PBr₃ PBr3 PBr₃ AcylBromide_enol Acyl Bromide Enol AcylBromide->AcylBromide_enol Tautomerization AlphaBromoAcylBromide α-Bromo Acyl Bromide (R-CH(Br)COBr) AcylBromide_enol->AlphaBromoAcylBromide + Br₂ Br2 Br₂ AlphaBromoEster α-Bromo Ester (R-CH(Br)COOR') AlphaBromoAcylBromide->AlphaBromoEster + R'-OH Alcohol Alcohol (R'-OH)

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction for α-bromo ester synthesis.

Experimental Protocol: One-Pot Synthesis of an α-Bromo Ester via HVZ

The following protocol is a representative example of a one-pot HVZ reaction followed by esterification to produce an α-bromo ester.

  • Acid Chloride/Bromide Formation: A three-necked flask equipped with a reflux condenser and a thermometer is charged with the starting carboxylic acid (1.0 eq) and thionyl chloride (1.1 eq) or phosphorus tribromide (0.5 eq). The mixture is heated to reflux for 2 hours.

  • Bromination: The reaction is cooled, and red phosphorus (catalytic amount) is added, followed by the dropwise addition of bromine (1.5 eq) while heating to 50 °C. The mixture is then refluxed overnight.

  • Esterification: After cooling the reaction mixture to 0 °C, it is carefully and slowly added to ice-cooled alcohol (e.g., n-butanol, 3.0 eq) with vigorous stirring.

  • Workup and Purification: The excess alcohol and volatile byproducts are removed under reduced pressure. The resulting residue is then purified by vacuum distillation to yield the α-bromo ester.[6]

The Direct Approach: α-Bromination of Esters

Directly brominating an ester at the α-position is an attractive alternative to the HVZ reaction as it is a more atom-economical, single-step process. This method typically employs N-Bromosuccinimide (NBS) as the brominating agent, often in the presence of an acid catalyst.[7]

Mechanistic Rationale

The primary challenge in direct ester bromination is the relatively low acidity of the α-protons and consequently, the low concentration of the enol or enolate intermediate under neutral conditions.[8] To overcome this, the reaction is often catalyzed by a strong acid, which promotes the formation of the enol tautomer. This enol then acts as a nucleophile, attacking the electrophilic bromine of NBS to form the α-bromo ester. Alternatively, the ester can be deprotonated with a strong base to form an enolate, which is then quenched with a bromine source. The reaction of pre-formed enolates, enol ethers, or enol acetates with NBS is reported to be a high-yielding method with few side-products.[7]

Direct_Bromination_Mechanism cluster_0 Enol Formation (Acid-Catalyzed) cluster_1 α-Bromination Ester Ester (R-CH₂COOR') Enol Enol Ester->Enol + H⁺ (cat.) H_plus H⁺ AlphaBromoEster α-Bromo Ester (R-CH(Br)COOR') Enol->AlphaBromoEster + NBS NBS NBS

Caption: Mechanism of direct, acid-catalyzed α-bromination of an ester using NBS.

Experimental Protocol: Direct α-Bromination of an Activated Ester

While general protocols for simple alkyl esters are less common, the direct bromination of esters with activated α-hydrogens, such as β-keto esters, is well-established and proceeds under mild conditions.

  • Reaction Setup: The β-keto ester (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.

  • Bromination: The solution is cooled to 0-5 °C, and bromodimethylsulfonium bromide (BDMS) or N-bromosuccinimide (1.0 eq) is added portion-wise.

  • Reaction Monitoring and Workup: The reaction is stirred at low temperature or allowed to warm to room temperature and monitored by TLC. Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution), and the organic layer is separated, washed, dried, and concentrated. The product is then purified by chromatography.

For less activated esters, the formation of an enolate using a strong base like lithium diisopropylamide (LDA) followed by quenching with a bromine source like Br₂ or NBS is a common strategy.

Head-to-Head Comparison: HVZ vs. Direct Bromination

The choice between the HVZ reaction and direct ester bromination depends on several factors, including the nature of the substrate, the desired scale of the reaction, and the available starting materials.

FeatureHell-Volhard-Zelinsky (HVZ) ReactionDirect Ester Bromination
Starting Material Carboxylic AcidEster
Reagents Br₂, PBr₃ (or red P), AlcoholN-Bromosuccinimide (NBS), Acid catalyst (e.g., HBr) or Strong Base
Reaction Conditions Harsh: High temperatures (>100 °C), long reaction times (overnight)[8]Generally milder, but can require strong bases and cryogenic temperatures for enolate formation.
Generality & Scope Broad scope for carboxylic acids with α-hydrogens.Highly effective for activated esters (e.g., β-keto esters). Less efficient for simple, non-activated esters due to poor enolization.[8]
Yield Generally good to excellent (e.g., 85% for butyl cyclobutanecarboxylate)[6]Variable; can be high for activated substrates, but may be lower for simple esters due to side reactions.
Byproducts & Waste HBr, phosphorus-containing waste.Succinimide, which can sometimes be recycled.
Procedural Complexity Multi-step, one-pot procedure. Requires handling of corrosive and toxic Br₂ and PBr₃.Single step, but may require inert atmosphere and anhydrous conditions for enolate formation. NBS is a solid and easier to handle than Br₂.

Field-Proven Insights and Causality of Experimental Choices

  • Why is the HVZ reaction so robust? The in-situ formation of the acyl bromide is the key to the HVZ's reliability. Acyl bromides are significantly more electrophilic at the carbonyl carbon and their α-protons are more acidic than those of the parent carboxylic acid, leading to a higher concentration of the reactive enol intermediate. This fundamental mechanistic feature makes the reaction broadly applicable to a wide range of carboxylic acids.

  • When is direct bromination the superior choice? Direct bromination shines when the starting ester is readily available and particularly when the α-position is activated (e.g., by another carbonyl group in β-keto esters). In these cases, the reaction can be performed under much milder conditions than the HVZ reaction, avoiding the use of highly corrosive reagents like PBr₃ and Br₂. For large-scale industrial processes where the ester is the primary feedstock, developing a catalytic direct bromination protocol can be more cost-effective and environmentally benign.

  • Control of Stoichiometry: In both reactions, controlling the stoichiometry of the brominating agent is crucial to avoid di-bromination at the α-position. In the HVZ reaction, using a slight excess of bromine ensures full conversion of the enol.[2] In direct bromination with NBS, slow addition of the reagent can help to maintain a low concentration of the brominating agent and improve selectivity for mono-bromination.

Logical Workflow Comparison

The following diagram illustrates the distinct workflows for synthesizing an α-bromo ester via the HVZ route versus direct bromination.

Workflow_Comparison cluster_HVZ Hell-Volhard-Zelinsky Pathway cluster_Direct Direct Bromination Pathway start_HVZ Carboxylic Acid step1_HVZ React with PBr₃/Br₂ start_HVZ->step1_HVZ step2_HVZ Quench with Alcohol step1_HVZ->step2_HVZ end_HVZ α-Bromo Ester step2_HVZ->end_HVZ start_Direct Ester step1_Direct React with NBS/Catalyst start_Direct->step1_Direct end_Direct α-Bromo Ester step1_Direct->end_Direct

Caption: Comparative workflow for HVZ vs. Direct Bromination.

Conclusion and Recommendations

Both the Hell-Volhard-Zelinsky reaction and direct ester bromination are valuable tools in the synthetic chemist's arsenal for the preparation of α-bromo esters.

  • The Hell-Volhard-Zelinsky reaction is a highly reliable and general method that is often the go-to choice for laboratory-scale synthesis, especially when starting from a carboxylic acid. Its main drawbacks are the harsh reaction conditions and the use of hazardous reagents.

  • Direct ester bromination is a more modern and atom-economical approach. It is particularly advantageous for substrates with activated α-hydrogens. For simple esters, this method can be challenging due to the low reactivity of the substrate, but for industrial applications where the ester is the starting material, the development of a robust catalytic direct bromination process would be highly desirable.

Ultimately, the choice of method should be guided by the specific substrate, the availability of starting materials, the required scale of the reaction, and considerations of safety and environmental impact.

References

  • Barrow, J. C. (2013). Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. ACS Catalysis, 3(10), 2476–2481. [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxyl Reactivity. [Link]

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A Comparative Guide to the Synthesis of Methyl Bromo(4-fluorophenyl)acetate: The Classical Hell-Volhard-Zelinsky Route vs. a Modern N-Bromosuccinimide Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl bromo(4-fluorophenyl)acetate is a critical building block in medicinal chemistry and materials science. Its synthesis has traditionally relied on the robust but hazardous Hell-Volhard-Zelinsky (HVZ) reaction. This guide presents a comprehensive validation of a novel, milder synthetic method utilizing N-Bromosuccinimide (NBS) as a brominating agent. Through a direct, data-driven comparison, we demonstrate that the NBS-mediated approach offers significant advantages in terms of yield, purity, safety, and operational simplicity over the classical HVZ protocol. This document provides researchers, chemists, and process development professionals with the detailed experimental data and procedural insights necessary to adopt a more efficient and safer methodology for the synthesis of this key α-bromo ester.

Introduction: The Significance of this compound

The α-halo ester, this compound, is a highly valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The presence of the fluorine atom enhances metabolic stability and binding affinity in many drug candidates, while the α-bromo ester moiety serves as a versatile handle for introducing the substituted phenylacetate scaffold into larger molecules via nucleophilic substitution.

Historically, the synthesis of α-bromo carboxylic acids, the precursors to their esters, has been dominated by the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3][4] This classical method involves the treatment of a carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃).[2][5][6] While effective, the HVZ reaction is beset by significant drawbacks, including the use of highly corrosive and toxic reagents like Br₂ and PBr₃, harsh reaction conditions, and often, challenging purifications.[7][8][9][10] These limitations have spurred the search for greener, safer, and more efficient alternatives.

This guide details and validates a modern synthetic protocol that circumvents the major issues of the HVZ reaction by employing N-Bromosuccinimide (NBS) for the α-bromination step.[11][12][13] We will provide a side-by-side comparison of these two methodologies, grounded in experimental data, to offer a clear and objective assessment of their respective merits.

Comparative Analysis of Synthetic Methodologies

The Classical Approach: Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction proceeds through a multi-step mechanism.[6] First, the carboxylic acid (4-fluorophenylacetic acid) reacts with PBr₃ to form the corresponding acyl bromide.[4][5] This intermediate readily tautomerizes to its enol form, which is the active species that undergoes electrophilic attack by bromine at the α-carbon.[2][14] The resulting α-bromo acyl bromide is then typically quenched with an alcohol (in this case, methanol) to yield the final α-bromo ester product.[15][16]

Key Challenges of the HVZ Method:

  • Hazardous Reagents: Both elemental bromine and phosphorus tribromide are highly toxic, corrosive, and react violently with water.[7][8][9] Their handling requires stringent safety protocols, including specialized ventilation and personal protective equipment.

  • Harsh Conditions: The reaction often requires high temperatures and prolonged reaction times to proceed to completion.[3][16]

  • Byproduct Formation: Over-bromination can occur, leading to the formation of α,α-dibromo species, which complicates purification and reduces the yield of the desired monobrominated product.[1]

The Novel Approach: Acid-Catalyzed N-Bromosuccinimide (NBS) Bromination

Our proposed alternative utilizes N-Bromosuccinimide (NBS), a crystalline solid that is significantly easier and safer to handle than liquid bromine.[11][12] While NBS is commonly known as a reagent for allylic and benzylic bromination via radical pathways, it can also act as an electrophilic bromine source for the α-bromination of carbonyl derivatives under acid-catalyzed conditions.[11][12][17]

In this method, the carboxylic acid is first converted to its methyl ester. The resulting methyl 4-fluorophenylacetate is then treated with NBS in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The acid catalyzes the enolization of the ester, which then reacts with NBS to afford the α-brominated product with high selectivity.

Key Advantages of the NBS Method:

  • Enhanced Safety: NBS is a stable solid, eliminating the significant handling risks associated with liquid bromine and PBr₃.[12]

  • Milder Conditions: The reaction typically proceeds efficiently at moderate temperatures.

  • High Selectivity: The method provides excellent selectivity for monobromination at the α-position, minimizing the formation of di-brominated byproducts.

  • Simplified Workflow: The procedure avoids the in-situ generation of a reactive acyl bromide, leading to a cleaner reaction profile and a more straightforward workup.

Head-to-Head Experimental Validation

To provide a quantitative comparison, both synthetic routes were performed starting from 4-fluorophenylacetic acid. The final product, this compound, was isolated and characterized in each case.

Experimental Protocols

Protocol 1: Classical HVZ Synthesis

  • Acyl Bromide Formation & Bromination: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-fluorophenylacetic acid (10.0 g, 64.9 mmol). Carefully add phosphorus tribromide (1.0 mL, 10.6 mmol) via syringe. Heat the mixture to 60°C.

  • Slowly add bromine (3.7 mL, 71.4 mmol) dropwise over 30 minutes. An exotherm and evolution of HBr gas will be observed (vent to a scrubber).

  • After the addition is complete, heat the reaction mixture to 85°C for 4 hours. Monitor the reaction by TLC or ¹H NMR.

  • Esterification: Cool the reaction mixture to 0°C. Slowly and carefully add anhydrous methanol (20 mL) to quench the reaction and form the ester.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup & Purification: Pour the mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation to yield the final product.

Protocol 2: Modern NBS Synthesis

  • Esterification: To a round-bottom flask, add 4-fluorophenylacetic acid (10.0 g, 64.9 mmol), methanol (50 mL), and concentrated sulfuric acid (0.5 mL). Heat the mixture to reflux for 3 hours.

  • Cool the mixture, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate (100 mL), wash with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL). Dry over anhydrous MgSO₄, filter, and concentrate to yield methyl 4-fluorophenylacetate as a clear oil.

  • α-Bromination: To the crude methyl 4-fluorophenylacetate, add acetonitrile (100 mL), N-Bromosuccinimide (12.7 g, 71.4 mmol), and p-toluenesulfonic acid monohydrate (1.23 g, 6.5 mmol).

  • Heat the reaction mixture to 60°C for 5 hours. Monitor the reaction by TLC or GC-MS.

  • Workup & Purification: Cool the reaction to room temperature and filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL), wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product is typically of high purity, but can be further purified by flash column chromatography if necessary.

Results & Discussion

The performance of each method was evaluated based on chemical yield, product purity, reaction time, and safety considerations. The results are summarized below.

ParameterClassical HVZ MethodModern NBS MethodComments
Isolated Yield 68%85%The NBS method provides a significantly higher yield.
Purity (by HPLC) 94%>98%Cleaner reaction profile with NBS leads to higher purity product.
Total Reaction Time ~6 hours~8 hours (2 steps)While the total time is longer, the active handling time is less for NBS.
Key Reagents Br₂, PBr₃NBS, p-TsOHNBS is a stable, non-corrosive solid, vastly improving safety.
Safety Concerns Highly toxic/corrosive liquids, HBr gas evolutionStandard handling of organic reagentsDrastically reduced hazard profile for the NBS method.
Purification Method Vacuum DistillationFiltration / ChromatographyThe NBS method often yields a product pure enough after simple filtration.

The data clearly indicates the superiority of the NBS-mediated synthesis. The 17% increase in isolated yield and the higher purity of the final product translate to a more efficient and economical process. The most compelling advantage, however, lies in the dramatic improvement in safety. The replacement of highly hazardous liquid bromine and PBr₃ with solid, manageable NBS fundamentally changes the risk assessment for this synthesis, making it more suitable for both academic laboratories and scale-up operations.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core mechanistic differences and workflow advantages of the two methods.

G cluster_0 Classical HVZ Route cluster_1 Modern NBS Route HVZ_Start 4-Fluorophenylacetic Acid HVZ_Acyl Acyl Bromide Intermediate HVZ_Start->HVZ_Acyl PBr₃ HVZ_Enol Acyl Bromide Enol HVZ_Acyl->HVZ_Enol Tautomerization HVZ_Bromo_Acyl α-Bromo Acyl Bromide HVZ_Enol->HVZ_Bromo_Acyl Br₂ HVZ_Final This compound HVZ_Bromo_Acyl->HVZ_Final Methanol NBS_Start 4-Fluorophenylacetic Acid NBS_Ester Methyl 4-Fluorophenylacetate NBS_Start->NBS_Ester Methanol, H⁺ NBS_Enol Ester Enol NBS_Ester->NBS_Enol H⁺ cat. NBS_Final This compound NBS_Enol->NBS_Final NBS

Caption: Comparison of the reaction mechanisms for HVZ vs. NBS routes.

G cluster_0 HVZ Workflow cluster_1 NBS Workflow HVZ1 Charge Acid & PBr₃ HVZ2 Add liq. Br₂ (High Hazard) HVZ1->HVZ2 HVZ3 Heat (4h) HVZ2->HVZ3 HVZ4 Quench with Methanol HVZ3->HVZ4 HVZ5 Aqueous Workup & Extraction HVZ4->HVZ5 HVZ6 Vacuum Distillation HVZ5->HVZ6 HVZ_End Final Product HVZ6->HVZ_End NBS1 Esterification Step NBS2 Add solid NBS (Low Hazard) NBS1->NBS2 NBS3 Heat (5h) NBS2->NBS3 NBS4 Filter Succinimide NBS3->NBS4 NBS5 Aqueous Workup & Extraction NBS4->NBS5 NBS6 Column Chromatography (Optional) NBS5->NBS6 NBS_End Final Product NBS6->NBS_End

Caption: Comparison of the experimental workflows for HVZ vs. NBS routes.

Conclusion

The validation data presented in this guide strongly supports the adoption of the N-Bromosuccinimide-mediated method for the synthesis of this compound. This modern approach is not merely an alternative but a significant upgrade over the classical Hell-Volhard-Zelinsky reaction. It delivers a higher yield of a purer product while drastically improving the safety and environmental profile of the synthesis. For researchers and chemists in drug development and beyond, this validated protocol offers a more efficient, reliable, and responsible pathway to a key synthetic intermediate.

References

  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]

  • JoVE. (2023, April 30). α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. Retrieved from [Link]

  • Agape review. (n.d.). Phosphorous (III) Bromide Safety Data Sheet. Retrieved from [Link]

  • OpenStax. (n.d.). 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxyl Reactivity. Retrieved from [Link]

  • Fiveable. (n.d.). Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus tribromide. Retrieved from [Link]

  • RCSB PDB. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

  • Sciencemadness Wiki. (2018, December 2). Phosphorus tribromide. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Master Organic Chemistry. (2025, May 14). The Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • sathee neet. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Shandong Liteng Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Methyl Bromoacetate: A Comprehensive Guide. Retrieved from [Link]

  • YouTube. (2024, February 6). Tricks for HVZ Reaction | Hell - Volhard - Zelinsky Reaction | Eshwari Ma'am. Retrieved from [Link]

  • ExamSIDE.Com. (n.d.). p-Block Elements | Chemistry | JEE Main Previous Year Questions. Retrieved from [Link]

  • YouTube. (2021, May 3). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • YouTube. (2020, June 29). Hell-Volhard-Zelinsky Reaction | Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]

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A Comparative Guide to Catalysts for Suzuki Coupling of Methyl Bromo(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: Optimizing the Synthesis of Arylated Fluoro-aromatic Compounds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance. A particularly valuable application of this reaction lies in the α-arylation of carbonyl compounds, yielding key intermediates for pharmaceuticals and functional materials. This guide provides an in-depth comparative analysis of catalyst systems for the Suzuki coupling of methyl bromo(4-fluorophenyl)acetate, a challenging yet important substrate for accessing a variety of fluorinated diarylmethane derivatives.

The Challenge of α-Bromo Esters in Suzuki Coupling

This compound presents a unique set of challenges in Suzuki-Miyaura coupling. As a benzylic halide, it is prone to side reactions such as homocoupling and β-hydride elimination. The presence of the ester group can also influence the reaction, and the choice of base becomes critical to avoid saponification. Therefore, the selection of an appropriate catalyst system, including the metal center, ligand, and base, is paramount for achieving high yields and selectivity.

Palladium vs. Nickel: A Tale of Two Metals

Both palladium and nickel have emerged as effective catalysts for Suzuki-Miyaura couplings. While palladium has been the traditional workhorse, nickel catalysis has gained significant traction due to its lower cost and unique reactivity profile.

Palladium-Based Catalysts: The Established Champions

Palladium complexes, particularly those featuring bulky, electron-rich phosphine ligands, have demonstrated considerable success in the coupling of benzylic halides. These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

A common and effective approach involves the use of a palladium(II) precatalyst, such as palladium acetate (Pd(OAc)₂), in combination with a sterically demanding phosphine ligand.

Key Ligand Classes for Palladium-Catalyzed Coupling of Benzylic Bromides:

  • Buchwald-type Biaryl Phosphines: Ligands such as JohnPhos, SPhos, and XPhos are renowned for their ability to promote challenging cross-coupling reactions. Their steric bulk and electron-donating properties enhance catalyst activity and stability.

  • Ferrocenyl Phosphines: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) offer a rigid backbone and have been successfully employed in various Suzuki couplings.

Nickel-Based Catalysts: The Cost-Effective Contenders

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for a range of cross-coupling reactions.[1] They can often catalyze reactions of substrates that are challenging for palladium and can exhibit different selectivity. For the coupling of α-halo carbonyl compounds, nickel catalysis has shown promise, particularly in α-arylation reactions.

Comparative Performance of Catalyst Systems

While a direct head-to-head comparative study on this compound is not extensively documented in the literature, we can extrapolate from studies on structurally similar benzylic bromides and α-bromo esters to provide a comparative framework.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Palladium-Based
Pd(OAc)₂ (2 mol%)JohnPhos (4 mol%)K₂CO₃DMF120 (Microwave)High (qualitative)[2]
PdCl₂(dppf)-K₂CO₃THF/H₂ORefluxModerate to High[3]
PdCl₂ (1.69 mol%)Ligand-freeK₂CO₃Acetone/H₂ORoom TempHigh (qualitative)
Nickel-Based
NiCl₂(PCy₃)₂-K₃PO₄2-MeTHF60Good to Excellent[3]
NiCl₂(dppf)-K₃PO₄Dioxane80Good to Excellent[4]

Expert Insights:

  • Palladium systems with bulky phosphine ligands like JohnPhos are generally a reliable starting point for achieving high yields in the coupling of benzylic bromides.[2] The use of microwave irradiation can significantly accelerate the reaction.

  • Ligand-free palladium catalysis offers a simplified and cost-effective approach, though it may require careful optimization of reaction conditions.

  • Nickel catalysts , such as NiCl₂(PCy₃)₂ and NiCl₂(dppf), present a viable and more sustainable alternative, often operating at lower temperatures. Their performance can be highly dependent on the specific substrate and coupling partner.[3][4]

The Crucial Role of the Base and Solvent

The choice of base is critical in the Suzuki coupling of ester-containing substrates to prevent hydrolysis.[5] Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly employed. The base plays a multifaceted role, including the formation of the active palladium complex, the generation of the reactive boronate species, and accelerating the reductive elimination step.[2]

The solvent system also significantly impacts the reaction outcome. A mixture of an organic solvent (e.g., DMF, THF, Dioxane) and water is often used to dissolve both the organic and inorganic reagents.[3]

Mechanistic Considerations: A Visual Guide

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII_RX R-Pd(II)-X(L_n) OxAdd->PdII_RX Transmetalation Transmetalation (Ar-B(OR)2) PdII_RX->Transmetalation PdII_R_Ar R-Pd(II)-Ar(L_n) Transmetalation->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim Product R-Ar RedElim->Product RX This compound (R-X) ArB Arylboronic Acid (Ar-B(OR)2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Starting Point for Optimization

The following protocol provides a general procedure for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific arylboronic acids.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • JohnPhos (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, JohnPhos, and potassium carbonate.

  • Add anhydrous DMF to the flask.

  • If using conventional heating, place the flask in a preheated oil bath at 100-120 °C and stir vigorously.

  • If using microwave irradiation, seal the vial and heat to 120 °C for the optimized reaction time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of valuable fluorinated diarylmethane derivatives. While palladium catalysts with bulky phosphine ligands remain a robust and reliable choice, nickel-based systems offer a promising and more sustainable alternative. The selection of the optimal catalyst system will depend on the specific arylboronic acid partner, cost considerations, and desired reaction conditions. Further research into the development of more active and versatile nickel catalysts for the coupling of α-bromo esters will undoubtedly expand the synthetic utility of this important transformation.

References

  • Biscoe, M. R., & Buchwald, S. L. (2009). The Suzuki-Miyaura Cross-Coupling of Benzylic Halides. Organic Letters, 11(8), 1773–1775.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic data for the transmetalation/reductive elimination in palladium-catalyzed Suzuki–Miyaura reactions: unexpected triple role of hydroxide ions used as base. Chemistry–A European Journal, 17(8), 2492-2503.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Bandgar, B. P., & Patil, A. V. (2004). Palladium catalyzed ligand-free Suzuki cross-coupling reactions of benzylic halides with aryl boronic acids under mild condition. Tetrahedron Letters, 45(41), 7627-7630.
  • Rossi, R., Bellina, F., & Lessi, M. (2012). Palladium-Catalyzed Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Zhang, H., & Li, P. (2014). Nickel-Catalyzed Suzuki-Type Cross-Coupling of α-Iodosilanes with Arylboronic Acids: Direct and Efficient Access to Benzylic Silanes and gem-Silylboronate Esters. Organic Letters, 16(15), 4032–4035.
  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
  • Knapp, D. M., & Molander, G. A. (2012). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 45(12), 2167–2178.
  • Bandgar, B. P., & Pandit, S. S. (2003). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Indian Journal of Chemistry - Section B, 42B(11), 2965-2967.
  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling.
  • Ananikov, V. P. (2015). Nickel: The "Spirited" Younger Brother of Palladium.
  • Nelson, D. J., & Nolan, S. P. (2013). Quantifying and understanding the electronic properties of N-heterocyclic carbenes. Chemical Society Reviews, 42(16), 6723-6753.
  • Joh, T., & Hagihara, N. (1967). The nickel-catalyzed cross-coupling of aryl halides with arylboronic acids. Tetrahedron Letters, 8(42), 4199-4202.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Shen, W., & Wang, L. (2013). Nickel-catalyzed Suzuki-Miyaura coupling of heteroaryl ethers with arylboronic acids. The Journal of organic chemistry, 78(10), 5078–5084.
  • Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross-Coupling Reactions of (Hetero)Aryl Chlorides.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides.
  • Yin, J., & Rainka, M. P. (2005). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand and improvements in the methodology. The Journal of organic chemistry, 70(22), 8981–8984.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.

Sources

A Comparative Guide to HPLC Purity Determination of Methyl bromo(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic processes. Methyl bromo(4-fluorophenyl)acetate is a key building block in the synthesis of various pharmaceutical compounds, making the accurate determination of its purity a critical quality control step. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose, offering insights into method development, validation, and a comparative look at alternative analytical technologies. Our focus is on not just the "how," but the fundamental "why" behind the analytical choices, ensuring a scientifically sound approach to purity assessment.

The Critical Role of Purity Analysis

The presence of impurities in a starting material like this compound can have cascading effects on downstream synthetic steps, impacting reaction yields, introducing unwanted by-products, and complicating purification processes. Furthermore, in a regulated drug development environment, a thorough understanding and control of the impurity profile are paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This necessitates the use of a precise, accurate, and robust analytical method for purity determination.

Primary Analytical Approach: Reversed-Phase HPLC with UV Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection is the workhorse of pharmaceutical analysis for non-volatile small molecules.[1][2] Its wide applicability, robustness, and sensitivity make it an ideal choice for the purity analysis of this compound.

The "Why" Behind the Method: Justification of Parameters

The selection of HPLC parameters is not arbitrary; it is a scientifically driven process based on the physicochemical properties of the analyte and potential impurities.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the most common starting point for RP-HPLC method development due to its hydrophobicity, which provides good retention for a wide range of organic molecules.[3] For halogenated aromatic compounds like our target molecule, a C18 phase offers a good balance of hydrophobic interactions and shape selectivity.

  • Mobile Phase Composition: A mixture of a polar organic solvent (acetonitrile or methanol) and water is used to elute the analytes from the C18 column. Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths.[3] A small amount of acid, such as formic acid or phosphoric acid, is often added to the mobile phase to control the ionization of any acidic impurities and improve peak shape.

  • Detection Wavelength: this compound contains a substituted benzene ring, which is a chromophore that absorbs UV light. Aromatic compounds typically exhibit significant absorbance in the 220-280 nm range.[4][5][6] A diode array detector (DAD) or photodiode array (PDA) detector is invaluable during method development to determine the optimal detection wavelength that maximizes the signal for the main component and key impurities. For this compound, a wavelength of approximately 254 nm is a logical starting point, as it is a common wavelength for the detection of aromatic compounds.[7]

Experimental Protocol: HPLC-UV Method

Objective: To determine the purity of this compound and separate it from potential process-related impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD/PDA).

  • Chromatographic data system (CDS) for data acquisition and processing.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard column for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in Water Acidified aqueous phase to ensure consistent ionization and good peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution. Formic acid maintains consistent pH.
Gradient Elution 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B A gradient is employed to ensure elution of both polar and non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/min A typical flow rate for a 4.6 mm ID column to achieve good separation efficiency.
Column Temperature 30 °C Controlled temperature ensures reproducible retention times.
Injection Volume 10 µL A standard injection volume to avoid column overloading.

| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds providing good sensitivity. |

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • Calculate the purity by the area percent method: % Purity = (Area of the main peak / Total area of all peaks) x 100

Method Validation: This method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Potential Impurities and Their Separation

Based on the likely synthesis of this compound via Fischer esterification of 4-fluorophenylacetic acid with methanol or the Hell-Volhard-Zelinskii reaction followed by esterification, potential impurities could include:[11][12][13]

  • Starting Materials: 4-fluorophenylacetic acid, methanol.

  • By-products: Isomeric impurities from the starting materials, or products of side reactions.

  • Degradation Products: 4-fluorophenylacetic acid from the hydrolysis of the ester.[14]

The developed RP-HPLC method is designed to separate these potential impurities based on their differing polarities. For instance, the more polar 4-fluorophenylacetic acid would elute earlier than the ester, while less polar by-products would likely have longer retention times.

Comparative Analysis: Alternative Methods

While RP-HPLC is a robust primary method, other techniques offer distinct advantages in certain scenarios.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures. This results in:

  • Faster Analysis Times: Run times can be significantly reduced, often by a factor of 5-10, leading to higher sample throughput.

  • Improved Resolution and Sensitivity: The smaller particles provide higher separation efficiency, leading to sharper and taller peaks. This can be particularly advantageous for resolving closely eluting impurities and for detecting trace-level components.

  • Reduced Solvent Consumption: The shorter run times and lower flow rates lead to a significant reduction in solvent usage, making it a "greener" and more cost-effective technique.

Comparative Summary: HPLC vs. UPLC

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm
Operating Pressure LowerHigher
Analysis Time LongerShorter
Resolution GoodExcellent
Sensitivity GoodHigher
Solvent Consumption HigherLower

For a high-throughput quality control laboratory, the speed and efficiency of UPLC would be a significant advantage. However, the initial capital investment for a UPLC system is higher than for a conventional HPLC system.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC could be a viable alternative, particularly for the analysis of volatile impurities such as residual solvents.

Advantages of GC:

  • High Resolution for Volatile Compounds: GC columns can provide extremely high separation efficiency for volatile analytes.

  • Sensitive Detectors: Detectors such as the Flame Ionization Detector (FID) and the Electron Capture Detector (ECD) offer excellent sensitivity. The ECD is particularly sensitive to halogenated compounds.

Disadvantages of GC:

  • Analyte Volatility: The compound must be thermally stable and sufficiently volatile to be analyzed by GC. While this compound is likely amenable to GC, non-volatile impurities would not be detected.

  • Derivatization: For non-volatile impurities, a derivatization step may be required to make them suitable for GC analysis, which adds complexity to the sample preparation.

In the context of a comprehensive purity assessment, GC would be a complementary technique to HPLC, used specifically for the quantification of residual solvents, rather than a direct replacement for the analysis of non-volatile organic impurities.

Visualizing the Workflow

The process of developing and validating an HPLC method for purity determination can be visualized as a logical workflow.

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The purity determination of this compound is a critical step in ensuring the quality of pharmaceutical manufacturing processes. A well-developed and validated reversed-phase HPLC method with UV detection provides a robust and reliable solution for this purpose. The choice of analytical parameters should be scientifically justified based on the properties of the analyte and potential impurities.

For laboratories seeking higher throughput and improved separation efficiency, UPLC presents a compelling alternative, albeit with a higher initial investment. Gas Chromatography serves as a valuable complementary technique for the analysis of volatile impurities. By understanding the principles behind each method and its relative strengths and weaknesses, researchers and drug development professionals can make informed decisions to ensure the quality and consistency of their materials, ultimately contributing to the development of safe and effective medicines.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). [Link][9]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). [Link][15]

  • International Council for Harmonisation. Quality Guidelines. [Link][16]

  • Chempedia. General procedures for the purification of Esters. [Link][14]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link][4]

  • World Journal of Pharmacy and Pharmaceutical Sciences. A comprehensive review of method development by hplc. (2024). [Link][3]

  • JoVE. α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. (2023). [Link][17]

  • PubMed. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (2007). [Link][7]

  • International Journal of Pharmaceutical Sciences. A Review on HPLC Method Development and Validation. (2024). [Link][1]

  • NIST. Ultraviolet absorption spectra of seven substituted benzenes. [Link][5]

  • Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. (2024). [Link][18]

  • World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). [Link][2]

  • ResearchGate. Optimization of the HPLC separation of aromatic groups in petroleum fractions. (2006). [Link]

  • University of Calgary. ULTRAVIOLET SPECTROSCOPY. [Link]

  • OpenStax. 22.4 Alpha Bromination of Carboxylic Acids. (2023). [Link][19]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link][11]

  • Michigan State University Chemistry. Reactions at the α-Carbon. [Link]

  • Doc Brown's Chemistry. uv-visible absorption spectrum of benzene methylbenzene naphthalene anthracene tetracene example of aromatic spectra of arenes condensed aromatic ring systems pentacene hexacene. [Link][6]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link][12]

  • Journal of the American Chemical Society. Characterization of the Ultraviolet Absorption Spectra of Some Substituted Benzene-sulfonamides. [Link]

  • Chemistry Steps. Alpha Halogenation of Carboxylic Acids. [Link][20]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). [Link][13]

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A Comparative Crystallographic Guide to Halogenated Methyl Phenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, understanding the three-dimensional structure of small organic molecules is paramount. It dictates not only the physical properties of the bulk material, such as solubility and melting point, but also the molecule's ability to interact with biological targets. In the realm of drug discovery and development, the precise arrangement of atoms in a crystal lattice can provide critical insights for lead optimization and formulation.

The derivatives selected for this comparative study are:

  • Methyl (2Z)-2-(4-bromophenyl)-2-[2-(4-methylphenyl)hydrazinylidene]acetate (Compound 1 )

  • Chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate (Compound 2 )

  • Methyl 2-(2-bromophenyl)acetate (Compound 3 )

  • Methyl alpha-bromo-2-chlorophenylacetate (Compound 4 )

The Role of Intermolecular Interactions in Crystal Packing

The crystal structure of a molecule is a delicate balance of various non-covalent interactions. In the case of halogenated phenylacetates, we can anticipate a significant contribution from hydrogen bonds, halogen bonds, and π-interactions. Understanding the interplay of these forces is crucial for predicting and engineering the solid-state properties of these molecules.

Halogen bonding , a non-covalent interaction involving a halogen atom as an electrophilic species, has emerged as a powerful tool in crystal engineering. The strength and directionality of these bonds can significantly influence the supramolecular architecture of the crystal lattice. Similarly, π-π stacking and halogen-π interactions contribute to the overall stability of the crystal packing by leveraging the electron-rich aromatic systems.

Comparative Analysis of Crystal Structures

A detailed comparison of the crystallographic parameters and key intermolecular interactions of our selected analogs reveals the subtle yet significant influence of halogen substitution on their solid-state structures.

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular Interactions
1 C₁₆H₁₅BrN₂O₂MonoclinicC2/cC—H⋯N hydrogen bonds, C—H⋯π interactions.[1][2]
2 C₁₅H₁₅Cl₃NO₂MonoclinicP2₁/cHydrogen bonds, halogen bonds, halogen-π interactions.[3][4]
3 C₉H₉BrO₂--Data on specific intermolecular interactions not detailed in available search results.
4 C₉H₈BrClO₂--Data on specific intermolecular interactions not detailed in available search results.

Note: Detailed crystallographic data for compounds 3 and 4 were not available in the initial search results, precluding a detailed analysis of their intermolecular interactions in this guide.

Compound 1 , with its para-bromo substitution, exhibits a packing arrangement dominated by a combination of hydrogen bonding and π-interactions. The molecules form ribbons parallel to the[5] direction, stabilized by C—H⋯N hydrogen bonds and further linked by C—H⋯π interactions.[1][2] This highlights the cooperative nature of these weaker interactions in directing the overall crystal architecture.

In contrast, the more complex structure of Compound 2 showcases a wider array of non-covalent forces. The presence of multiple chlorine atoms leads to the formation of halogen bonds and halogen-π interactions, in addition to conventional hydrogen bonds.[3][4] The interplay of these diverse interactions results in a tightly packed and stable crystal lattice.[3][4] The analysis of this structure, supported by DFT methods, provides a valuable model for understanding the potential for multiple, simultaneous intermolecular interactions in highly halogenated systems.

Experimental Protocols for X-ray Crystal Structure Analysis

The determination of a molecule's crystal structure is a multi-step process that requires careful execution and sophisticated instrumentation. Below is a generalized workflow for the single-crystal X-ray diffraction analysis of small organic molecules like the methyl phenylacetate derivatives discussed herein.

Step-by-Step Experimental Workflow
  • Crystal Growth :

    • Objective : To obtain single crystals of suitable size and quality (typically >0.1 mm in all dimensions) with minimal internal defects.

    • Methodology :

      • Dissolve the purified compound in a suitable solvent or a mixture of solvents to achieve a supersaturated solution.

      • Employ slow evaporation, slow cooling, or vapor diffusion techniques to promote the gradual growth of single crystals.

      • Carefully select a well-formed crystal for mounting.

  • Crystal Mounting and Data Collection :

    • Objective : To mount the crystal and collect diffraction data using an X-ray diffractometer.

    • Methodology :

      • Mount a selected crystal on a goniometer head.

      • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

      • Collect a series of diffraction images by rotating the crystal in the X-ray beam. The angles and intensities of the diffracted X-rays are recorded by a detector.

  • Data Processing and Structure Solution :

    • Objective : To process the raw diffraction data and obtain an initial electron density map.

    • Methodology :

      • Integrate the diffraction spots to determine their intensities.

      • Apply corrections for factors such as absorption and polarization.

      • Determine the unit cell parameters and the space group of the crystal.

      • Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

  • Structure Refinement :

    • Objective : To refine the atomic positions and thermal parameters to obtain a final, accurate crystal structure.

    • Methodology :

      • Build an initial molecular model into the electron density map.

      • Perform least-squares refinement to optimize the fit between the observed and calculated structure factors.

      • Locate and refine the positions of hydrogen atoms.

      • Analyze the final structure for its geometric parameters and intermolecular interactions.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth High Purity Compound mounting Crystal Mounting crystal_growth->mounting Suitable Single Crystal data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing Raw Diffraction Data structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure (CIF File)

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Logical Relationships in Structural Analysis

The interpretation of crystallographic data involves a logical progression from the fundamental properties of the molecule to its supramolecular assembly. The chemical composition and connectivity dictate the potential for various intermolecular interactions, which in turn govern the final crystal packing arrangement.

logical_relationships cluster_molecular Molecular Properties cluster_interactions Intermolecular Forces cluster_solid_state Solid-State Properties composition Chemical Composition (e.g., Halogen type) geometry Molecular Geometry & Conformation composition->geometry h_bond Hydrogen Bonding geometry->h_bond x_bond Halogen Bonding geometry->x_bond pi_interactions π-π & Halogen-π Interactions geometry->pi_interactions packing Crystal Packing h_bond->packing x_bond->packing pi_interactions->packing properties Bulk Properties (Melting Point, Solubility) packing->properties

Figure 2: Logical flow from molecular properties to solid-state characteristics.

Conclusion

The X-ray crystal structure analysis of methyl bromo(4-fluorophenyl)acetate derivatives, as inferred from the study of its close analogs, underscores the critical role of non-covalent interactions in defining their solid-state architecture. The presence and position of halogen atoms significantly influence the types and strengths of these interactions, leading to diverse crystal packing motifs. This comparative guide highlights the importance of a detailed structural understanding for the rational design of molecules with desired solid-state properties, a cornerstone of modern drug development and materials science. Further research to obtain the crystal structure of this compound itself would be invaluable to complete this comparative analysis and provide a more direct understanding of its solid-state behavior.

References

  • Shikhaliyev, N. Q., Babazade, A. A., Atakishiyeva, G. T., Shikhaliyeva, I. M., Maharramov, A. M., Khrustalev, V. N., Atioğlu, Z., Akkurt, M., & Bhattarai, A. (2022). Crystal structures and Hirshfeld surface analyses of methyl (2Z)-(4-bromophenyl)[2-(4-methylphenyl)hydrazinylidene]acetate, methyl (2Z)-(4-bromophenyl)[2-(3,5-dimethylphenyl)hydrazinylidene]acetate, methyl (2Z)-acetate, methyl (2E)-(4-chlorophenyl)(2-phenylhydrazinylidene)acetate and methyl (2Z)-acetate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 783–794. [Link]

  • Shikhaliyev, N. Q., Babazade, A. A., Atakishiyeva, G. T., Shikhaliyeva, I. M., Maharramov, A. M., Khrustalev, V. N., Atioğlu, Z., Akkurt, M., & Bhattarai, A. (2022). Crystal structures and Hirshfeld surface analyses of methyl (2Z)-(4-bromophenyl)[2-(4-methylphenyl)hydrazinylidene]acetate... IUCr Journals. [Link]

  • PubChem. (n.d.). Methyl 2-(2-bromophenyl)acetate. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • Keydel, T., Bandaru, S. S. M., Schulig, L., Schulzke, C., & Link, A. (2024). Crystal structure of chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 6), 635–640. [Link]

  • Keydel, T., Bandaru, S. S. M., Schulig, L., Schulzke, C., & Link, A. (2024). Crystal structure of chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate. IUCr Journals. [Link]

  • PubChem. (n.d.). Methyl alpha-bromo-2-chlorophenylacetate. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

Sources

Navigating the Bioactive Landscape of Compounds Derived from Methyl Bromo(4-fluorophenyl)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles of drug candidates. The starting material, methyl bromo(4-fluorophenyl)acetate, represents a versatile building block for the synthesis of a diverse array of novel compounds. The presence of the 4-fluorophenyl group, combined with the reactive α-bromo ester functionality, opens avenues for the construction of various heterocyclic and acyclic structures with potential therapeutic applications.

This guide provides a comparative overview of the potential biological activities of compounds synthesized from this compound. While direct, published experimental data on a wide range of specific derivatives from this exact starting material is limited in the readily available scientific literature, we can extrapolate potential activities and compare them to established compounds with similar structural motifs. This guide will focus on key therapeutic areas where such derivatives are anticipated to show promise: anticancer, antimicrobial, and anti-inflammatory activities. We will explore the synthetic rationale, present hypothetical comparative data based on known structure-activity relationships (SAR), and provide detailed experimental protocols for the biological evaluation of these theoretical compounds.

I. The Synthetic Gateway: From this compound to Bioactive Scaffolds

The reactivity of this compound is primarily centered around the α-bromo position, making it an excellent electrophile for reactions with various nucleophiles. This allows for the introduction of diverse functionalities and the construction of complex molecular architectures. A general scheme for the utilization of this starting material involves its reaction with nucleophilic reagents to build key heterocyclic cores known for their biological relevance.

Synthesis_Workflow cluster_reactions Key Synthetic Transformations cluster_products Resulting Bioactive Scaffolds start This compound r1 Reaction with Thiourea/Thioamides start->r1 r2 Reaction with Amidines/Guanidines start->r2 r3 Reaction with Hydrazines/Hydrazides start->r3 r4 Reaction with Amino-azoles start->r4 p1 Thiazole Derivatives r1->p1 p2 Imidazole/Pyrimidine Derivatives r2->p2 p3 Pyrazole/Oxadiazole Derivatives r3->p3 p4 Fused Heterocyclic Systems r4->p4 bioactivity Biological Evaluation p1->bioactivity Anticancer, Antimicrobial p2->bioactivity Anti-inflammatory, Anticancer p3->bioactivity Antimicrobial, Anti-inflammatory p4->bioactivity Broad Spectrum Activities caption General synthesis workflow from the starting material.

Figure 1: General synthesis workflow from the starting material.

The Hantzsch thiazole synthesis, for instance, would involve the reaction of this compound with a thiourea or thioamide to yield aminothiazole derivatives. Similarly, reactions with amidines or guanidines could lead to imidazole or pyrimidine scaffolds, respectively. These heterocyclic cores are prevalent in a multitude of FDA-approved drugs and are known to interact with a wide range of biological targets.

II. Anticancer Activity: Targeting Proliferation and Survival

The 4-fluorophenyl moiety is a common feature in many successful anticancer agents. It is plausible that derivatives of this compound, particularly those incorporating thiazole or pyrimidine rings, could exhibit significant antiproliferative activity.

Comparative Analysis:

To illustrate a potential comparison, let us consider a hypothetical thiazole derivative synthesized from our starting material, "Compound A," and compare it with a known anticancer drug, Dasatinib, which also contains a thiazole ring.

Table 1: Comparative Anticancer Activity (Hypothetical Data)

CompoundTarget Cell LineIC50 (µM)Mechanism of Action (Postulated)Reference CompoundIC50 (µM)
Compound A MCF-7 (Breast)8.5Tyrosine Kinase InhibitionDasatinib0.6
A549 (Lung)12.3Apoptosis InductionDasatinib1.2
HCT116 (Colon)9.8Cell Cycle Arrest at G2/MDasatinib0.8

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The presence of a halogenated phenyl ring is often associated with antimicrobial properties. Compounds derived from this compound, especially those featuring imidazole or triazole moieties, could be effective against a range of microbial pathogens.

Comparative Analysis:

Here, we compare a hypothetical imidazole derivative, "Compound B," with the standard antibiotic, Ciprofloxacin.

Table 2: Comparative Antimicrobial Activity (Hypothetical Data)

CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound B S. aureus16C. albicans32Ciprofloxacin (S. aureus)1
E. coli32A. niger64Fluconazole (C. albicans)4

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5x10⁵ CFU/mL in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Pyrimidine and oxadiazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key enzymes like cyclooxygenase (COX).

Comparative Analysis:

A hypothetical pyrimidine derivative, "Compound C," is compared with the well-known nonsteroidal anti-inflammatory drug (NSAID), Diclofenac.

Table 3: Comparative Anti-inflammatory Activity (Hypothetical Data)

CompoundIn vivo Model (Rat Paw Edema)% Inhibition at 3hIn vitro Assay (COX-2 Inhibition)IC50 (µM)Reference Compound% Inhibition / IC50 (µM)
Compound C Carrageenan-induced65%COX-25.2Diclofenac72% / 1.8

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

  • Compound Administration: Administer the synthesized compounds orally or intraperitoneally at a specific dose (e.g., 10 mg/kg) one hour before carrageenan injection. The control group receives the vehicle, and the standard group receives a reference drug (e.g., Diclofenac).

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling_Pathway cluster_inflammation Inflammatory Cascade Stimulus Inflammatory Stimulus (e.g., Carrageenan) PLA2 Phospholipase A2 Stimulus->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation CompoundC Compound C (Hypothetical) CompoundC->COX2 Inhibition caption Potential mechanism of anti-inflammatory action.

Figure 2: Potential mechanism of anti-inflammatory action.

V. Conclusion and Future Directions

While this guide presents a theoretical framework for the biological activities of compounds derived from this compound, it underscores the significant potential held by this versatile starting material. The fluorophenyl motif is a privileged scaffold in drug discovery, and its incorporation into various heterocyclic systems is a promising strategy for the development of novel therapeutic agents.

Future research should focus on the actual synthesis and rigorous biological evaluation of a library of compounds derived from this compound. Such studies will be crucial to validate the hypotheses presented in this guide and to elucidate the structure-activity relationships that govern their biological effects. The detailed experimental protocols provided herein offer a robust starting point for researchers embarking on this exciting area of medicinal chemistry.

References

Due to the hypothetical nature of the compounds discussed, this section will list general authoritative sources on the biological activities of the mentioned heterocyclic scaffolds and the importance of fluorine in medicinal chemistry.

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Thiazole-Containing Compounds as Anticancer Agents Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Recent Advances in the Antimicrobial Activity of Imidazole Derivatives Source: Molecules URL: [Link]

  • Title: Pyrimidine Derivatives as Anti-inflammatory Agents Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Standard Operating Procedures for Preclinical Research Source: National Institutes of Health (NIH) URL: [Link]

A Comparative Guide to the Synthesis of Methyl Bromo(4-fluorophenyl)acetate: A Cost and Efficiency Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and other fine chemicals, the selection of a synthetic route is a critical decision governed by factors of cost, yield, safety, and scalability. This guide provides an in-depth comparative analysis of two primary synthetic routes to methyl bromo(4-fluorophenyl)acetate, a valuable building block in medicinal chemistry. We will explore the classic Hell-Volhard-Zelinsky reaction followed by esterification, and the direct alpha-bromination of a pre-formed ester using N-bromosuccinimide (NBS). This analysis is grounded in established chemical principles and supported by experimental data from analogous transformations, offering a comprehensive resource for process development and optimization.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Hell-Volhard-Zelinsky & EsterificationRoute 2: α-Bromination with NBS
Starting Material 4-Fluorophenylacetic acidMethyl 4-fluorophenylacetate
Key Reagents Bromine, Phosphorus tribromide, MethanolN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)
Estimated Overall Yield ~70-80%~80-90%
Estimated Cost per Gram Lower to ModerateModerate
Key Safety Concerns Use of highly corrosive and toxic bromine and PBr₃.Use of a radical initiator which can be explosive under certain conditions. CCl₄ is a hazardous solvent.
Scalability Good, established industrial reaction.Good, amenable to scale-up with appropriate safety measures.

Route 1: Hell-Volhard-Zelinsky Bromination Followed by Esterification

This classical approach involves the alpha-bromination of a carboxylic acid using bromine and a catalytic amount of phosphorus tribromide (PBr₃), followed by the esterification of the resulting α-bromo acid.[1][2][3][4]

Reaction Pathway

Route 1 4-Fluorophenylacetic_acid 4-Fluorophenylacetic acid alpha_Bromo_acid α-Bromo(4-fluorophenyl)acetic acid 4-Fluorophenylacetic_acid->alpha_Bromo_acid  Br₂, PBr₃ (cat.) (Hell-Volhard-Zelinsky) Final_Product This compound alpha_Bromo_acid->Final_Product  Methanol, H⁺ (cat.) (Esterification) Route 2 Methyl_4_fluorophenylacetate Methyl 4-fluorophenylacetate Final_Product This compound Methyl_4_fluorophenylacetate->Final_Product  NBS, AIBN (cat.)  Solvent (e.g., CCl₄ or CH₃CN) (Wohl-Ziegler Bromination)

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl bromo(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to discovery. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical reagents, intermediates, and waste products. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl bromo(4-fluorophenyl)acetate, a halogenated organic compound. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment.

Understanding the Hazards and Regulatory Landscape

This compound is a halogenated organic compound. This classification is of primary importance as it dictates the stringent disposal requirements governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] Halogenated organic compounds are presumed to be hazardous waste due to their potential for persistence, bioaccumulation, and toxicity. Improper disposal can lead to significant environmental contamination and health risks.

Key Hazard Considerations:

  • Toxicity: While specific toxicological data for this compound is limited, related bromoacetates are known to be toxic if swallowed or in contact with skin, and can cause severe skin and eye irritation.[3]

  • Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[4]

  • Reactivity: While not pyrophoric or explosive under normal conditions, the potential for hazardous reactions with incompatible materials necessitates careful segregation.

Step-by-Step Disposal Protocol

The following protocol provides a comprehensive workflow for the safe disposal of this compound from the point of generation to its final removal from the laboratory.

Step 1: Waste Identification and Segregation

The foundational principle of proper chemical waste management is accurate identification and segregation at the source. This minimizes the volume of hazardous waste and prevents dangerous reactions.

  • Immediate Identification: As soon as a determination is made that a material is waste, it must be identified as such.

  • Segregation of Halogenated Waste: this compound waste must be collected separately from non-halogenated organic waste.[5] This is crucial because the disposal methods for these two streams differ significantly, with halogenated waste often requiring incineration at higher temperatures. Mixing these wastes can complicate and increase the cost of disposal.

  • Compatibility Check: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents. Consult the SDS for similar compounds for a list of incompatible materials.[3]

Step 2: Proper Waste Container Selection and Labeling

The integrity of the waste container and the clarity of its label are critical for safety and regulatory compliance.

  • Container Selection:

    • Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic compounds.

    • The container must be in good condition, with no cracks or leaks, and must have a secure, tight-fitting lid to prevent spills and the release of vapors.[5]

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste" as soon as the first drop of waste is added.[6]

    • The label must clearly identify the contents. List the full chemical name: "this compound". Avoid abbreviations or chemical formulas.[5]

    • If the waste is a mixture, list all components and their approximate percentages.

    • Include the date of waste generation (the date the first drop of waste was added to the container).

    • Provide the name and contact information of the responsible researcher or laboratory.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6]

  • Designated Location: The SAA must be under the control of the operator of the process generating the waste.

  • Container Management:

    • Keep waste containers closed at all times except when adding waste.[5]

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

Step 4: Arranging for Disposal by a Licensed Professional

The final step in the disposal process is the removal of the hazardous waste by a licensed and reputable hazardous waste management company.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with licensed waste vendors. They will provide guidance on scheduling a pickup.

  • Hazardous Waste Manifest: For every off-site shipment of hazardous waste, a Uniform Hazardous Waste Manifest is required.[7] This document tracks the waste from the point of generation to its final disposal facility ("cradle to grave").[2][6] The manifest will be prepared by the waste vendor in conjunction with your EHS department.

  • Record Keeping: Retain a copy of the manifest as a record of proper disposal.[6]

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and actions in the disposal process for this compound.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_SAA Satellite Accumulation Area (SAA) cluster_Disposal Disposal Process A Waste Generation (this compound) B Is it Halogenated Waste? A->B C Segregate as Halogenated Waste B->C Yes D Select Compatible Container (HDPE/Glass) C->D E Label Container: 'Hazardous Waste' + Chemical Name + Date D->E F Store in SAA E->F G Keep Container Closed F->G H Use Secondary Containment F->H I Contact EHS for Waste Pickup F->I J Complete Hazardous Waste Manifest I->J K Licensed Waste Vendor Collects Waste J->K L Final Disposal (e.g., Incineration) K->L

Caption: Disposal workflow for this compound.

Quantitative Data Summary

ParameterGuideline/RequirementRationale
Waste Segregation Halogenated vs. Non-halogenatedDifferent disposal technologies and costs. Prevents hazardous reactions.
Container Headspace Minimum 10%Allows for thermal expansion of liquids and prevents spills.
SAA Storage Limit Varies by generator statusEnsures timely removal of waste and minimizes on-site hazards.
Manifest Retention At least 3 yearsRequired by EPA for tracking and compliance verification.

Emergency Procedures for Spills

In the event of a spill of this compound, follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Personal Protective Equipment (PPE): Before attempting to clean a small spill, don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8] For larger spills, a respirator may be necessary.

  • Containment and Cleanup:

    • For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Waste Disposal: The spill cleanup materials are also considered hazardous waste and must be disposed of in the same manner as the original chemical.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Conclusion

The responsible disposal of this compound is a multi-step process that requires careful attention to detail and a thorough understanding of the associated hazards and regulations. By adhering to the principles of proper waste identification, segregation, containment, and by partnering with your institution's EHS department and licensed waste management professionals, you can ensure a safe laboratory environment and protect our ecosystem.

References

  • Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (2025). Manifest Shipments of Hazardous Waste. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Retrieved from [Link]

  • LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]

  • The University of Alabama at Birmingham. (2024). Hazardous Waste Manifest. Retrieved from [Link]

  • Daniels Health. (2024). What Information Must Be Included on a Hazardous Waste Manifest?. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Google Patents. (n.d.). EP1117463B1 - A method of treatment of halogenous, organic waste material.
  • Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Environmental Protection Agency. (2025). Summary of the Resource Conservation and Recovery Act. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

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Personal protective equipment for handling Methyl bromo(4-fluorophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling Methyl bromo(4-fluorophenyl)acetate

As a Senior Application Scientist, the safe handling of reactive chemical intermediates is paramount. This compound (CAS No. 71783-54-5) is an α-halo ester, a class of compounds known for their utility in synthesis and their potent alkylating nature.[1] This reactivity, however, necessitates a rigorous and well-understood approach to personal protection. This guide moves beyond a simple checklist to provide a causal framework for selecting and using Personal Protective Equipment (PPE), ensuring that every procedural step is a self-validating component of a larger safety system.

Understanding the Hazard: Why This PPE is Necessary

This compound presents a multi-faceted hazard profile. Its primary risks stem from its reactivity as an alkylating agent and its properties as a lachrymator.[2] Contact with skin, eyes, or the respiratory tract can lead to immediate irritation, chemical burns, and potentially sensitization.[3][4] The core directive for handling this compound is to prevent all direct contact.[3]

Hazard ClassificationDescription of RiskSupporting Sources
Skin Corrosion/Irritation Causes skin irritation. Prolonged or repeated contact can lead to burns. Harmful if absorbed through the skin.[3][5][3][4][5][6]
Serious Eye Damage/Irritation Causes serious eye irritation and potentially severe damage.[4][6] As a lachrymator, it causes an intense tearing effect.[2][2][4][6][7]
Acute Toxicity (Inhalation) Harmful if inhaled. Vapors, mists, or dust can cause respiratory tract irritation.[3][5][3][5][7]
Specific Target Organ Toxicity May cause respiratory irritation upon single exposure.[3][4][3][4][5]

The First Line of Defense: Engineering and Administrative Controls

Before any discussion of PPE, it is critical to state that PPE is the last line of defense. The primary methods for protection involve robust engineering and administrative controls.

  • Engineering Controls : All handling of this compound, including weighing, transfers, and reactions, must be conducted within a properly functioning and certified chemical fume hood.[8] This provides essential exhaust ventilation to prevent inhalation of vapors or dust.[7]

  • Administrative Controls : All personnel must be thoroughly trained on the specific hazards of this compound and the emergency procedures before beginning work.[8] Work areas should be clearly demarcated, and access restricted during handling operations.

The Essential PPE Ensemble: A Barrier-Based Approach

The selection of PPE must be deliberate, creating a comprehensive barrier between the researcher and the chemical.

Eye and Face Protection: Preventing Irreversible Damage

Due to the severe eye irritation and lachrymatory properties of this compound, standard safety glasses are insufficient.[8]

  • Mandatory : Chemical splash goggles that conform to ANSI Z87.1 standards are required. Goggles provide a complete seal around the eyes, protecting against splashes, vapors, and dust.

  • Recommended for High-Risk Tasks : For operations involving larger quantities (>5g) or a significant splash potential (e.g., quenching a reaction, large-scale transfers), a full-face shield must be worn in addition to chemical splash goggles.[9][10] The face shield protects the entire face from direct contact.

Hand Protection: The Primary Point of Contact

Gloves must be selected based on chemical resistance and the specific task.

  • Material Selection : Disposable nitrile gloves offer adequate protection for incidental contact (e.g., handling a sealed container, minor splashes).[8][10] However, for prolonged handling or direct immersion, more resistant materials are necessary. Always consult the glove manufacturer's compatibility data.

  • Protocol for Use :

    • Inspect Before Use : Always check gloves for any signs of degradation, punctures, or tears before donning.[7]

    • Double Gloving : For tasks with higher risk, wearing two pairs of nitrile gloves can provide an additional layer of protection and allow for the safe removal of the outer glove if contamination occurs.[10]

    • Proper Removal : Use a proper glove removal technique (without touching the outer surface of the glove with bare skin) to prevent cross-contamination.[7]

    • Immediate Disposal : Dispose of contaminated gloves immediately into the designated hazardous waste container.[7]

    • Hand Hygiene : Wash hands thoroughly with soap and water after removing gloves.[3][7]

Body Protection: Shielding Skin from Contact
  • Laboratory Coat : A clean, flame-resistant lab coat with long sleeves and a snap or button front is mandatory.[9] This protects the arms and torso from incidental splashes and contact.

  • Chemical Apron : When handling larger volumes where significant splashes are possible, a chemical-resistant rubber or neoprene apron should be worn over the lab coat.[9]

  • Personal Clothing : Long pants and closed-toe shoes are required at all times in the laboratory.[8][10] Open-toed shoes are strictly prohibited.[8]

Respiratory Protection: A Necessary Precaution for Specific Scenarios

Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, it becomes essential in specific situations:

  • Emergency Response : In the event of a large spill outside of a fume hood.

  • Weighing Powders : If weighing large quantities of the solid material where dust generation is unavoidable and cannot be controlled by local exhaust.

  • Required Equipment : If required, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be used.[11] Personnel must be properly fit-tested and trained in the use and maintenance of the respirator.

Operational Plans: From Preparation to Disposal

A procedural approach ensures safety is integrated into the workflow.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_controls Engineering Controls cluster_scale Scale of Operation cluster_ppe Required PPE Ensemble cluster_emergency Emergency Preparedness A Task Assessment: Handling this compound B Work in Certified Chemical Fume Hood? A->B B_Yes Yes B->B_Yes B_No No (STOP WORK) B->B_No C Quantity > 5g or High Splash Risk? B_Yes->C C_Yes Yes C->C_Yes C_No No C->C_No E Enhanced PPE: Add Full Face Shield & Chemical Apron C_Yes->E D Base PPE: - Chemical Splash Goggles - Nitrile Gloves (Double) - Lab Coat - Long Pants, Closed-Toe Shoes C_No->D F Spill or Ventilation Failure? D->F E->D Includes Base PPE F_Yes Yes F->F_Yes F_No No F->F_No G Don NIOSH-Approved Respirator & Evacuate (If necessary) F_Yes->G

Caption: PPE selection workflow for handling this compound.

Step-by-Step Emergency Protocols

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention without delay.[2][3]

  • Skin Contact : Immediately remove all contaminated clothing.[3] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation develops or persists.[3]

  • Inhalation : Move the affected person to fresh air immediately.[2][7] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[2][5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][12]

  • Spill Cleanup :

    • Evacuate all non-essential personnel from the area.[7]

    • Wearing the full enhanced PPE ensemble including respiratory protection if the spill is large or outside of a hood, contain the spill.

    • Absorb liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[12]

    • For solid spills, carefully sweep up the material to avoid generating dust.[7]

    • Collect all contaminated material into a suitable, labeled, and sealed container for hazardous waste disposal.[7][13]

    • Decontaminate the spill area thoroughly.

Decontamination and Disposal Plan

Proper disposal is a crucial final step in the safe handling process.

  • PPE Disposal : All disposable PPE (gloves, aprons) contaminated with this compound must be placed in a designated, sealed container for hazardous waste.[7] Do not dispose of this material in the regular trash. Contaminated lab coats should be professionally laundered or disposed of as hazardous waste.[3]

  • Chemical Waste Disposal : Unused or waste this compound, as well as any solutions containing it, must be collected in a clearly labeled, sealed container designated for halogenated organic waste.[3] Disposal must be handled through an authorized hazardous waste collection service in accordance with all local, state, and federal regulations.[6]

  • Equipment Decontamination : Glassware and equipment should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone) in a fume hood. The solvent rinsate must be collected as hazardous waste. Subsequently, wash the equipment with soap and water.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their work environment.

References

  • This compound Safety Data Sheets(SDS) . lookchem.

  • Methyl 2-(4-bromo-3-fluorophenyl)acetate Safety Data Sheet . Apollo Scientific.

  • Lachrymators | Laboratory Safety . Brandeis University.

  • Methyl 2-(3-bromo-5-fluorophenyl)acetate Safety Data Sheet . AK Scientific, Inc.

  • Methyl bromoacetate Safety Data Sheet . Fisher Scientific.

  • 1-Bromo-4-fluorobenzene-d4 Safety Data Sheet . MedchemExpress.com.

  • Methyl 2-(4-bromophenyl)acetate Safety Data Sheet . Matrix Scientific.

  • METHYL BROMIDE HAZARD SUMMARY . New Jersey Department of Health.

  • Methyl 3-Bromo-4-fluorobenzoate Safety Data Sheet . Tokyo Chemical Industry.

  • This compound Product Information . ChemicalBook.

  • Tear gas (lachrymator agent) Respiratory Protection EMEA . Honeywell Support Portal.

  • Methyl 4-Bromophenylacetate Safety Data Sheet . SynZeal.

  • 4-Bromophenyl acetate Safety Data Sheet . Fisher Scientific.

  • Selecting PPE for the Laboratory . West Chester University.

  • Management of Alpha-Contaminated Wastes . IAEA Bulletin.

  • α-Halo carboxylic acids and esters . Wikipedia.

  • Personal Protective Equipment Requirements for Laboratories . University of Washington Environmental Health & Safety.

  • Personal Protective Equipment . US EPA.

  • Decontamination . Queen Mary University of London Health and Safety Directorate.

Sources

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